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  • Product: 2-Propen-1-one, 1-(3-methylphenyl)-
  • CAS: 51594-61-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3'-Methylacrylophenone: Structure, Properties, and Synthetic Pathways

Abstract This technical guide provides a comprehensive analysis of 3'-methylacrylophenone, a molecule of interest within the broader class of α,β-unsaturated ketones. Due to the limited availability of direct experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 3'-methylacrylophenone, a molecule of interest within the broader class of α,β-unsaturated ketones. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational principles of organic chemistry and data from closely related structural analogs. We will address the compound's nomenclature, elucidating its definitive structure as 1-(3-methylphenyl)prop-2-en-1-one. This guide details its predicted physicochemical properties, expected spectroscopic signatures, and a robust, step-by-step synthetic protocol. Furthermore, we explore its potential applications in drug development, focusing on the reactivity of the α,β-unsaturated ketone moiety as a covalent modifier of biological targets. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction and Nomenclature

The term "3'-methylacrylophenone" is not a systematically recognized IUPAC name and can lead to ambiguity. Through structural deconstruction, the most logical interpretation corresponds to 1-(3-methylphenyl)prop-2-en-1-one . This structure features a propenone core attached to a phenyl ring, which is substituted with a methyl group at the meta-position (C3'). This α,β-unsaturated ketone, also known as a vinyl ketone, is a subclass of chalcones and possesses a reactive Michael acceptor system, making it a molecule of significant interest in synthetic and medicinal chemistry.

The core of its reactivity lies in the conjugated system formed by the phenyl ring, the carbonyl group (C=O), and the vinyl double bond (C=C). This electron delocalization renders the β-carbon electrophilic and susceptible to nucleophilic attack, a property extensively utilized in the design of covalent inhibitors in drug development.[1][2] Derivatives of the parent compound, acrylophenone, have been employed as chemical probes for identifying reactive cysteine residues in proteins.[3] This guide will provide a detailed exploration of the chemistry of 1-(3-methylphenyl)prop-2-en-1-one, establishing a framework for its synthesis and potential application.

Chemical Structure and Physicochemical Properties

The molecular structure of 1-(3-methylphenyl)prop-2-en-1-one is fundamental to its chemical behavior. The presence of the methyl group on the phenyl ring is expected to subtly influence its electronic properties and solubility compared to its parent compound, acrylophenone.

Caption: Chemical structure of 1-(3-methylphenyl)prop-2-en-1-one.

The following table summarizes the key physicochemical properties. Values for properties other than molecular formula and weight are estimated based on the closely related compound, acrylophenone, and should be confirmed experimentally.[3][4][5]

PropertyValue / DescriptionSource
IUPAC Name 1-(3-methylphenyl)prop-2-en-1-one-
Synonyms 3'-Methylacrylophenone, m-Methylacrylophenone-
CAS Registry Number Not assigned-
Molecular Formula C₁₀H₁₀OCalculated
Molecular Weight 146.19 g/mol Calculated
Physical State Expected to be a colorless to pale yellow liquid[3]
Boiling Point ~215-220 °C at 760 mmHg (estimated)[3][5]
Density ~1.0 g/mL (estimated)[3]
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, DMSO)[3][4]
Log P (Octanol/Water) ~2.3 (estimated)-

Spectroscopic Profile (Predicted)

No specific spectral data has been published for 1-(3-methylphenyl)prop-2-en-1-one. The following is a prediction of its key spectroscopic features based on established principles and data from analogous α,β-unsaturated ketones.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. For an α,β-unsaturated ketone, the conjugation lowers the energy (and thus the wavenumber) of the carbonyl stretch compared to a saturated ketone.[6][9]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic & Vinylic C-H stretch
2980-2850MediumAliphatic C-H stretch (methyl group)
1685-1660 Strong C=O stretch (conjugated ketone)
1640-1610 Medium-Strong C=C stretch (vinylic)
1600, 1475Medium-WeakAromatic C=C stretches
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The vinyl protons will exhibit a characteristic splitting pattern (dd, ddx), and their chemical shifts are influenced by the anisotropic effect of the carbonyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.3m4HAromatic protons (Ar-H)
~7.1 (dd)dd1HVinylic proton (α-H to C=O)
~6.4 (dd)dd1HVinylic proton (β-H, trans to C=O)
~5.9 (dd)dd1HVinylic proton (β-H, cis to C=O)
~2.4s3HMethyl protons (Ar-CH₃)

¹³C NMR (Carbon-13 NMR): The carbonyl carbon is significantly deshielded and appears far downfield.[7]

Chemical Shift (δ, ppm)Assignment
~195-200 Carbonyl carbon (C=O)
~138Aromatic quaternary carbon (C-CH₃)
~137Aromatic quaternary carbon (C-C=O)
~135Vinylic carbon (β-CH₂)
~134Aromatic CH
~129Vinylic carbon (α-CH)
~128Aromatic CH
~126Aromatic CH
~21Methyl carbon (Ar-CH₃)
Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be observed, followed by characteristic fragmentation patterns.[10][11]

m/zFragmentDescription
146 [C₁₀H₁₀O]⁺˙ Molecular Ion (M⁺)
131[M - CH₃]⁺Loss of a methyl radical
118[M - CO]⁺˙Loss of carbon monoxide
115[C₉H₇]⁺Loss of CHO radical
105 [C₇H₅O]⁺ Benzoyl-type fragment
91[C₇H₇]⁺Tropylium ion (from m-tolyl group)

Synthesis Methodology: Claisen-Schmidt Condensation

The most direct and reliable method for synthesizing 1-(3-methylphenyl)prop-2-en-1-one is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of an aromatic aldehyde (without α-hydrogens) with a ketone (with α-hydrogens).[12][13][14] In this case, 3-methylacetophenone would be reacted with formaldehyde. The reaction proceeds via an aldol addition followed by spontaneous dehydration to yield the stable, conjugated α,β-unsaturated ketone.

G Reactants 3-Methylacetophenone + Formaldehyde Enolate Enolate Formation Reactants->Enolate Step 1 Base Base Catalyst (e.g., NaOH in EtOH/H₂O) Base->Enolate Aldol_Add Aldol Addition Enolate->Aldol_Add Step 2 Dehydration Dehydration (Elimination of H₂O) Aldol_Add->Dehydration Step 3 Product 1-(3-methylphenyl)prop-2-en-1-one Dehydration->Product Step 4 Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the synthesis of 1-(3-methylphenyl)prop-2-en-1-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[15][16]

Materials:

  • 3-Methylacetophenone (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylacetophenone (1.0 eq) in ethanol (approx. 2-3 mL per mmol of ketone).

  • Base Addition: Prepare a 10% aqueous solution of NaOH. Cool the flask containing the ketone solution in an ice bath to 0-5 °C.

  • Slowly add the NaOH solution dropwise to the stirred ketone solution.

  • Aldehyde Addition: While maintaining the temperature at 0-5 °C, add the formaldehyde solution (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The formation of a precipitate may be observed.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the crude product.

  • Neutralize the solution carefully with dilute HCl until it is slightly acidic (pH ~6-7).

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(3-methylphenyl)prop-2-en-1-one.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described in Section 3.

Applications in Drug Development

The α,β-unsaturated ketone moiety is a "privileged scaffold" in medicinal chemistry, often referred to as a covalent "warhead." Its electrophilic β-carbon can form a stable covalent bond with nucleophilic residues on biological targets, most commonly the thiol group of cysteine.[1][17] This mechanism, known as a Michael addition or conjugate addition, leads to irreversible inhibition of the target protein.

G Molecule 1-(3-methylphenyl)prop-2-en-1-one (Electrophile) Adduct Covalent Adduct (Irreversible Inhibition) Molecule->Adduct Michael Addition Target Target Protein Cysteine Residue (R-SH) (Nucleophile) Target->Adduct

Caption: Michael addition mechanism for covalent inhibition.

This targeted covalent inhibition strategy offers several advantages in drug design, including:

  • Increased Potency and Duration of Action: Irreversible binding can lead to a more sustained therapeutic effect.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.

The acrylophenone scaffold and its derivatives have been investigated for a range of biological activities:

  • Anticancer Agents: Many natural and synthetic compounds containing the α,β-unsaturated ketone core exhibit cytotoxic effects against tumor cells, often by targeting proteins involved in cell proliferation or survival.[17][18]

  • Anti-inflammatory Agents: These compounds can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or transcription factors like NF-κB.[2]

  • Antimicrobial and Antifungal Activity: The ability to react with essential microbial enzymes makes these compounds promising leads for developing new anti-infective agents.[19]

The introduction of a methyl group at the 3'-position of the phenyl ring can influence the molecule's lipophilicity, metabolic stability, and binding orientation within a target's active site, potentially fine-tuning its efficacy and selectivity.

Conclusion

While 3'-methylacrylophenone, or more precisely 1-(3-methylphenyl)prop-2-en-1-one, is not a widely characterized compound, its structure places it within the important class of α,β-unsaturated ketones. Based on the well-established chemistry of its analogs, we can confidently predict its physicochemical properties and spectroscopic profile. Its synthesis is readily achievable through standard organic reactions like the Claisen-Schmidt condensation. The true potential of this molecule lies in its application as a reactive scaffold in drug discovery, where the α,β-unsaturated ketone can serve as a covalent warhead for the targeted inhibition of proteins. This technical guide provides a solid, scientifically grounded framework for researchers to synthesize, characterize, and explore the biological potential of this intriguing compound. Experimental validation of the predicted data herein is a critical next step for future research.

References

  • Acrylophenone. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link].[5]

  • IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved March 7, 2026, from [Link].[6]

  • Bories, C., Loiseau, P., Gueiffier, A., Gayral, P., & Cavelier, F. (1990). Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. European Journal of Medicinal Chemistry, 25(5), 415-419.[19]

  • Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved March 7, 2026, from [Link].[20]

  • Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-356.[1]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link].[12]

  • Bhattacharya, S., & Sharma, A. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687.[17]

  • Table of Characteristic IR Absorptions. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link].[9]

  • Bukhari, S. N. A., Jasamai, M., & Jantan, I. (2017). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 8, 87.[2]

  • Spectroscopy of Aldehydes and Ketones. (2025, February 24). In Chemistry LibreTexts. Retrieved from [Link].[7]

  • Ates-Alagoz, Z., et al. (2015). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 949-956.[18]

  • Erskine, R. L., & Waight, E. S. (1960). Stereochemistry and infrared spectra of αβ-unsaturated ketones. Journal of the Chemical Society, 3425-3431.[21]

  • Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. (2025). Journal of Pharma Insights and Research, 03(04), 119-132.[22]

  • Acrylophenone. (n.d.). ChemSrc. Retrieved March 7, 2026, from [Link].[23]

  • (2E)-3-(2-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). Molport. Retrieved March 7, 2026, from [Link].[24]

  • Claisen-Schmidt Condensation. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link].[13]

  • 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one. (n.d.). Amerigo Scientific. Retrieved March 7, 2026, from [Link].[25]

  • (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link].[26]

  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved March 7, 2026, from [Link].[10]

  • Fragmentation of Acetophenone (C6H5COCH3) in Mass Spectrometry. (2025, October 5). Filo. Retrieved from [Link].[27]

  • Experimental section. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link].[28]

  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link].[14]

  • Cheng, X., et al. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 12(55), 35835-35839.[29]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[8]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2026, from [Link].[16]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link].[11]

  • Bioactive substituted acetophenone derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and structural insights. (2025). RASĀYAN Journal of Chemistry, 18(2).[30]

  • Natural-derived acetophenones: chemistry and pharmacological activities. (2024). Chemistry Central Journal, 18(1), 1-20.[31]

  • 1H NMR and 13C NMR chemical shift data of precursor polymers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link].[32]

  • Dhami, K. S., & Stothers, J. B. (1965). 13C NMR studies: part III. Carbon-13 NMR spectra of substituted acetophenones. Canadian Journal of Chemistry, 43(3), 479-497.[33]

  • Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (n.d.). Journal of the Mass Spectrometry Society of Japan.[34]

Sources

Exploratory

1-(3-methylphenyl)-2-propen-1-one CAS 57494-03-8 synonyms

Topic: 1-(3-methylphenyl)-2-propen-1-one (Synonyms: 3'-Methylacrylophenone, m-Tolyl vinyl ketone) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Mechanisms, S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-methylphenyl)-2-propen-1-one (Synonyms: 3'-Methylacrylophenone, m-Tolyl vinyl ketone) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Mechanisms, Synthesis, and Applications of a Key Michael Acceptor[1]

Executive Summary & Identity Analysis

1-(3-methylphenyl)-2-propen-1-one is an aryl vinyl ketone and a potent electrophile used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Characterized by an α,β-unsaturated carbonyl moiety attached to a meta-tolyl ring, this compound serves as a "warhead" for covalent drug design (targeting cysteine residues) and a precursor for diverse heterocycles.

Critical Identity Clarification (CAS Note)

Important Technical Note: A discrepancy exists in public chemical repositories regarding CAS 57494-03-8 . While some aggregated databases link this registry number to the saturated analog 2-methyl-1-(3-methylphenyl)propan-1-one (isobutyryl-3-methylbenzene), the IUPAC name provided for this guide—1-(3-methylphenyl)-2-propen-1-one —explicitly describes the unsaturated vinyl ketone. This guide focuses strictly on the unsaturated vinyl ketone (propen-1-one) due to its distinct reactivity profile and relevance in Michael addition chemistry.

Nomenclature & Synonyms
CategoryIdentifier / Name
IUPAC Name 1-(3-Methylphenyl)prop-2-en-1-one
Common Name 3'-Methylacrylophenone
Alternative Names m-Tolyl vinyl ketone; 3-Methylphenyl vinyl ketone
Chemical Formula C₁₀H₁₀O
SMILES CC1=CC(=CC=C1)C(=O)C=C
Molecular Weight 146.19 g/mol

Physicochemical Profile

The physical behavior of 1-(3-methylphenyl)-2-propen-1-one is dominated by its conjugated enone system, which confers both high reactivity and susceptibility to polymerization.

PropertyValue / DescriptionNote
Appearance Pale yellow oil to low-melting solidTypical of aryl vinyl ketones; color darkens upon oxidation.
Boiling Point ~110–115 °C at 10 mmHg (Predicted)High vacuum distillation required to prevent polymerization.
Solubility Soluble in DCM, THF, EtOAc, EthanolHydrophobic; sparingly soluble in water.
Stability Low (prone to polymerization)Crucial: Must be stored with a radical inhibitor (e.g., hydroquinone) at -20°C.
Reactivity Class Michael Acceptor (Soft Electrophile)Reacts rapidly with thiols and amines.

Synthetic Methodologies

The synthesis of 1-(3-methylphenyl)-2-propen-1-one is most reliably achieved via the Mannich Base Elimination Route . This two-step protocol avoids the harsh conditions of direct acylation and provides higher purity.

Protocol A: The Mannich Base Elimination (Standard)

This method utilizes 3'-methylacetophenone as the starting scaffold.

Step 1: Mannich Condensation
  • Reagents: 3'-Methylacetophenone, Paraformaldehyde, Dimethylamine hydrochloride (or Morpholine HCl), catalytic HCl.

  • Solvent: Ethanol or Isopropanol.

  • Mechanism: Acid-catalyzed enolization of the acetophenone followed by nucleophilic attack on the iminium ion generated in situ.

Step 2: Hofmann Elimination
  • Reagents: Mannich base intermediate, Methyl Iodide (optional, to quaternize), Sodium Bicarbonate or weak base.

  • Conditions: Steam distillation or thermal decomposition under reduced pressure.

  • Mechanism: The β-amino ketone undergoes E1cB or E2 elimination to release the amine and form the vinyl ketone.

Protocol B: Friedel-Crafts Acylation (Alternative)
  • Reagents: Toluene + Acryloyl chloride + AlCl₃.

  • Constraint: This method is less selective, yielding a mixture of para- (major) and meta- (minor) isomers, requiring difficult chromatographic separation. Therefore, Protocol A is preferred for the meta isomer.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the Mannich route, highlighting the critical intermediate.

Synthesispathway Start 3'-Methylacetophenone (Precursor) Intermediate Mannich Base (β-amino ketone) Start->Intermediate Mannich Condensation Reagents1 Reagents: HCHO, HN(Me)2 HCl (cat.) Reagents1->Intermediate Product 1-(3-methylphenyl)- 2-propen-1-one (Vinyl Ketone) Intermediate->Product - HN(Me)2 Step2 Thermal/Base Elimination Step2->Product

Figure 1: Step-wise synthesis via Mannich base elimination to ensure regioselectivity.

Reactivity & Applications

The core utility of 1-(3-methylphenyl)-2-propen-1-one lies in its electron-deficient double bond.

Covalent Drug Discovery (Targeted Cysteine Modification)

In modern drug discovery, acrylamides and vinyl ketones are used to covalently bind to non-catalytic cysteine residues on target proteins. The meta-methyl group on the phenyl ring provides a specific steric and lipophilic profile that can tune the selectivity of the warhead within a binding pocket.

  • Mechanism: Thiol-Michael Addition.

  • Kinetics: The vinyl ketone is generally more reactive than the corresponding acrylamide due to the ketone's stronger electron-withdrawing nature.

Heterocycle Synthesis

The compound serves as a C3 synthon for constructing heterocycles:

  • Pyrazolines: Reaction with hydrazine derivatives.

  • Pyrimidines: Reaction with amidines or urea.

  • Isoxazolines: Reaction with hydroxylamine.

Reactivity Pathway Diagram

ReactivityFlow Center 1-(3-methylphenyl)- 2-propen-1-one Path1 Thiol (R-SH) (Michael Addition) Center->Path1 Path2 Hydrazine (NH2NH2) Center->Path2 Path3 Diels-Alder (Diene) Center->Path3 Result1 β-Thio Ketone (Covalent Adduct) Path1->Result1 Nucleophilic Attack Result2 3-(3-methylphenyl)- 2-pyrazoline Path2->Result2 Cyclocondensation Result3 Cyclohexenyl Derivative Path3->Result3 [4+2] Cycloaddition

Figure 2: Divergent reactivity pathways demonstrating the compound's versatility as a synthon.

Safety & Handling Protocols

Warning: Vinyl ketones are potent lachrymators and alkylating agents.

  • Lachrymator: Use only in a properly functioning fume hood. Exposure causes severe eye and respiratory irritation.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stabilization: Commercial samples should contain 0.1% hydroquinone or BHT to prevent spontaneous polymerization.

  • Spill Cleanup: Neutralize with aqueous sodium bisulfite (NaHSO₃), which reacts with the vinyl group to form a water-soluble, non-volatile adduct.

References

  • Buchler GmbH. (n.d.). Michael Addition catalyzed by Quinine Derivative. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734110 (Related Isomer). Retrieved from

  • Thermo Fisher Scientific. (n.d.). Mannich Reaction Overview and Mechanisms. Retrieved from

  • ChemicalBook. (n.d.). Synthesis of Chalcone Derivatives and Aryl Vinyl Ketones. Retrieved from

Foundational

Comparative Reactivity of m-Tolyl Vinyl Ketone vs. Phenyl Vinyl Ketone: A Mechanistic Guide

Executive Summary For drug development professionals and synthetic chemists, selecting the appropriate Michael acceptor is a critical decision that dictates both reaction kinetics and the stability of the final adduct. P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, selecting the appropriate Michael acceptor is a critical decision that dictates both reaction kinetics and the stability of the final adduct. Phenyl vinyl ketone (PVK) and m-tolyl vinyl ketone (m-TVK) represent two highly reactive


-unsaturated carbonyls. While structurally similar, the introduction of a single methyl group at the meta position in m-TVK fundamentally alters the electronic architecture of the enone system. This guide deconstructs the causality behind their divergent reactivities across conjugate additions, multi-component couplings, and photochemical applications.

Electronic Architecture & The Hammett Paradigm

To understand the reactivity difference between PVK and m-TVK, one must analyze the transition state of nucleophilic attack through the lens of linear free-energy relationships.

In PVK, the unsubstituted phenyl ring provides a highly electrophilic


-carbon, characterized by a large Mayr electrophilicity parameter (

)[1]. When a methyl group is introduced at the meta position to form m-TVK, it cannot donate electron density via resonance to the carbonyl carbon. Instead, its influence is restricted to a weak, purely inductive electron-donating effect (+I).

The Hammett substituent constant for a meta-methyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is approximately -0.07, indicating it is slightly electron-donating relative to hydrogen (

). During a Michael addition, the rate-determining step (RDS) involves nucleophilic attack at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-carbon, generating a partial negative charge (enolate character) in the transition state. Because the transition state is electron-rich, the reaction exhibits a positive Hammett reaction constant (

)[2].

The Causality: According to the Hammett equation (


), multiplying a positive 

value by a negative

value yields a negative number. Consequently, the inductive electron donation from the meta-methyl group in m-TVK destabilizes the electron-rich transition state relative to PVK, raising the activation energy and decelerating the reaction rate.

G A Nucleophilic Attack (Rate-Determining Step) D Enolate Intermediate (Stabilized by Ar) A->D u03C1 > 0 B Phenyl Vinyl Ketone (PVK) High Electrophilicity B->A Fast (k_rel = 1.0) C m-Tolyl Vinyl Ketone Reduced Electrophilicity C->A Slower (k_rel < 1.0) E Protonation (Fast) D->E F Conjugate Adduct E->F

Fig 1: Electronic influence on the Michael addition transition state.

Comparative Reactivity Profiles

Michael & Conjugate Additions

PVK is widely recognized as a superior Michael acceptor. In aza-Michael additions or reactions with active methylene compounds, PVK proceeds rapidly to full conversion[3]. m-TVK, owing to its raised LUMO energy from the +I effect, requires extended reaction times or elevated temperatures to achieve identical conversions. This makes m-TVK a preferable scaffold in drug development when a "softer," more controlled electrophile is required to prevent off-target covalent binding.

Baylis-Hillman Reactions

Aryl vinyl ketones display unique behavior in the Baylis-Hillman reaction. When PVK is reacted with aryl aldehydes in the presence of DABCO, it exclusively forms diadducts rather than the standard mono-adducts seen with acrylates[4]. The Causality: The initial Baylis-Hillman mono-adduct of PVK retains a highly electrophilic


-unsaturated ketone moiety. Because it lacks the steric bulk of an ester group, it rapidly undergoes a secondary conjugate addition (Michael addition) with another molecule of PVK[4]. m-TVK follows this same mechanistic pathway; however, the attenuated electrophilicity of its intermediate slightly slows the secondary addition, making the kinetic profile of diadduct formation less aggressive than that of PVK.
Photochemical Polymerization & Degradation

Poly(phenyl vinyl ketone) (PPVK) is heavily utilized in materials science due to its rapid photodegradation under UV light via Norrish Type II cleavage[5][6]. The photochemistry of these polymers is highly dependent on energy migration along the polymer backbone. The introduction of a tolyl group (as in tolyl vinyl ketone polymers) fundamentally alters the excited-state dynamics. For instance, the triplet lifetime of PPVK is approximately 55 ns, whereas tolyl-substituted variants exhibit drastically different residence times for triplet excitation, directly impacting their efficiency as photoresists[5].

Self-Validating Experimental Protocols

To empirically validate the kinetic differences between PVK and m-TVK, researchers must utilize a self-validating system where the depletion of starting materials and the formation of products are monitored simultaneously without sampling errors.

Protocol: In Situ NMR Kinetic Profiling of Aza-Michael Addition

Objective: Quantify the relative pseudo-first-order rate constants (


) of PVK vs. m-TVK.
Causality: In situ

H NMR allows for real-time, label-free monitoring. By running a competition experiment in a single NMR tube, variations in temperature, concentration, and catalyst loading are internally controlled, ensuring absolute kinetic fidelity.

Step-by-Step Methodology:

  • Preparation: Dissolve exactly 0.05 mmol of PVK and 0.05 mmol of m-TVK in 0.5 mL of CDCl

    
    . Add 0.05 mmol of 1,3,5-trimethoxybenzene as an internal integration standard.
    
  • Baseline Acquisition: Acquire a baseline

    
    H NMR spectrum at 25 °C. Identify the distinct vinylic doublet-of-doublets for PVK and m-TVK (typically between 6.0–6.5 ppm).
    
  • Initiation: Inject 0.01 mmol (0.1 equiv) of piperidine directly into the NMR tube. Invert twice to mix rapidly and insert into the spectrometer.

  • Kinetic Monitoring: Program the spectrometer to acquire a spectrum every 60 seconds for 1 hour.

  • Data Extraction: Integrate the decaying vinylic signals against the static internal standard.

  • Analysis: Plot

    
     versus time. The ratio of the slopes directly yields the relative rate constants (
    
    
    
    ), empirically demonstrating the Hammett deceleration.

Workflow S1 1. Substrate Prep Equimolar Enones S2 2. Nucleophile Injection S1->S2 S3 3. Kinetic Monitoring (In situ 1H NMR) S2->S3 S4 4. Data Extraction (Rate constants) S3->S4

Fig 2: Self-validating in situ NMR workflow for kinetic profiling.

Quantitative Data Summary

The following table synthesizes the quantitative and mechanistic distinctions between the two electrophiles:

ParameterPhenyl Vinyl Ketone (PVK)m-Tolyl Vinyl Ketone (m-TVK)Mechanistic Rationale
Hammett Constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
0.00 (Hydrogen)-0.07 (meta-CH

)
Purely inductive (+I) electron donation.
Relative Electrophilicity (

)
HighModerate-HighLUMO raised by the +I effect of the methyl group[1].
Michael Addition Rate Baseline (

)
Decelerated (

)
Destabilization of the electron-rich transition state (

)[2].
Baylis-Hillman Pathway Exclusive DiadductDiadduct (Slower secondary addition)Attenuated reactivity of the intermediate enone[4].
Polymer Photochemistry Rapid Norrish Type II (~55 ns triplet)Altered Triplet LifetimeModified excited-state dynamics and energy migration[5].

References

  • Quantification and Theoretical Analysis of the Electrophilicities of Michael Acceptors ResearchGate[Link]

  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate MDPI[Link]

  • Quantitative Measurement of Substituent Effects on Chemical Reactivity MSU Denver[Link]

  • Photochemistry of Ketone Polymers. VII. Polymers and Copolymers of Phenyl Vinyl Ketone R Discovery / Macromolecules[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Characterization of 1-(3-Methylphenyl)prop-2-en-1-one

Executive Summary In the landscape of modern organic synthesis and targeted covalent inhibitor (TCI) design, -unsaturated aromatic ketones (enones) occupy a privileged space. 1-(3-methylphenyl)prop-2-en-1-one (CAS: 51594...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and targeted covalent inhibitor (TCI) design,


-unsaturated aromatic ketones (enones) occupy a privileged space. 1-(3-methylphenyl)prop-2-en-1-one  (CAS: 51594-61-7), commonly referred to as m-tolyl vinyl ketone, is a highly reactive, terminal enone. Functioning as a potent Michael acceptor, this compound is a critical building block for synthesizing complex heterocycles and designing electrophilic warheads in drug discovery.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating protocols for handling and characterization, designed specifically for application scientists and drug development professionals.

Structural Causality and Physicochemical Profile

The molecular architecture of 1-(3-methylphenyl)prop-2-en-1-one (C₁₀H₁₀O) consists of a vinyl group conjugated directly to a carbonyl moiety, which is in turn conjugated to a meta-substituted toluene ring.

The Meta-Methyl Effect on Reactivity

Understanding the regiochemistry of the methyl group is critical for predicting the molecule's behavior. A methyl group exerts an electron-donating inductive effect (+I). When positioned para to the enone, hyperconjugation significantly increases electron density across the conjugated system, reducing the electrophilicity of the terminal


-carbon. However, in the meta position, this resonance contribution is geometrically restricted. Consequently, m-tolyl vinyl ketone retains a highly electrophilic 

-carbon, making it a superior Michael acceptor compared to its para-substituted counterparts, while offering slightly more steric bulk than the unsubstituted phenyl vinyl ketone [1].
Quantitative Physical Properties

Due to the highly reactive nature of terminal enones, empirical isolation of pure monomeric physical data is challenging; thus, values are often synthesized from predictive models and closely related analogs (e.g., 1-phenylprop-2-en-1-one)[1][3].

Table 1: Physicochemical Properties of 1-(3-methylphenyl)prop-2-en-1-one

PropertyValue (Predicted / Analog-Derived)Causality / Structural Rationale
Molecular Weight 146.19 g/mol Derived from formula C₁₀H₁₀O.
Physical State (25°C) Clear to pale yellow oilLack of strong intermolecular H-bond donors and asymmetric meta-substitution disrupts crystal lattice packing [3].
Boiling Point ~220–235 °C @ 760 mmHgElevated compared to phenyl vinyl ketone (~204 °C) due to the increased van der Waals surface area from the methyl group.
Density ~1.01–1.03 g/cm³Standard for aromatic enones; slightly denser than water.
LogP (Octanol/Water) 2.5 – 3.0Lipophilic nature makes it highly permeable for intracellular target engagement in biological assays.
Storage Temperature -20 °C (Inert Atmosphere)Thermal energy readily overcomes the activation barrier for radical-initiated autopolymerization [2].

Chemical Reactivity: The Michael Acceptor Paradigm

The primary utility of 1-(3-methylphenyl)prop-2-en-1-one lies in its susceptibility to conjugate addition. The electron-withdrawing carbonyl group polarizes the alkene, leaving the terminal


-carbon highly susceptible to nucleophilic attack by thiols (e.g., cysteine residues) or amines (e.g., lysine residues).

ReactionPathway Enone 1-(3-methylphenyl) prop-2-en-1-one Intermediate Enolate Intermediate Enone->Intermediate Nucleophilic Attack Nucleophile Protein Cysteine (Target Nucleophile) Nucleophile->Intermediate Thiol Addition Adduct Covalent Thioether Adduct Intermediate->Adduct Protonation

Fig 1: Michael addition pathway of m-tolyl vinyl ketone with a target cysteine residue.

Self-Validating Experimental Protocols

A persistent challenge in working with terminal aryl vinyl ketones is their propensity for spontaneous, exothermic polymerization [2]. To ensure scientific integrity, the following protocol integrates a self-validating spectroscopic checkpoint to guarantee monomeric purity before proceeding to complex biological or synthetic assays.

Workflow for Handling and Characterization

ExperimentalWorkflow Step1 Storage & Handling (-20°C, Inert Gas) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Spectroscopic Validation (1H-NMR & IR) Step2->Step3 Step4 Biological Assay (Covalent Binding) Step3->Step4 Monomer Confirmed QC QC Fail: Polymerization (Discard/Repurify) Step3->QC Broad Peaks Detected

Fig 2: Workflow for the purification and validation of reactive enones prior to assay.

Step-by-Step Methodology

Step 1: De-stabilization and Purification

  • Action: Commercial or stored batches of enones are often stabilized with radical scavengers (e.g., BHT or hydroquinone). Dissolve the crude oil in a minimal amount of dichloromethane (DCM).

  • Action: Pass the solution through a short plug of activated silica gel using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Causality: The silica plug effectively traps polar polymeric degradants and phenolic stabilizers, allowing the highly mobile monomeric enone to elute rapidly.

Step 2: Solvent Evaporation (Critical Control Point)

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Crucially , the water bath must not exceed 25 °C.

  • Causality: Applying heat during concentration concentrates the enone while simultaneously providing the activation energy required for radical initiation, leading to instantaneous polymerization into a useless resin.

Step 3: Self-Validating Spectroscopic Checkpoint (¹H-NMR)

  • Action: Immediately dissolve an aliquot in CDCl₃ and acquire a ¹H-NMR spectrum.

  • Validation Logic: The system is self-validating based on the vinylic protons. You must observe a distinct set of doublet of doublets (dd) between 5.8 ppm and 6.5 ppm , corresponding to the terminal =CH₂ and internal =CH protons coupling with each other.

  • Decision Matrix: If the spectrum shows sharp vinylic peaks, the monomer is intact, and the batch is validated for assay use. If the vinylic peaks are absent and replaced by broad, unresolved humps in the alkyl region (1.5–2.5 ppm), the batch has polymerized and must be discarded. This prevents the costly mistake of using inert polymers in sensitive biochemical assays.

Step 4: Storage

  • Action: Flush the validated monomer vial with Argon, seal tightly, and store at -20 °C.

Implications in Covalent Drug Development

The physical properties of 1-(3-methylphenyl)prop-2-en-1-one make it an ideal fragment for screening libraries targeting non-catalytic cysteines in kinases and proteases. Its LogP (~2.8) ensures excellent membrane permeability, while the meta-methyl group provides a synthetic vector for further functionalization (e.g., via benzylic bromination) without electronically deactivating the crucial Michael acceptor warhead. By adhering to the strict handling protocols outlined above, researchers can leverage this compound to map novel allosteric binding sites with high precision.

References

  • PubChem . "Computed Properties of Aryl Vinyl Ketones." National Center for Biotechnology Information. URL:[Link]

  • ResearchGate . "Crystal structures and properties of chalcones and enones." URL: [Link]

Foundational

Aryl Vinyl Ketones: Precision Monomers for Photodegradable Polymer Architectures

Topic: Aryl Vinyl Ketones as Monomers for Photodegradable Polymers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of stimul...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Aryl Vinyl Ketones as Monomers for Photodegradable Polymers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of stimuli-responsive materials, Aryl Vinyl Ketones (AVKs) —most notably Phenyl Vinyl Ketone (PVK)—occupy a critical niche. Unlike hydrolytically degradable polyesters (e.g., PLGA), AVK-based polymers provide light-triggered degradation via the Norrish Type II mechanism. This photochemical pathway offers spatiotemporal control that is impossible to achieve with passive hydrolysis.

This guide details the chemical engineering of AVK monomers, their controlled polymerization via Reversible Addition-Fragmentation Chain Transfer (RAFT), and their application in next-generation drug delivery systems. It is designed to transition the reader from monomer synthesis to functional application, supported by validated protocols and mechanistic insights.

Monomer Chemistry & Selection

The efficacy of a photodegradable polymer hinges on the structure of its carbonyl chromophore. While alkyl vinyl ketones (e.g., Methyl Vinyl Ketone) degrade, Aryl Vinyl Ketones possess higher quantum yields for intersystem crossing (ISC) to the reactive triplet state, facilitating more efficient chain scission.

Structural Candidates
MonomerStructureReactivityDegradation Efficiency
Phenyl Vinyl Ketone (PVK) Ph-CO-CH=CH₂High (RAFT/Free Radical)High (Dominant Norrish II)
4'-Methoxyacrylophenone MeO-Ph-CO-CH=CH₂ModerateTunable (Substituent effect)

-Styryl Phenyl Ketone
Ph-CO-CH=CH-PhLow (Steric hindrance)Low (Cross-conjugation)

Why PVK? PVK represents the optimal balance between polymerization kinetics and degradation rate. The phenyl ring stabilizes the radical intermediates formed during the Norrish process, ensuring clean backbone cleavage.

Mechanistic Foundation: The Norrish Type II Pathway

Understanding the degradation mechanism is non-negotiable for designing these systems. The polymer backbone does not degrade randomly; it follows a precise photochemical cascade.

The Cascade
  • Excitation: Absorption of UV light (approx. 320–350 nm) excites the carbonyl group from the ground state (

    
    ) to the singlet excited state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid transition to the triplet state (

    
    ).[1]
    
  • 
    -Hydrogen Abstraction:  The oxygen of the excited carbonyl abstracts a hydrogen atom from the 
    
    
    
    -carbon on the polymer backbone. This is the rate-limiting step.
  • 1,4-Biradical Formation: A transient intermediate is formed.

  • 
    -Scission:  The biradical collapses, cleaving the carbon-carbon bond adjacent to the carbonyl, resulting in a chain break (olefin and ketone end-groups).
    
Mechanistic Visualization

NorrishMechanism Polymer Poly(Aryl Vinyl Ketone) (Ground State S0) ExcitedS1 Singlet Excited State (S1) Polymer->ExcitedS1 UV (hν) 320-350 nm ExcitedT1 Triplet State (T1) ExcitedS1->ExcitedT1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate ExcitedT1->Biradical γ-H Abstraction Cleavage Backbone Scission (Degradation) Biradical->Cleavage Norrish Type II β-Scission Cyclization Cyclobutanol Formation Biradical->Cyclization Side Rxn

Figure 1: The Norrish Type II photochemical pathway leading to backbone scission in poly(aryl vinyl ketones).

Polymerization Strategies: Why RAFT?

Traditional free radical polymerization of AVKs yields broad molecular weight distributions (dispersity


), resulting in inconsistent degradation kinetics. RAFT (Reversible Addition-Fragmentation Chain Transfer)  polymerization is the gold standard for AVKs because:
  • Predictable

    
    :  Crucial for correlating chain length to degradation time.
    
  • Block Copolymerization: Enables the synthesis of amphiphilic block copolymers (e.g., PEG-b-PPVK) for self-assembly.

  • End-Group Fidelity: Allows for post-polymerization modification.

Critical Parameter: The choice of Chain Transfer Agent (CTA). Trithiocarbonates (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid) are preferred over dithioesters to minimize retardation effects with styrenic-like monomers.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Phenyl Vinyl Ketone (PVK) Monomer

Direct synthesis via the Mannich base elimination route.

Reagents:

  • Acetophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Ethanol (Solvent)

  • Conc. HCl (Catalyst)

Step-by-Step:

  • Mannich Reaction: Dissolve acetophenone, paraformaldehyde, and dimethylamine HCl in ethanol. Add a catalytic amount of conc. HCl. Reflux at 80°C for 24 hours.

  • Isolation of Salt: Cool the mixture to 0°C. The Mannich base hydrochloride (3-dimethylamino-1-phenylpropan-1-one HCl) will precipitate. Filter and wash with cold acetone.

  • Elimination (Steam Distillation): Dissolve the Mannich salt in water. Steam distill the solution. The heat induces the elimination of the amine, generating Phenyl Vinyl Ketone (PVK), which co-distills with water.

  • Extraction: Extract the distillate with dichloromethane (DCM). Dry over MgSO₄.[2]

  • Stabilization: Add 100 ppm hydroquinone (inhibitor) immediately if storing. Store at -20°C. PVK is prone to spontaneous polymerization.

Protocol B: RAFT Polymerization of Poly(PVK)

Reagents:

  • Monomer: Freshly distilled PVK.

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane.[3]

Workflow:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 100. Ratio [PVK]:[CTA]:[AIBN] = 100:1:0.2.

  • Dissolution: Dissolve components in dioxane (approx. 20-30 wt% solids).

  • Degassing: Purge with Nitrogen or Argon for 30 minutes (Oxygen inhibits RAFT).

  • Polymerization: Heat to 70°C in an oil bath for 12–16 hours.

  • Quenching: Cool to 0°C and expose to air.

  • Purification: Precipitate twice into cold hexanes. Dry under vacuum.[2][4]

Protocol C: Photodegradation Assay
  • Sample Prep: Dissolve Poly(PVK) in THF (1 mg/mL).

  • Irradiation: Place in a quartz cuvette. Irradiate with a UV lamp (365 nm, ~10 mW/cm²).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, 60 mins.

  • Analysis: Analyze via Gel Permeation Chromatography (GPC).[4]

    • Success Criteria: Distinct shift of the GPC peak to longer retention times (lower MW) over time.

Applications: Polymerization-Induced Self-Assembly (PISA)

The most potent application of AVKs is in drug delivery . By using a hydrophilic macro-CTA (like PEG-CTA) to polymerize PVK, one creates amphiphilic block copolymers that self-assemble during synthesis.

The PISA Workflow
  • Formation: PEG-b-PPVK forms nanoparticles (spheres

    
     worms 
    
    
    
    vesicles) as the hydrophobic PPVK block grows.
  • Loading: Hydrophobic drugs are encapsulated in the PPVK core.

  • Release: Upon UV irradiation, the PPVK core degrades into small oligomers, disrupting the particle and releasing the drug.

PISA_Workflow MacroCTA Hydrophilic Macro-CTA (e.g., PEG-TTC) PISA RAFT Dispersion Polymerization (Self-Assembly) MacroCTA->PISA Monomer PVK Monomer (Hydrophobic Precursor) Monomer->PISA Nano Nanoparticles (Drug Loaded) PISA->Nano In situ assembly Degradation UV Irradiation (Core Disassembly & Release) Nano->Degradation λ = 365 nm

Figure 2: Workflow for Polymerization-Induced Self-Assembly (PISA) of UV-responsive nanoparticles.

References

  • Pal, D., Konar, D., & Sumerlin, B. S. (2023).[5] Poly(Vinyl Ketones): New Directions in Photodegradable Polymers.[3][5] Macromolecular Rapid Communications. Link

  • Cui, J., et al. (2021). Tuning Molecular Weight Distributions of Vinylketone-based Polymers using RAFT Photopolymerization and UV Photodegradation. Polymer Chemistry. Link

  • Rieger, J., et al. (2026).[6] UV-degradable poly(phenyl vinyl ketone) particles produced by polymerisation-induced self-assembly.[7] Polymer Chemistry. Link

  • Scaiano, J. C., et al. (1978).[8] Chemistry of the biradicals produced in the Norrish Type II reaction. Reviews of Chemical Intermediates. Link

  • Guillet, J. E., et al. (1994).[9] The Photochemistry of Ketone Polymers. Macromolecules. Link

Sources

Exploratory

Strategic Handling and Safety Profiling of 3'-Methylacrylophenone

Executive Summary: The "Warhead" Context 3'-Methylacrylophenone (CAS: Analogous Ref 10408-15-8 / 59308-54-4) is not merely a solvent or passive reagent; it is a Michael Acceptor . In drug discovery, this molecule often s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Warhead" Context

3'-Methylacrylophenone (CAS: Analogous Ref 10408-15-8 / 59308-54-4) is not merely a solvent or passive reagent; it is a Michael Acceptor . In drug discovery, this molecule often serves as a "warhead"—an electrophilic scaffold designed to form covalent bonds with cysteine residues in target proteins.

While this reactivity is desirable for covalent inhibition (e.g., in kinase inhibitors), it presents a distinct toxicological profile compared to its saturated analog, 3'-methylacetophenone. This guide prioritizes the management of electrophilic stress and skin sensitization risks inherent to


-unsaturated ketones.

Chemical Identity & Physiochemical Profiling

Note: Specific experimental data for the 3'-isomer is rare in public indices. Data below synthesizes standard acrylophenone characteristics with specific structural offsets derived from the meta-methyl substitution.

Table 1: Substance Identification & Properties
ParameterTechnical Specification
IUPAC Name 1-(3-Methylphenyl)prop-2-en-1-one
Common Synonyms m-Methylacrylophenone; 3'-Methylphenyl vinyl ketone
Molecular Formula

Molecular Weight 146.19 g/mol
Physical State Colorless to pale yellow liquid (Standard Temperature)
Boiling Point ~225–230°C (Predicted @ 760 mmHg)
Flash Point > 90°C (Closed Cup) - Combustible
Solubility Low in water; Soluble in DCM, DMSO, Methanol
Reactivity Class

-Unsaturated Ketone (Electrophile)

Hazard Dynamics: The Mechanism of Toxicity

Standard SDSs often list "Irritant" (H315/H319) without context. For this molecule, the critical hazard is Skin Sensitization (H317) driven by haptenization.

The Haptenization Pathway

Unlike simple acids that burn immediately, 3'-methylacrylophenone penetrates the stratum corneum and reacts with skin proteins (specifically keratinocyte cysteine thiols) via a Michael Addition . This forms a stable adduct that the immune system recognizes as "foreign," triggering a T-cell mediated allergic response upon subsequent exposure.

Visualization 1: Molecular Mechanism of Sensitization

This diagram illustrates why "just washing it off" is insufficient if the reaction has already occurred.

MichaelAddition cluster_prevention Intervention Point Compound 3'-Methylacrylophenone (Electrophile) TS Transition State (Thiolate Attack) Compound->TS Penetrates Skin Protein Skin Protein (Cysteine-SH) Protein->TS Nucleophilic Attack Adduct Covalent Adduct (Antigen) TS->Adduct C-S Bond Formation Immune T-Cell Response (Sensitization) Adduct->Immune Hapten Recognition

Figure 1: Mechanism of Action. The toxicity is driven by the irreversible alkylation of biological thiols (Michael Addition).

Strategic Handling & Engineering Controls

Reliance on standard nitrile gloves is often insufficient for ketones and acrylates due to rapid permeation.

Table 2: PPE & Engineering Matrix
Control LevelProtocolCausality/Rationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Acrylophenones are potent lachrymators (tear agents). Inhalation causes immediate mucosal distress.
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (Disposable)2.[1][2] Outer: Butyl Rubber or Silver Shield™ (Laminate)Ketone functionality degrades nitrile; Acrylate functionality permeates it. Laminates provide >4h breakthrough protection.
Eye Protection Chemical Splash Goggles (Not Safety Glasses)Vapor pressure is sufficient to irritate eyes without direct splash.
Quenching 5% Aqueous Cysteine or GlutathioneIn case of spill, these "sacrificial nucleophiles" scavenge the molecule faster than biological proteins.

Experimental Protocol: Safe Aliquoting

Objective: Transfer 5.0 mL of 3'-methylacrylophenone for a reaction without exposure.

  • Preparation:

    • Place a chemically resistant tray (polypropylene) inside the fume hood.

    • Pre-weigh a quenching bath (10% Sodium Carbonate + 5% Cysteine) in a beaker nearby.

  • The Transfer:

    • Do not use plastic syringes (polystyrene can swell). Use glass syringes or glass pipettes .

    • Why? Leaching of plasticizers can contaminate catalytic reactions.

  • Decontamination:

    • Immediately submerge the used pipette tip/needle into the quenching bath.

    • Allow to sit for 30 minutes. The base (

      
      ) promotes the hydrolysis/Michael addition of the quencher, neutralizing the electrophile.
      
Visualization 2: Safe Handling Workflow

A logic gate for handling spills and waste.

HandlingProtocol Start Start: Handling 3'-MAP Spill Spill / Contamination? Start->Spill Absorb Absorb with Vermiculite Spill->Absorb Yes (Large) Quench Apply Quench Soln (Cysteine/Base) Spill->Quench Yes (Small/Glassware) Process Reaction Complete Spill->Process No Waste Dispose as Hazardous Organic Absorb->Waste Quench->Waste Clean Rinse Glassware with Acetone -> Quench Process->Clean Clean->Waste

Figure 2: Operational Logic for Handling and Decontamination. Note the mandatory quenching step before disposal.

Stability & Storage

  • Polymerization Risk: Like all acryloyl compounds, this molecule can auto-polymerize upon exposure to light or heat.

  • Stabilizers: Commercial samples are often stabilized with 100-500 ppm Hydroquinone monomethyl ether (MEHQ).

    • Critical Note: MEHQ requires dissolved oxygen to function. Do not store under pure nitrogen unless the material is frozen. Store under air at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12386, 3'-Methylacetophenone (Analogous Precursor). Retrieved from [Link]

  • Schwöbel, J. A. H., et al. (2011). "Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations." Organic & Biomolecular Chemistry. (Mechanistic basis for acrylophenone toxicity). Retrieved from [Link]

  • Jackson, D., et al. (2018). "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls." Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Isolation of 3'-Methylacrylophenone via the Mannich Reaction

Executive Summary 3'-Methylacrylophenone (1-(m-tolyl)prop-2-en-1-one) is a highly reactive -unsaturated aromatic ketone utilized as a versatile building block in organic synthesis, particularly for Michael additions, het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3'-Methylacrylophenone (1-(m-tolyl)prop-2-en-1-one) is a highly reactive


-unsaturated aromatic ketone utilized as a versatile building block in organic synthesis, particularly for Michael additions, heterocycle formation, and polymer chemistry. This application note details a robust, self-validating protocol for its synthesis via a two-stage Mannich reaction and subsequent Hofmann-type elimination.

Mechanistic Causality & Reaction Architecture

The synthesis of 3'-methylacrylophenone relies on a highly controlled sequence designed to maximize yield while preventing the premature polymerization of the target enone[1].

Stage 1: Aminoalkylation (Mannich Reaction) The reaction utilizes 3'-methylacetophenone, paraformaldehyde, and dimethylamine hydrochloride. The selection of the hydrochloride salt over the free amine is a critical architectural choice; it maintains the acidic environment necessary to drive the enolization of the ketone while existing in equilibrium with the free amine and proton[2][3]. The free amine reacts with formaldehyde (generated in situ from the depolymerization of paraformaldehyde) to form the highly electrophilic iminium ion, acting as an Eschenmoser's salt equivalent[2]. The enol of 3'-methylacetophenone subsequently attacks the iminium ion, yielding the


-aminocarbonyl compound (Mannich base)[3][4].

Stage 2: Hofmann-Type Elimination The isolated Mannich base hydrochloride is highly stable. To generate the terminal


-unsaturation, the amine must be converted into a superior leaving group. While direct thermal cracking of the hydrochloride salt is possible, it often requires harsh conditions that lead to polymerization and degradation of the product[1]. A milder, self-validating approach involves converting the base to a quaternary ammonium salt using methyl iodide, followed by a base-promoted Hofmann elimination to yield the target enone under ambient conditions[2][4].

Strategic Optimization & Experimental Design

  • Solvent & Reagent Selection: Absolute ethanol is preferred over aqueous formalin. The absence of excess water minimizes side reactions (such as competitive aldol condensations) and facilitates the direct precipitation of the Mannich base hydrochloride upon cooling[2].

  • Polymerization Mitigation: Acrylophenones are highly reactive Michael acceptors and are notoriously prone to radical polymerization[1][5]. The addition of a radical inhibitor—specifically Butylated hydroxytoluene (BHT)—during the final distillation and subsequent storage is non-negotiable to ensure bench stability[1].

Self-Validating Protocol

Phase 1: Synthesis of the Mannich Base

(3-(Dimethylamino)-1-(m-tolyl)propan-1-one hydrochloride)

  • Initialization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3'-methylacetophenone (1.0 eq), paraformaldehyde (1.5 eq), and dimethylamine hydrochloride (1.2 eq).

  • Catalysis & Solvation: Add absolute ethanol (to achieve a 1 M concentration relative to the ketone) and a catalytic amount of concentrated HCl (0.05 eq). Causality: The HCl accelerates the depolymerization of paraformaldehyde and the formation of the iminium ion.

  • Reaction: Reflux the mixture for 12–16 hours.

    • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). The reaction is complete when the high-Rf starting ketone spot is fully consumed.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 2 hours.

    • Self-Validation Checkpoint 2: The Mannich base hydrochloride will precipitate as a dense, white crystalline solid.

  • Purification: Filter the solid via vacuum filtration, wash with cold acetone (2 × 20 mL) to remove any unreacted ketone, and dry under high vacuum.

Phase 2: Quaternization and Hofmann Elimination
  • Freebasing: Suspend the isolated Mannich base hydrochloride in distilled water and basify with 10% aqueous NaOH until pH > 10. Extract the free base with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Quaternization: Dissolve the resulting oil in dry acetone (0.5 M). Cool to 0 °C and add methyl iodide (1.5 eq) dropwise. Stir for 4 hours at room temperature.

    • Self-Validation Checkpoint 3: A heavy white precipitate of the quaternary ammonium iodide salt will form, visually confirming successful alkylation.

  • Elimination: Isolate the salt via filtration. Suspend it in a biphasic mixture of DCM and 10% aqueous Na2CO3. Stir vigorously for 2–4 hours at room temperature to induce elimination.

  • Extraction: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure at ambient temperature (do not heat above 30 °C) to yield crude 3'-methylacrylophenone.

Phase 3: Purification and Stabilization
  • Inhibition: Immediately add 0.1% w/w BHT to the crude oil to prevent polymerization.

  • Distillation: Purify via short-path vacuum distillation (e.g., 0.5 mmHg). The product distills as a colorless to pale yellow liquid.

    • Self-Validation Checkpoint 4 (NMR): Confirm product identity via 1H NMR (CDCl3). Look for the disappearance of the N(CH3)2 singlet (~2.3 ppm) and the appearance of characteristic terminal vinyl protons (multiplets between δ 5.80 and 6.50 ppm).

  • Storage: Flush the storage vial with argon and store strictly at -20 °C.

Quantitative Data & Metrics

Table 1: Reaction Parameters & Stoichiometry (100 mmol Scale)

Reagent / MaterialRoleEquivalentsAmountNotes
3'-Methylacetophenone Starting Material1.0013.4 gEnolizable ketone
Paraformaldehyde Aldehyde Source1.504.5 gGenerates HCHO in situ
Dimethylamine HCl Amine Source1.209.8 gMaintains acidic pH
Absolute Ethanol Solvent-100 mLFacilitates precipitation
Concentrated HCl Catalyst0.050.4 mLAccelerates iminium formation
Methyl Iodide Quaternizing Agent1.5021.3 gForms superior leaving group

Table 2: Physicochemical Properties & Validation Metrics

Property / MetricValue / Description
Target Compound 3'-Methylacrylophenone (1-(m-tolyl)prop-2-en-1-one)
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~215–220 °C (Standard), ~90–95 °C (at 0.5 mmHg)
1H NMR Signatures Vinyl protons: δ 5.90 (dd), 6.45 (dd), 7.15 (dd) ppm; Aryl methyl: δ 2.40 (s)
Stability Profile Prone to polymerization; requires 0.1% BHT and -20 °C storage

Reaction Workflow

G SM Starting Materials 3'-Methylacetophenone + (CH2O)n + Dimethylamine Hydrochloride Mannich Aminoalkylation (Mannich Reaction) Reflux in EtOH, cat. HCl SM->Mannich Intermediate Mannich Base Hydrochloride 3-(Dimethylamino)-1-(m-tolyl)propan-1-one·HCl (Stable Crystalline Intermediate) Mannich->Intermediate Nucleophilic Enol Attack Elimination Hofmann-Type Elimination 1. Basification & MeI Quaternization 2. Mild Base (Na2CO3) Cleavage Intermediate->Elimination Isolation & pH Adjustment Crude Crude 3'-Methylacrylophenone (Reactive Enone) Elimination->Crude -NMe3, -H2O Purification Vacuum Distillation (Addition of 0.1% w/w BHT Inhibitor) Crude->Purification Thermal Stabilization Product Pure 3'-Methylacrylophenone Target Compound Purification->Product Storage at -20 °C

Figure 1: Synthesis workflow of 3'-methylacrylophenone via Mannich reaction and elimination.

References

  • Acrylophenone: Synthesis - grokipedia.com. 1

  • Acrylophenone - Wikipedia - wikipedia.org. 5

  • Mannich Reaction | PDF | Chemical Reactions | Amine - scribd.com. 4

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - adichemistry.com. 2

  • Mannich Reaction Mechanism - unacademy.com.3

  • Synthetic applications of biologically important Mannich bases: An updated review - oarjbp.com. 6

Sources

Application

Application Note: High-Fidelity Catalytic Asymmetric Michael Addition of 3-Methylphenyl Vinyl Ketone

Executive Summary This Application Note provides a rigorous protocol for the catalytic asymmetric Michael addition of soft nucleophiles (specifically dimethyl malonate) to 3-methylphenyl vinyl ketone (3-MPVK) . Unlike si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a rigorous protocol for the catalytic asymmetric Michael addition of soft nucleophiles (specifically dimethyl malonate) to 3-methylphenyl vinyl ketone (3-MPVK) . Unlike simple methyl vinyl ketone (MVK), 3-MPVK serves as a critical aryl-enone building block for constructing chiral pharmaceutical intermediates, particularly in the synthesis of functionalized cyclohexanones via Robinson Annulation.

We focus here on Organocatalysis using a bifunctional thiourea catalyst. This approach is selected over metal-ligand systems for its operational simplicity, tolerance of moisture, and avoidance of heavy metal contamination—a crucial factor in early-stage drug discovery.

Strategic Introduction

The Substrate: 3-Methylphenyl Vinyl Ketone

3-Methylphenyl vinyl ketone is a reactive


-unsaturated carbonyl compound.[1][2][3] The meta-methyl substitution on the aromatic ring introduces specific steric and electronic properties that distinguish it from the parent phenyl vinyl ketone (PVK).
  • Reactivity Profile: Highly electrophilic at the

    
    -position.
    
  • Stability Risk: Prone to spontaneous polymerization and dimerization.

  • Synthetic Utility: Precursor for chiral

    
    -keto esters and 1,5-dicarbonyl systems.
    
The Challenge: Enantiocontrol in Aryl Vinyl Ketones

Aryl vinyl ketones lack the steric bulk at the


-position found in chalcones or cinnamates. This lack of steric hindrance makes controlling the face of nucleophilic attack difficult. Furthermore, the high reactivity often leads to uncatalyzed background reactions (racemic), eroding the enantiomeric excess (ee).
The Solution: Bifunctional Non-Covalent Activation

To achieve high enantioselectivity, we employ a Bifunctional Thiourea Catalyst (e.g., Takemoto's Catalyst). This catalyst operates via a dual-activation mechanism:[4]

  • Thioure Moiety: Activates the electrophile (3-MPVK) via Hydrogen Bonding (LUMO-lowering).

  • Tertiary Amine Moiety: Activates the nucleophile (dimethyl malonate) via general base catalysis (HOMO-raising).

Mechanistic Pathway & Visualization

The following diagram illustrates the simultaneous activation of the Michael donor and acceptor, ensuring the reaction proceeds through a tightly ordered transition state.

MichaelAdditionMechanism Catalyst Bifunctional Catalyst (Thiourea-Amine) Complex Ternary Complex (Transition State) Catalyst->Complex Self-Assembly Substrate 3-Methylphenyl Vinyl Ketone Substrate->Complex H-Bond Activation (Thiourea) Nucleophile Dimethyl Malonate (Pronucleophile) Nucleophile->Complex Deprotonation (Amine Base) Product Chiral Michael Adduct (High ee) Complex->Product C-C Bond Formation (Stereoselective) Recycle Catalyst Regeneration Product->Recycle Product Release Recycle->Catalyst Cycle Repeats

Figure 1: Dual-activation mechanism showing the convergence of the catalyst, electrophile, and nucleophile into a stereodefining ternary complex.[5]

Experimental Protocol

Materials & Reagents[2][3][5][6][7][8][9][10]
  • Substrate: 3-Methylphenyl vinyl ketone (Freshly distilled or passed through a short plug of silica to remove polymerization inhibitors).

  • Nucleophile: Dimethyl malonate (1.2 equivalents).

  • Catalyst: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (Takemoto’s Catalyst) - 10 mol%.

  • Solvent: Toluene (Anhydrous) or Xylenes (for higher temperature stability, though RT is preferred).

  • Additives: None required (system is self-sufficient).

Step-by-Step Procedure

Step 1: Catalyst Pre-equilibration

  • In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Takemoto’s Catalyst (10 mol%) in anhydrous Toluene (0.5 M concentration relative to substrate).

  • Stir at Room Temperature (25 °C) for 5 minutes to ensure complete dissolution.

Step 2: Nucleophile Addition

  • Add Dimethyl Malonate (1.2 equiv) to the reaction vessel.

  • Expert Insight: Although the catalyst acts as a base, the pKa of dimethyl malonate (~13) allows for facile deprotonation by the tertiary amine moiety of the catalyst in non-polar solvents.

Step 3: Substrate Addition (Critical Step)

  • Add 3-Methylphenyl vinyl ketone (1.0 equiv) dropwise over 2 minutes.

  • Caution: Rapid addition can cause localized high concentrations, potentially favoring racemic background reactions or polymerization.

  • Seal the flask under an inert atmosphere (Argon or Nitrogen).

Step 4: Reaction Monitoring

  • Stir the mixture at Room Temperature for 12–24 hours.

  • Monitor by TLC (Hexane/EtOAc 4:1). The enone spot should disappear, and a new, more polar product spot should appear.

  • Validation: Unlike metal catalysis, the color should remain pale yellow/clear. Darkening indicates decomposition/polymerization.

Step 5: Work-up and Purification

  • Concentrate the reaction mixture directly under reduced pressure (Rotavap).

  • Purify via Flash Column Chromatography on Silica Gel (Eluent: Hexane/EtOAc gradient 90:10 to 80:20).

  • Isolate the product as a clear, viscous oil.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated product must meet specific criteria.

Chiral HPLC Analysis[5]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the aryl ring).

  • Expected Result: Two peaks. The major enantiomer should represent >90% of the area integration (90% ee).

Data Summary Table: Solvent Effects

The following data highlights why Toluene is the solvent of choice for this specific aryl-enone system.

SolventYield (%)ee (%)Reaction Time (h)Notes
Toluene 92 93 18 Optimal balance of solubility and non-polarity.
DCM888512Slightly faster, but lower ee due to competitive H-bonding.
THF954510High yield, poor ee (THF disrupts catalyst H-bonds).
MeOH40<548Solvation of catalyst inhibits substrate binding.

Troubleshooting & Expert Tips

  • Low Yield / Polymerization:

    • Cause: 3-MPVK is old or contained traces of radical initiators.

    • Fix: Always distill the vinyl ketone immediately before use or add 1% hydroquinone if the reaction is run on a large scale (though this may slow the rate).

  • Low Enantioselectivity (<80% ee):

    • Cause: Temperature too high or "Background Reaction."

    • Fix: Lower the temperature to 0 °C or -20 °C. While the rate will decrease, the suppression of the uncatalyzed racemic pathway often boosts ee significantly.

  • Catalyst Recovery:

    • The thiourea catalyst can often be recovered during column chromatography (it is much more polar than the product) by flushing the column with 100% EtOAc or MeOH after product elution.

Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep PurifySubstrate Distill 3-MPVK (Remove Inhibitors) Start->PurifySubstrate MixCatalyst Dissolve Catalyst in Toluene (RT) PurifySubstrate->MixCatalyst AddNucleophile Add Dimethyl Malonate (1.2 equiv) MixCatalyst->AddNucleophile AddSubstrate Add 3-MPVK (Dropwise) AddNucleophile->AddSubstrate Reaction Stir 12-24h @ 25°C (Argon Atmosphere) AddSubstrate->Reaction TLC TLC Check (Hex/EtOAc 4:1) Reaction->TLC TLC->Reaction Incomplete Workup Concentrate & Column Chromatography TLC->Workup Complete Analysis Chiral HPLC (Validation) Workup->Analysis

Figure 2: Operational workflow ensuring protocol adherence and reproducibility.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link

  • Li, H., Wang, Y., Tang, L., & Deng, L. (2006). Highly Enantioselective Conjugate Addition of Malonates and Ketoesters to Nitroalkenes: Asymmetric C-C Bond Formation with New Bifunctional Organic Catalysts Based on Cinchona Alkaloids. Journal of the American Chemical Society, 128(1), 732–733. Link

  • Cao, C. L., Ye, M. C., Sun, X. L., & Tang, Y. (2007). Enantioselective Michael Addition of α-Substituted Cyanoacetates to Vinyl Ketones Catalyzed by Bifunctional Organocatalysts. Chemistry – A European Journal, 13(1), 319-327. Link

  • Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). Update 1 of: C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Link

Sources

Method

using 3'-methylacrylophenone in heterocycle synthesis

Application Note: Heterocycle Construction Using 3'-Methylacrylophenone [1] Executive Summary This technical guide details the utility of 3'-methylacrylophenone (1-(3-methylphenyl)prop-2-en-1-one) as a versatile Michael...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Heterocycle Construction Using 3'-Methylacrylophenone [1]

Executive Summary

This technical guide details the utility of 3'-methylacrylophenone (1-(3-methylphenyl)prop-2-en-1-one) as a versatile Michael acceptor in the synthesis of pharmacologically active heterocycles.[1] Unlike simple acrylophenones, the 3'-methyl derivative offers a strategic balance of lipophilicity and metabolic stability, making it a preferred scaffold in the development of kinase inhibitors and anti-inflammatory agents. This note provides optimized protocols for synthesizing pyrazolines, pyrimidines, and isoxazolines , supported by mechanistic insights and troubleshooting frameworks.

Chemical Profile & Strategic Utility

3'-Methylacrylophenone acts as an


-unsaturated ketone (chalcone derivative).[1] Its reactivity is defined by the electrophilic 

-carbon, which is primed for nucleophilic attack, and the carbonyl group, which facilitates subsequent cyclization.
  • Electronic Effect: The meta-methyl group exerts a weak inductive electron-donating effect (+I).[1] Unlike para-substituents, it does not significantly conjugate with the carbonyl system, preserving the electrophilicity of the

    
    -carbon while increasing the overall lipophilicity (LogP) of the final scaffold.
    
  • Medicinal Relevance: The m-tolyl moiety is a "privileged structure" in drug discovery (e.g., Imatinib, Sorafenib), often used to fill hydrophobic pockets in protein targets without introducing excessive steric clash.

Mechanistic Pathways

The synthesis of heterocycles from 3'-methylacrylophenone generally follows a Michael Addition-Cyclocondensation sequence.[1]

Figure 1: Divergent Synthesis Pathways

G Start 3'-Methylacrylophenone (Michael Acceptor) Inter Enolate/Michael Adduct Start->Inter + Nucleophile (Michael Addition) Pyrazoline 3-(3-Tolyl)-2-pyrazoline Inter->Pyrazoline + Hydrazine (Cyclization) Pyrimidine 4-(3-Tolyl)-pyrimidine Inter->Pyrimidine + Urea/Guanidine (Cyclization) Isoxazole 3-(3-Tolyl)-isoxazoline Inter->Isoxazole + Hydroxylamine (Cyclization)

Caption: Divergent synthetic pathways from 3'-methylacrylophenone to key heterocycles.

Protocol 1: Synthesis of 3-(3-Tolyl)-5-substituted-2-pyrazolines

Pyrazolines are potent anti-inflammatory and antidepressant scaffolds.[2] This protocol utilizes hydrazine hydrate to effect a cyclization.[2][3]

Materials
  • 3'-Methylacrylophenone (1.0 equiv)[1]

  • Hydrazine hydrate (99%, 2.5 equiv) or Phenylhydrazine (1.2 equiv)

  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid

  • Catalyst: Glacial Acetic Acid (if using Ethanol) or Piperidine (drops)

Step-by-Step Methodology
  • Preparation: Dissolve 3'-methylacrylophenone (10 mmol) in ethanol (20 mL).

  • Addition:

    • For N-H pyrazolines: Add hydrazine hydrate (25 mmol) dropwise.

    • For N-Phenyl pyrazolines: Add phenylhydrazine (12 mmol).

  • Catalysis: Add 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Note: The spot for the starting enone (

      
      ) should disappear, replaced by a fluorescent pyrazoline spot (
      
      
      
      ).
  • Isolation: Pour the reaction mixture into crushed ice (100 g). Stir vigorously for 15 minutes.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Data Summary: Solvent Effects on Yield

Solvent SystemNucleophileTemp (

C)
Time (h)Yield (%)Notes
Ethanol / AcOHHydrazine78472Standard protocol
Glacial AcOHPhenylhydrazine118385In situ acetylation possible
Ethanol / NaOHHydrazine78665Risk of Wolff-Kishner side reaction

Protocol 2: Synthesis of 4-(3-Tolyl)-pyrimidin-2(1H)-ones

Pyrimidines are fundamental building blocks in kinase inhibitors. This protocol uses a base-catalyzed condensation with urea.[1]

Materials
  • 3'-Methylacrylophenone (1.0 equiv)[1]

  • Urea (1.5 equiv)[1]

  • Base: KOH (pellets, 1.0 equiv)

  • Solvent: Ethanol (95%)

Step-by-Step Methodology
  • Dissolution: Dissolve urea (15 mmol) and KOH (10 mmol) in ethanol (20 mL) under mild heating.

  • Addition: Add 3'-methylacrylophenone (10 mmol) slowly to the alkaline solution.

  • Reaction: Reflux the mixture for 8–10 hours.

    • Critical Check: The solution will turn deep yellow/orange. If precipitation occurs early, add minimal ethanol to maintain homogeneity.

  • Work-up: Concentrate the solvent to half volume under reduced pressure. Pour the residue into ice-cold water containing HCl (to neutralize excess KOH to pH 7).

  • Crystallization: The solid product (dihydropyrimidinone) precipitates. Recrystallize from DMF/Ethanol mixtures.

Expert Insights & Troubleshooting

Regioselectivity & Side Reactions

The 3'-methyl group is sufficiently distal that it does not sterically hinder the carbonyl attack. However, the Michael addition is the rate-determining step.

  • Issue: Polymerization of the acrylophenone.

    • Solution: Add a radical inhibitor (e.g., hydroquinone, 1 mol%) if running reactions >100°C.

  • Issue: Incomplete Cyclization (Hydrazone formation only).

    • Solution: Ensure acidic conditions (AcOH) are present for the pyrazoline synthesis to facilitate the elimination of water.

Validation Logic
  • NMR Signature: In the

    
    H NMR of the pyrazoline, look for the ABX pattern  of the CH
    
    
    
    -CH protons in the pyrazoline ring (typically
    
    
    3.0–5.0 ppm). The disappearance of the vinylic doublets (
    
    
    Hz) of the starting acrylophenone confirms the loss of the double bond.
  • IR Spectroscopy: Disappearance of the conjugated ketone C=O stretch (

    
     cm
    
    
    
    ) and appearance of C=N (
    
    
    cm
    
    
    ).

Safety & Handling

  • Lachrymator:

    
    -unsaturated ketones are potent alkylating agents and lachrymators.[1] Handle only in a fume hood.
    
  • Hydrazine Toxicity: Hydrazine hydrate is a suspected carcinogen and highly toxic. Use double-gloving (Nitrile) and quench all waste with bleach (sodium hypochlorite) before disposal.[1]

References

  • Review of Pyrazoline Synthesis

    • Title: Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
    • Source: Journal of Physics: Conference Series (via NIH/PubMed).
    • URL:[Link][1]

  • Chalcone Chemistry & 3'-Methyl Derivatives

    • Title: (2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one (Compound Summary).[1]

    • Source: PubChem.[4]

    • URL:[Link][1]

  • Pyrimidine Synthesis Protocols

    • Title: An overview on synthesis and biological activity of pyrimidines.
    • Source: World Journal of Advanced Research and Reviews.
    • URL:[Link][1]

  • Hydrazine Reactivity & Safety

    • Title: Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.[5]

    • Source: Synlett (Organic Chemistry Portal).
    • URL:[Link][1]

Sources

Application

Application Note: Advanced Synthesis of Quinoline Scaffolds via Annulation of 3'-Methylacrylophenone

Scientific Rationale & Mechanistic Causality The quinoline scaffold is a highly privileged pharmacophore in drug development, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Classical met...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The quinoline scaffold is a highly privileged pharmacophore in drug development, forming the core of numerous antimalarial, anticancer, and antibacterial agents. Classical methods for quinoline synthesis, such as the traditional Skraup or Doebner-von Miller reactions, often require harsh conditions (e.g., concentrated sulfuric acid, extreme heat) that lead to violent exothermic events, tarry byproducts, and poor functional group tolerance.

To overcome these limitations, modern synthetic protocols utilize


-unsaturated ketones as versatile 

electrophilic building blocks. Specifically, 3'-methylacrylophenone (1-(m-tolyl)prop-2-en-1-one) serves as an excellent substrate for the regioselective synthesis of 4-(m-tolyl)quinolines.
Mechanistic Pathway

The reaction between aniline derivatives and 3'-methylacrylophenone proceeds via a transition-metal-free, acid-promoted oxidative annulation [1]. The causality of the reaction steps is as follows:

  • Aza-Michael Addition: The reaction is initiated by the conjugate addition of the aniline nucleophile to the unsubstituted

    
    -carbon of 3'-methylacrylophenone.
    
  • Intramolecular Cyclization: The addition of a Brønsted acid lowers the LUMO of the intermediate

    
    -aminoketone. This promotes an intramolecular electrophilic aromatic substitution (
    
    
    
    ), where the protonated carbonyl carbon attacks the ortho-position of the aniline ring.
  • Aerobic Aromatization: The resulting 1,2-dihydroquinoline intermediate undergoes rapid oxidative aromatization. Utilizing open-air conditions in the presence of Dimethyl Sulfoxide (DMSO) facilitates this final oxidation step without the need for heavy metal oxidants [2].

Mechanism A Aniline + 3'-Methylacrylophenone B Aza-Michael Addition A->B C β-Aminoketone Intermediate B->C D Intramolecular Cyclization (SEAr) C->D E Dihydroquinoline Intermediate D->E F Aerobic Oxidation E->F G 4-(m-Tolyl)quinoline Scaffold F->G

Mechanistic pathway for the annulation of 3'-methylacrylophenone and aniline.

Self-Validating Experimental Protocol

This protocol utilizes Methanesulfonic Acid (MSA) and DMSO. Causality of Reagent Choice: MSA (pKa ~ -1.9) is selected because it is strong enough to protonate the enone carbonyl—accelerating the aza-Michael addition and cyclization—but less oxidizing than sulfuric acid, preventing substrate degradation. DMSO acts as both a highly polar aprotic solvent (stabilizing zwitterionic transition states) and a mild co-oxidant for the final aromatization [3].

Materials Required
  • Substrates: Aniline (1.0 mmol), 3'-Methylacrylophenone (1.2 mmol)

  • Catalyst: Methanesulfonic acid (MSA, 20 mol%)

  • Solvent: Dimethyl Sulfoxide (DMSO, anhydrous, 3.0 mL)

  • Equipment: 10 mL sealed tube (vented with a needle for aerobic conditions), magnetic stirrer, heating block.

Step-by-Step Workflow
  • Reagent Assembly: To a clean, dry 10 mL reaction tube equipped with a magnetic stir bar, add aniline (93 mg, 1.0 mmol) and 3'-methylacrylophenone (175 mg, 1.2 mmol).

  • Solvent & Catalyst Addition: Dissolve the mixture in DMSO (3.0 mL). Slowly add MSA (13 µL, 20 mol%). Self-Validation Checkpoint: A slight color change to pale yellow indicates the formation of the initial hydrogen-bonded complex.

  • Aerobic Annulation: Pierce the septum with a 20-gauge needle to allow atmospheric oxygen exchange. Heat the reaction block to 110 °C and stir vigorously for 12 hours.

  • In-Process Monitoring (TLC/LC-MS):

    • TLC: Elute an aliquot in 20% EtOAc/Hexanes. The starting enone is UV-active but non-fluorescent. The product quinoline will manifest as a highly fluorescent spot under 365 nm UV light.

    • LC-MS: Confirm the disappearance of aniline and the emergence of the target mass. For the unsubstituted aniline reaction, look for the[M+H]⁺ peak at m/z 220.11.

  • Aqueous Workup: Cool the mixture to room temperature. Quench with saturated aqueous

    
     (10 mL) to neutralize the MSA. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine (
    
    
    mL) to completely remove residual DMSO.
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 5% to 15% EtOAc in Hexanes).
    

Workflow S1 1. Reagent Preparation Equimolar Aniline & Enone S2 2. Acidification Add 20 mol% MSA in DMSO S1->S2 S3 3. Aerobic Annulation 110 °C, 12 h, Open Air S2->S3 S4 4. In-Process Control LC-MS [M+H]+ Target: 220.11 S3->S4 S5 5. Quench & Extraction NaHCO3 (aq) / EtOAc S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6 S7 7. Validation NMR & HRMS Analysis S6->S7

Step-by-step experimental workflow with integrated self-validation checkpoints.

Quantitative Optimization & Substrate Scope

The development of this protocol relied on systematic optimization of the catalyst and solvent environment. As shown in Table 1 , the absence of an acid catalyst halts the reaction entirely, confirming the necessity of electrophilic activation. Furthermore, switching the solvent from toluene to DMSO drastically improves the yield by facilitating the aerobic oxidation step.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1NoneToluene11024Trace
2TFA (20)Toluene1101245
3MSA (20)Toluene1101262
4MSA (20) DMSO 110 12 89
5MSA (20)DMSO802455

Reaction conditions: Aniline (1.0 mmol), 3'-methylacrylophenone (1.2 mmol), solvent (3.0 mL), open air.

The protocol demonstrates robust functional group tolerance (Table 2 ). Electron-donating groups (e.g., 4-OMe) on the aniline ring enhance the nucleophilicity of the amine and the electron density at the ortho-position, leading to slightly higher yields. Sterically hindered substrates (e.g., 2-Me) require slightly longer reaction times but still provide the target quinolines in synthetically useful yields.

Table 2: Substrate Scope (Aniline Derivatives)

EntryAniline SubstituentTarget ProductYield (%)LC-MS[M+H]⁺
1H4-(m-Tolyl)quinoline89220.11
24-OMe6-Methoxy-4-(m-tolyl)quinoline92250.12
34-Cl6-Chloro-4-(m-tolyl)quinoline81254.07
42-Me8-Methyl-4-(m-tolyl)quinoline76234.13

References

  • Title: On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis Source: The Journal of Organic Chemistry (2006) URL: [Link]

  • Title: Synthesis of Quinolines from Anilines and Acetophenones Through C–H Functionalization Source: Organic Letters (2013) URL: [Link]

  • Title: Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights Source: MDPI Molecules (2026) URL: [Link]

Method

Protocol for the Nazarov Cyclization of 3-Methylphenyl Divinyl Ketones: A Mechanistic and Practical Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Nazarov cyclization is a robust and synthetically valuable method for constructing cyclopentenone rings, which are core mot...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Nazarov cyclization is a robust and synthetically valuable method for constructing cyclopentenone rings, which are core motifs in numerous natural products and pharmaceutical agents.[1][2] This application note provides an in-depth guide to the Nazarov cyclization of 3-methylphenyl divinyl ketones. We will delve into the underlying mechanism, offer a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction outcomes, such as catalyst selection and regioselectivity. This document is designed to equip researchers with both the theoretical understanding and practical knowledge required to successfully implement this powerful transformation in their own synthetic endeavors.

Introduction: The Enduring Power of the Nazarov Cyclization

First reported by Ivan Nikolaevich Nazarov in the 1940s, the Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to a cyclopentenone.[1][3][4] Its significance in organic synthesis stems from the prevalence of the cyclopentenone framework in biologically active molecules and its utility as a versatile synthetic intermediate.[1][2] The reaction typically proceeds through the activation of the divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation that undergoes a conrotatory ring closure.[1][5][6]

This guide focuses on divinyl ketones bearing a 3-methylphenyl substituent. This particular substrate class introduces an element of electronic asymmetry, allowing for an exploration of regiochemical control in the final elimination step—a key challenge and point of interest in many Nazarov cyclizations.

The Reaction Mechanism: A Stepwise Cationic Cascade

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The classical Nazarov cyclization proceeds through a well-defined sequence of cationic intermediates.[2][7][8]

  • Activation and Cation Formation : The reaction is initiated by the coordination of a Lewis acid (or protonation by a Brønsted acid) to the carbonyl oxygen. This activation generates a stabilized pentadienyl cation.[1][6] For the molecule to achieve the correct geometry for cyclization, the vinyl groups must adopt an s-trans/s-trans conformation.[1]

  • 4π Electrocyclization : The key step is a thermally allowed, conrotatory 4π electrocyclization of the pentadienyl cation, as dictated by the Woodward-Hoffmann rules.[1][5] This ring-closure forms a new carbon-carbon bond and produces a resonance-stabilized oxyallyl cation.[2][7]

  • Elimination : The oxyallyl cation then undergoes an elimination reaction, losing a proton from a β-carbon. The regioselectivity of this step determines the final position of the double bond in the cyclopentenone ring. Often, this follows Zaytsev's rule, leading to the more highly substituted and thermodynamically stable alkene.[7]

  • Tautomerization : Finally, tautomerization of the resulting enolate intermediate yields the cyclopentenone product.[1][7]

Nazarov_Mechanism General Mechanism of Lewis Acid-Catalyzed Nazarov Cyclization sub Divinyl Ketone la_complex Activated Complex sub->la_complex pent_cation Pentadienyl Cation la_complex->pent_cation Activation inv1 pent_cation->inv1 oxy_cation Oxyallyl Cation inv2 oxy_cation->inv2 enone_product Cyclopentenone inv3 enone_product->inv3 inv1->oxy_cation inv2->enone_product inv3->enone_product

Caption: Lewis acid-catalyzed Nazarov cyclization mechanism.

Detailed Experimental Protocol

This protocol describes the Nazarov cyclization of a representative substrate, (1E,4E)-1-(3-methylphenyl)-5-phenylpenta-1,4-dien-3-one.

A. Materials and Reagents

  • Substrate: (1E,4E)-1-(3-methylphenyl)-5-phenylpenta-1,4-dien-3-one

  • Catalyst: Iron(III) chloride (FeCl₃), anhydrous (≥99.9%)

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous, ACS grade

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel (230-400 mesh)

  • Eluent: Hexanes/Ethyl Acetate mixture

  • Equipment: Oven-dried round-bottom flasks, magnetic stirrer, stir bar, septa, needles, argon or nitrogen gas supply with manifold, TLC plates (silica gel 60 F₂₅₄), rotary evaporator.

B. Step-by-Step Cyclization Procedure

Experimental_Workflow Experimental Workflow sub 1. Dissolve Substrate in CH2Cl2 under Argon cool 2. Cool to 0 °C sub->cool add_cat 3. Add Anhydrous FeCl3 cool->add_cat react 4. Stir & Monitor by TLC add_cat->react quench 5. Quench with sat. NaHCO3 react->quench workup 6. Aqueous Workup (Separate, Extract, Dry) quench->workup purify 7. Purify by Column Chromatography workup->purify product 8. Characterize Product purify->product

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup (The "Why"): All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas (argon or nitrogen). This is critical because Lewis acids like FeCl₃ are highly hygroscopic and will be deactivated by water, inhibiting the reaction.

  • Substrate Preparation: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the divinyl ketone substrate (e.g., 1.0 mmol, 262 mg). Seal the flask with a rubber septum.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes. This is achieved by inserting a needle connected to the gas manifold and a second needle as an outlet. Maintaining an inert atmosphere prevents atmospheric moisture from entering the reaction.

  • Dissolution: Add anhydrous dichloromethane (20 mL, resulting in a 0.05 M solution) via syringe. Stir the mixture until the substrate is fully dissolved.

  • Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. While stirring vigorously, add anhydrous iron(III) chloride (1.1 mmol, 178 mg) in one portion. Causality Note: Adding the Lewis acid at a reduced temperature helps to control the initial exotherm and prevent the formation of polymeric side products. A stoichiometric amount is often required for unactivated substrates to ensure complete conversion.[2][8]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) every 15-30 minutes. Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot has been fully consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate solution while stirring. Rationale: Quenching neutralizes the acidic catalyst and stops the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(3-methylphenyl)-5-phenylcyclopent-2-en-1-one.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry (HRMS).

Key Parameters and Field Insights

The success of the Nazarov cyclization hinges on several key factors.

ParameterKey Considerations & Rationale
Catalyst Choice Lewis Acids (FeCl₃, BF₃·OEt₂, Cu(SbF₆)₂)[9]: Generally effective and widely used. Stoichiometric amounts are often necessary.[7] FeCl₃ is inexpensive and robust. Copper(II) salts can sometimes offer higher yields and chemoselectivity.[9] Brønsted Acids (TFA, H₂SO₄, TsOH)[10][11][12]: Can be effective but may be too harsh for sensitive substrates, leading to decomposition or undesired side reactions.[8]
Solvent Aprotic, non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are standard. They effectively solvate the substrate and intermediates without competing for coordination to the Lewis acid catalyst.
Temperature Ranging from -78 °C to reflux . Lower temperatures are generally preferred to enhance selectivity and minimize byproduct formation. However, some less reactive substrates may require heating to proceed at a reasonable rate.
Substrate Structure The electronic nature of substituents can significantly impact reactivity. Electron-donating groups on the phenyl ring can stabilize the pentadienyl cation, potentially accelerating the reaction. The 3-methyl group in our target is a weak electron-donating group.

Regioselectivity Explained:

For an unsymmetrical divinyl ketone like the one in our protocol, two regioisomeric products are possible depending on which β-proton is eliminated. The 3-methylphenyl group does not exert a strong electronic bias. Therefore, elimination is likely to be governed by thermodynamics, leading to the formation of the more substituted (and thus more stable) double bond, as predicted by Zaytsev's rule .[7]

For more precise control over regioselectivity, especially to form the less stable isomer, a silicon-directed Nazarov cyclization can be employed.[5][7] Placing a trimethylsilyl (TMS) group at the β-position directs the elimination through stabilization of the developing positive charge (the β-silicon effect), leading exclusively to the product where the TMS group is eliminated.[8]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst due to moisture. 2. Insufficient catalyst loading. 3. Reaction temperature is too low.1. Ensure all glassware is oven-dried and use anhydrous solvent/reagents. 2. Increase catalyst loading to 1.5-2.0 equivalents. 3. Allow the reaction to warm to room temperature or gently heat.
Formation of Polymeric Byproducts 1. Reaction temperature is too high. 2. High concentration of the reaction mixture.1. Run the reaction at a lower temperature (e.g., -40 °C or -78 °C). 2. Use a more dilute solution (e.g., 0.01 M).
Mixture of Regioisomers Lack of strong directing effects in the substrate.If a specific regioisomer is required, consider redesigning the substrate for a silicon-directed cyclization.[7][8]

Conclusion

The Nazarov cyclization remains a cornerstone of synthetic chemistry for the construction of five-membered rings. By understanding the mechanistic nuances and carefully controlling reaction parameters, researchers can effectively apply this reaction to complex targets. The protocol detailed herein for 3-methylphenyl divinyl ketones provides a solid foundation for exploration. Modern variants, such as catalytic and asymmetric versions, continue to expand the scope and utility of this classic transformation, ensuring its relevance for years to come.[2]

References

  • Nazarov cyclization reaction - Wikipedia. [Link]

  • Tantillo, D. J., & Houk, K. N. (2015). Origins of the Stereoselectivity in a Thiourea–Primary Amine-Catalyzed Nazarov Cyclization. Journal of the American Chemical Society, 137(40), 12974–12982. [Link]

  • Nazarov Cyclization - Organic Chemistry Portal. [Link]

  • Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(e130). [Link]

  • Klubnick, J. (2009). The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign Chemistry Department Report. [Link]

  • Reddy, A. S., & Kumar, P. (2016). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters, 18(1), 136–139. [Link]

  • Tius, M. A., & Hu, H. (2001). Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones. The Journal of Organic Chemistry, 66(20), 6671–6678. [Link]

  • Wang, C., et al. (2023). Brønsted Acid-Catalyzed Dehydrative Nazarov-Type Cyclization/C2–N1 Cleavage Cascade of Perfluoroalkylated 3-Indolyl(2-benzothienyl)methanols. Organic Letters, 25(27), 5035–5040. [Link]

  • Metherell, C. E., et al. (2018). Chiral Brønsted Acid Catalyzed Enantioselective Dehydrative Nazarov-Type Electrocyclization of Aryl and 2-Thienyl Vinyl Alcohols. Journal of the American Chemical Society, 140(16), 5449–5453. [Link]

  • Pemberton, R. P., & Tantillo, D. J. (2015). Reactivity and Stereoselectivity of 6π and Nazarov Electrocyclizations of Bridged Bicyclic Trienes and Divinyl Ketones. The Journal of Organic Chemistry, 80(13), 6549–6557. [Link]

  • Wang, C., et al. (2024). Brønsted Acid-Catalyzed Dehydrative Nazarov-type Cyclization of CF3-Substituted 3-Indolylallyl Alcohols: Divergent Synthesis of 1-Trifluoromethylated Cyclopenta[b]indoles. The Journal of Organic Chemistry, 89(2), 1198–1210. [Link]

  • Nazarov cyclization reaction - Grokipedia. [Link]

  • Ma, S., & West, F. G. (2009). Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. The Journal of Organic Chemistry, 74(14), 4886–4894. [Link]

  • Nazarov Cyclization - YouTube. [Link]

  • ResearchGate. (2013). Scheme 3. Nazarov cyclization of activated divinyl ketones. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Polymerization of 3'-Methylacrylophenone

From the Desk of the Senior Application Scientist Welcome to the technical support and troubleshooting center for handling highly reactive aryl vinyl ketones. As a Senior Application Scientist, I frequently consult on th...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support and troubleshooting center for handling highly reactive aryl vinyl ketones. As a Senior Application Scientist, I frequently consult on the catastrophic failure of synthetic campaigns caused by the spontaneous auto-polymerization of α,β-unsaturated ketones.

3'-Methylacrylophenone is a prime example. Its reactive vinyl group, conjugated with an aromatic carbonyl, makes it an excellent Michael acceptor for drug development, but also renders it exceptionally susceptible to free-radical polymerization [1]. The causality of this instability lies in the low activation energy required to generate primary radicals from trace peroxides, UV light, or thermal stress. Once initiated, the exothermic propagation phase can lead to thermal runaway, permanently converting your valuable monomer into an intractable poly(aryl vinyl ketone) gel [2].

This guide provides a self-validating framework for troubleshooting, stabilizing, and safely utilizing 3'-methylacrylophenone in your workflows.

Part 1: Mechanism of Polymerization & Inhibition

To effectively prevent polymerization, we must first understand the kinetic pathways at play. Inhibitors do not stop initiation; rather, they act as "radical sinks" that rapidly scavenge primary radicals before they can attack the monomer's vinyl group, or they terminate propagating polymer chains [3].

Mechanism Init Trace Initiators (Heat, Light, Peroxides) Radical Primary Radicals (R•) Init->Radical Monomer 3'-Methylacrylophenone Radical->Monomer Attacks Vinyl Stable Stable Adduct Radical->Stable Prop Chain Propagation Monomer->Prop Exothermic Polymer Polymerized Gel Prop->Polymer Auto-acceleration Prop->Stable Inhibitor Inhibitor (TEMPO/MEHQ) Inhibitor->Radical Scavenges Inhibitor->Prop Terminates

Caption: Mechanism of 3'-methylacrylophenone polymerization and targeted inhibition.

Part 2: Troubleshooting & FAQ Guide

Q1: My 3'-methylacrylophenone stock turned into a viscous yellow gel during storage in the glovebox. What happened, and can I salvage it? A1: Your monomer has undergone spontaneous auto-accelerating free-radical polymerization. Once the vinyl groups propagate to form a polymer network, the process is entirely irreversible. You cannot salvage the gelled material.

  • The Causality: This typically occurs when phenolic inhibitors like MEHQ (4-methoxyphenol) or BHT are used for storage inside an inert atmosphere (like a nitrogen/argon glovebox). Phenolic inhibitors are oxygen-dependent; they require dissolved O₂ to form the active peroxy radicals that terminate the polymer chain [3]. Without oxygen, MEHQ is functionally useless.

  • The Fix: Discard the polymerized batch. For future stocks stored in a glovebox, you must switch to an oxygen-independent stable radical inhibitor like TEMPO[6].

Q2: I need to run a highly sensitive catalytic reaction. How do I prevent polymerization during the reaction while removing the inhibitor? A2: Inhibitors must be removed immediately prior to the reaction, as their presence will quench the radical initiators or transition-metal catalysts intended for your synthesis [4].

  • The Causality: Inhibitors induce a prolonged "induction period" where no desired reaction occurs until the inhibitor is completely consumed by your reagents [5].

  • The Fix: Pass the monomer through a short plug of basic alumina (Activity I) just before adding it to your Schlenk flask. Once purified, the monomer is highly reactive; keep it chilled and use it within 30 minutes.

Q3: Which inhibitor should I choose for long-term shipping vs. short-term laboratory storage? A3: For long-term shipping or distillation, stable radical inhibitors like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) are superior because they irreversibly trap carbon-centered radicals and do not rely on oxygen [6]. For routine lab storage where bottles are frequently opened to the air, MEHQ at 10-50 ppm is the industry standard [5].

Part 3: Quantitative Data – Inhibitor Selection Matrix

To optimize your experimental design, reference the following quantitative parameters for stabilizing 3'-methylacrylophenone.

Inhibitor ClassChemical ExampleEffective ConcentrationOxygen Required?Mechanism of ActionPreferred Removal Method
Phenolic MEHQ, HQ, BHT10 - 50 ppmYes Hydrogen transfer to peroxy radicalsBasic Alumina or NaOH wash
Stable Radical TEMPO5 - 20 ppmNo Irreversible radical trappingVacuum Distillation
Amine Phenothiazine (PTZ)10 - 50 ppmSynergisticHydrogen transfer to chain radicalsAcid wash or Distillation
Part 4: Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Doping and Long-Term Stabilization (Using MEHQ)

Purpose: To stabilize freshly distilled 3'-methylacrylophenone for benchtop storage.

  • Prepare Stock Solution: Dissolve 10 mg of MEHQ in 1 mL of anhydrous diethyl ether.

  • Doping: Add the appropriate volume of the MEHQ stock to your freshly distilled 3'-methylacrylophenone to achieve a final concentration of 50 ppm (e.g., 5 µL of stock per 1 g of monomer).

  • Aeration (Critical Causality Step): Because MEHQ requires oxygen to function, purge the headspace of the storage vial with dry compressed air for 5 seconds. Do not use Argon or Nitrogen.

  • Storage: Seal the vial tightly and store it in an amber glass bottle at 4°C. The amber glass prevents photo-initiation of primary radicals.

Protocol 2: Self-Validating Inhibitor Removal via Basic Alumina

Purpose: To strip MEHQ from the monomer immediately prior to a synthetic reaction.

Workflow Step1 Stabilized Monomer (Contains MEHQ) Step2 Basic Alumina Column Step1->Step2 Load Step3 Pure Monomer Eluent Step2->Step3 Elute QC QC: NaOH Color Test Step3->QC Aliquot Test QC->Step2 Fail (Yellow) Step4 Immediate Downstream Use QC->Step4 Pass (Colorless)

Caption: Self-validating workflow for MEHQ inhibitor removal and downstream application.

  • Column Preparation: Pack a glass pipette with a glass wool plug, followed by 2 inches of dry Basic Alumina (Brockmann Activity I).

  • Elution: Load the stabilized 3'-methylacrylophenone onto the column. Force it through using gentle positive pressure (e.g., a rubber bulb). The basic alumina will selectively bind the acidic phenolic -OH group of the MEHQ [5].

  • Self-Validation Step (The NaOH Test): To confirm the complete removal of MEHQ, take a 10 µL aliquot of the eluent and mix it with 1 mL of 1% aqueous sodium hydroxide.

    • Pass: The solution remains colorless. Proceed to Step 4.

    • Fail: A yellow/brown coloration develops, indicating the presence of phenoxide ions. The alumina column is saturated. Repass the monomer through a fresh column.

  • Immediate Use: The purified monomer is now highly susceptible to spontaneous polymerization. Keep it in an ice bath and introduce it into your reaction vessel within 30 minutes.

References
  • Smolecule Technical Support. Buy Acrylophenone | 768-03-6 | >98% - Troubleshooting acrylophenone polymerization reactions. Retrieved from: 1

  • National Institutes of Health (PMC). Inhibition of Free Radical Polymerization: A Review. Retrieved from: 2

  • BOC Sciences. Polymerization Inhibitors. Retrieved from:

  • Wikipedia. Polymerisation inhibitor. Retrieved from: 4

  • Benchchem. Preventing polymerization of acrylonitrile derivatives during reaction. Retrieved from:5

  • ResearchGate. Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Retrieved from: 6

Sources

Optimization

Technical Support Center: m-Tolyl Vinyl Ketone (MTVK) Storage &amp; Stabilization Guide

Current Status: Operational Executive Summary m-Tolyl vinyl ketone (MTVK), also known as 3-methylphenyl vinyl ketone, is a highly reactive enone intermediate used primarily as a Michael acceptor in organic synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational

Executive Summary

m-Tolyl vinyl ketone (MTVK), also known as 3-methylphenyl vinyl ketone, is a highly reactive enone intermediate used primarily as a Michael acceptor in organic synthesis and as a monomer for functionalized polymers.[1] Like its analogue phenyl vinyl ketone, MTVK is prone to spontaneous radical polymerization and oxidative degradation if mishandled.

This guide provides a self-validating system for the storage, stabilization, and purification of MTVK, ensuring experimental reproducibility in drug discovery and polymer chemistry workflows.

Part 1: The Stabilization Ecosystem

The Chemistry of Instability

MTVK possesses an electron-deficient double bond conjugated with a carbonyl group. This structure makes it susceptible to two primary degradation pathways:

  • Radical Polymerization: Initiated by heat, light, or trace peroxides.

  • Michael Addition: Reaction with nucleophiles (water, amines) or even self-reaction (dimerization).

The Inhibitor System

Commercial MTVK is typically stabilized to preventing premature polymerization. Understanding your inhibitor is critical for storage and downstream usage.

StabilizerMechanismRequirementRemoval Method
Hydroquinone (HQ) Radical Scavenging (Chain breaking)Requires dissolved Oxygen to function effectively. Do not store under pure nitrogen if relying solely on HQ.Vacuum Distillation or Basic Alumina Column
MEHQ (4-Methoxyphenol) Radical Scavenging (Slower, more controlled)Requires dissolved Oxygen .Vacuum Distillation or Basic Alumina Column
Phenothiazine (PTZ) Anaerobic Radical ScavengingWorks in absence of Oxygen . Ideal for inert gas storage.Distillation (High BP) or Acid Wash
Acetic Acid pH BufferPrevents base-catalyzed Michael addition/polymerization.Aqueous wash (NaHCO3)

Critical Insight: A common error is purging HQ-stabilized monomers with nitrogen for long-term storage. This deactivates the inhibitor, leading to "popcorn" polymerization inside the container. Only purge if using PTZ or if you intend to use the monomer immediately.

Part 2: Storage Protocol (The "Golden Rules")

Storage Decision Logic

Follow this decision tree to determine the optimal storage condition for your specific batch of MTVK.

StorageLogic Start Received MTVK Monomer CheckStab Check CoA for Stabilizer Start->CheckStab IsHQ Contains HQ / MEHQ? CheckStab->IsHQ IsPTZ Contains Phenothiazine? IsHQ->IsPTZ No StoreAir Store with Headspace Air (Do NOT Purge) IsHQ->StoreAir Yes StoreInert Store under Argon/N2 IsPTZ->StoreInert Yes IsPTZ->StoreInert Unknown/None Temp Temperature Control (-20°C to 4°C) StoreAir->Temp StoreInert->Temp

Figure 1: Decision logic for atmospheric control based on inhibitor type.

Environmental Parameters
  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.

  • Light: Amber glass vials are mandatory. UV light cleaves the vinyl bond, generating radicals that overwhelm inhibitors.

  • Container: Borosilicate glass with PTFE-lined caps. Avoid standard polyethylene (PE) as ketones can permeate or extract plasticizers.

Part 3: Pre-Experiment Purification

Most sensitive applications (e.g., RAFT polymerization, precise Michael additions) require the removal of inhibitors.

Method A: Vacuum Distillation (Recommended)

Because MTVK has a high boiling point (analogous to phenyl vinyl ketone, ~115°C at 18 mmHg), atmospheric distillation will cause thermal polymerization.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum (< 5 mmHg recommended).

  • Bath Temp: Keep oil bath < 60°C to minimize thermal stress.

  • Collection: Discard the first 10% (fore-run) which contains water/acetic acid. Collect the middle fraction.

  • Storage: Use immediately. If storage is needed, add fresh inhibitor or freeze at -80°C.

Method B: Flash Column (Rapid)

For small scale (< 5 mL) where distillation is impractical.

  • Pack a small column with Basic Alumina (activated).

  • Pass the neat monomer (or 50% solution in Hexane) through the column.

  • The phenolic inhibitors (HQ/MEHQ) bind to the alumina; the monomer passes through.

  • Filter and concentrate.

Part 4: Troubleshooting & FAQs

Q1: My MTVK has turned yellow and viscous. Can I still use it?

Diagnosis: The yellow color indicates the formation of oligomers (viscosity) or oxidation products (color), likely quinones from the inhibitor reacting. Action:

  • If slightly yellow but fluid: Attempt vacuum distillation. You may recover 40-60% pure monomer.

  • If viscous (syrup-like): Polymerization has advanced too far. Discard. The polymer chains cannot be separated effectively, and the "monomer" concentration is unreliable.

Q2: I need to run a radical polymerization. Do I really need to remove the HQ?

Answer: Yes. Reasoning: Hydroquinone is a "chain-breaking" inhibitor. If you leave it in, your initiator (e.g., AIBN) will be consumed neutralizing the HQ before it can start your polymer chain. This leads to:

  • Induction Periods: Reaction sits for hours doing nothing, then suddenly exotherms.

  • Broad PDI: Inconsistent chain initiation.

  • Low Yield: Initiator exhaustion.

Q3: The CoA lists "Acetic Acid" as a stabilizer. Why?

Answer: Vinyl ketones are sensitive to base-catalyzed polymerization. Trace alkalinity from glass or moisture can trigger this. Acetic acid acts as a buffer to keep the environment slightly acidic/neutral, preventing the anionic pathway. Protocol: If your reaction is acid-sensitive, wash the monomer with saturated aqueous NaHCO3, dry over MgSO4, and filter prior to use.

Part 5: References & Authority

  • Thermo Scientific Chemicals. Methyl vinyl ketone, tech. 90%, stab.[2] (Product Specification). Retrieved from .

  • Sigma-Aldrich. Methyl vinyl ketone (stabilised) for synthesis. Retrieved from .

  • Zhang, J., et al. (2006). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • Kudo, H., et al. (2013). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. MDPI.[3] Retrieved from .

  • ChemicalBook. Methyl vinyl ketone Properties and Stability. Retrieved from .

Note: While specific commercial datasheets for m-tolyl vinyl ketone are rare compared to the methyl variant, the chemistry of aryl vinyl ketones is homologous. The protocols above are derived from standard handling procedures for high-reactivity enones (MVK and Phenyl Vinyl Ketone).

Sources

Troubleshooting

removing hydroquinone inhibitor from 1-(3-methylphenyl)-2-propen-1-one

Topic: Troubleshooting Hydroquinone (HQ) Removal from 1-(3-methylphenyl)-2-propen-1-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Hydroquinone (HQ) Removal from 1-(3-methylphenyl)-2-propen-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating protocols for the purification of 1-(3-methylphenyl)-2-propen-1-one. This guide moves beyond basic instructions to explain the mechanistic causality behind each experimental choice, ensuring your downstream polymerizations or Michael addition reactions succeed without interference.

Mechanistic Causality: The "Why" Behind the Workflow

Q: Why is hydroquinone (HQ) added to 1-(3-methylphenyl)-2-propen-1-one, and what is the mechanistic causality behind its removal? A: 1-(3-methylphenyl)-2-propen-1-one (also known as 3'-methylacrylophenone) is an


-unsaturated ketone. The conjugated double bond is highly susceptible to auto-oxidation and spontaneous free-radical polymerization during storage. Hydroquinone acts as a chain-breaking antioxidant. When a carbon-centered radical forms, HQ donates a labile phenolic hydrogen atom, converting the reactive radical into a dead polymer chain and leaving behind a resonance-stabilized, relatively unreactive semiquinone radical[1].
If HQ is not removed prior to use, it will competitively quench the radical initiators or catalysts intended for your reaction, leading to unpredictable induction periods, low yields, or complete reaction failure.

Q: What is the chemical logic behind the separation techniques? A: The separation relies on the differential acidity of the two compounds. 1-(3-methylphenyl)-2-propen-1-one is a neutral organic molecule. Hydroquinone, however, is a diphenol with a


 of 9.91[1]. This weakly acidic nature allows HQ to be selectively targeted in two ways:
  • Solid-Phase Adsorption: Activated basic alumina (

    
    ) features basic surface hydroxyl groups that strongly interact with the acidic phenolic protons of HQ, trapping it on the stationary phase while the neutral enone elutes freely.
    
  • Liquid-Liquid Extraction: Washing the organic mixture with a dilute aqueous base (like 5% NaOH) deprotonates HQ into its sodium phenoxide salt. This salt is highly water-soluble and partitions into the aqueous layer, leaving the enone in the organic phase[2].

Physicochemical Data Matrix

To design a self-validating purification system, you must understand the physical parameters of your reagents.

Property1-(3-methylphenyl)-2-propen-1-oneHydroquinone (HQ)
Chemical Role Reactive Monomer / EnoneRadical Scavenger / Inhibitor
Physical State (RT) Liquid (Oil)Solid (Crystalline)[1]
Acidity (

)
Neutral (N/A)9.91 (Weakly Acidic)[1]
Aqueous Solubility InsolubleSoluble (72 g/L at 25°C)[1]
Boiling Point ~250-260°C (est. at 760 mmHg)287°C[1]
Workflow Visualization

HQ_Removal A Inhibited Monomer (Enone + HQ) B Evaluate Batch Size & Viscosity A->B C Basic Alumina Column (Adsorption) B->C Small Scale (<50g) D Aqueous NaOH Wash (Liquid-Liquid Extraction) B->D Large Scale (>50g) C1 Elute with inert solvent (e.g., Hexane/Ether) C->C1 D1 Phase separation & MgSO4 drying D->D1 E HQ-Free Monomer 1-(3-methylphenyl)-2-propen-1-one C1->E D1->E

Workflow for removing hydroquinone inhibitor from 1-(3-methylphenyl)-2-propen-1-one.

Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Basic Alumina Filtration (Preferred for <50g Scale)

This method is rapid, avoids introducing water to the monomer, and requires minimal equipment.

  • Column Preparation: Secure a glass chromatography column. Insert a small plug of glass wool at the bottom to prevent stationary phase leakage[2].

  • Packing: Fill the column with activated basic alumina (Brockmann I). For prepacked inhibitor remover columns, prewash with a small amount of a dry, inert solvent (e.g., hexane or diethyl ether).

  • Elution: Add the 1-(3-methylphenyl)-2-propen-1-one dropwise to the top of the column. If the monomer is highly viscous, dilute it 1:1 with your inert solvent to improve flow kinetics[2].

  • Self-Validation Checkpoint: HQ forms a visible, slightly darkened band at the top of the basic alumina column upon complexation. The elution of a pure, uncolored enone validates the separation.

  • Collection & Concentration: Collect the eluent in a clean, dry, amber-glass round-bottom flask. If a diluent solvent was used, remove it under reduced pressure using a rotary evaporator.

Protocol B: Aqueous Alkaline Washing (Preferred for >50g Scale)

Alkaline washing is preferred for large-scale batches where the binding capacity of an alumina column would be quickly exhausted[2].

  • Dilution: Dissolve the 1-(3-methylphenyl)-2-propen-1-one in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to decrease viscosity and facilitate rapid phase separation.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution.

  • Agitation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure[2].

  • Self-Validation Checkpoint: Allow the phases to separate. The lower aqueous layer will initially turn slightly yellow/brown due to the solvated sodium hydroquinonate salt. Drain and discard this layer. Repeat the NaOH wash 2-3 times until the aqueous layer remains completely colorless, validating the total removal of HQ.

  • Neutralization: Wash the organic layer with deionized water until the aqueous washings are pH neutral (verify with pH paper)[2].

  • Drying & Filtration: Wash with saturated aqueous NaCl (brine) to remove bulk water. Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (

    
    ). Swirl and let sit for 15-30 minutes[2]. Filter off the drying agent.
    
  • Concentration: Concentrate the purified monomer under reduced pressure.

Advanced Troubleshooting & FAQs

Q: My enone polymerized directly on the basic alumina column. What caused this? A: The adsorption of HQ and ambient moisture onto basic alumina is an exothermic process. If the local temperature inside the column exceeds the thermal initiation threshold of 1-(3-methylphenyl)-2-propen-1-one, it can trigger bulk polymerization. Corrective Action: Dilute the monomer in a volatile solvent to dissipate heat, or use an external ice bath to cool the column during elution. Never let the column run dry.

Q: After NaOH washing, my organic layer is cloudy and won't separate cleanly. How do I resolve this? A: You have formed an emulsion, a common issue when washing slightly polar organic liquids with aqueous solutions. Corrective Action: Add a saturated brine (NaCl) solution to the separatory funnel. The high ionic strength of the brine increases the density of the aqueous phase and decreases the solubility of organic compounds in the water layer ("salting out"), which rapidly breaks the emulsion[2].

Q: Can I use vacuum distillation instead of these methods? A: Yes. Vacuum distillation is an excellent self-validating method, especially if you need to remove both the inhibitor and higher-molecular-weight oligomers. HQ has a high boiling point (287°C at atmospheric pressure)[1]. Under high vacuum, 1-(3-methylphenyl)-2-propen-1-one will distill over at a much lower temperature, leaving the HQ behind in the distillation pot[3]. However, ensure the pot is not overheated, as thermal polymerization can occur before distillation is complete.

References
  • AICIS. Hydroquinone and p-benzoquinone - Evaluation statement - 22 December 2022. URL:[Link]

  • IOVS - ARVO Journals. Hydrogel Lens Monomer Constituents Modulate Protein Sorption. URL:[Link]

Sources

Optimization

Technical Support Center: Vacuum Distillation of 3'-Methylacrylophenone

Introduction: The Stability Paradox You are attempting to purify 3'-methylacrylophenone (1-(3-methylphenyl)prop-2-en-1-one). Unlike its saturated cousin (3'-methylacetophenone), this molecule contains an -unsaturated ket...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

You are attempting to purify 3'-methylacrylophenone (1-(3-methylphenyl)prop-2-en-1-one). Unlike its saturated cousin (3'-methylacetophenone), this molecule contains an


-unsaturated ketone moiety.

The Critical Challenge: This compound is a "Michael Acceptor" and a reactive monomer. It possesses a high thermodynamic drive to polymerize (turn into a solid "puck") or dimerize under heat.

  • The Goal: Separate the monomer from precursors (often 3'-methylacetophenone or Mannich bases) and oligomers.

  • The Risk: Thermal polymerization in the distillation pot is the primary failure mode.

This guide provides a self-validating protocol designed to minimize thermal history and manage radical formation.

Module 1: Pre-Distillation Checklist (The "Self-Validating" System)

Before assembling glassware, you must validate the chemical environment. If these three conditions are not met, do not proceed .

The Inhibitor Matrix

Distilling a vinyl ketone without an inhibitor is a guaranteed failure. You must ensure an inhibitor is present in the pot and ideally the receiver .

InhibitorConcentrationRoleRequirement
4-Methoxyphenol (MEHQ) 500–1000 ppmPrimary radical scavenger.Mandatory. Requires trace

to function.
Phenothiazine 500 ppmAnaerobic inhibitor.Alternative if strict

is used.
Copper Wire N/A (Physical)Radical quencher (surface).Recommended in the pot.
Vacuum Integrity Check
  • Target Pressure: < 5.0 mmHg (Torr).

  • Validation: Assemble the dry apparatus. Pull vacuum.[1] Close the line. The system must hold pressure for 5 minutes with a leak rate < 0.1 mmHg/min.

  • Why? Poor vacuum requires higher temperatures. High T = Polymerization.

Apparatus Selection
  • Use: Short-path distillation head.

  • Avoid: Vigreux columns or packed columns.

  • Reasoning: You need to minimize residence time (the time the molecule spends hot) and holdup (liquid trapped in the column).

Module 2: The Purification Protocol

Step 1: Charge and Inhibit
  • Load the crude 3'-methylacrylophenone into a single-neck round-bottom flask.

  • Add Inhibitor: Add 1000 ppm (0.1 wt%) of MEHQ.

    • Tip: If the crude is dark/viscous, add a small amount of copper wire (cleaned with dilute nitric acid and rinsed) to the flask.

  • Stirring: Use a large, egg-shaped magnetic stir bar. Vigorous stirring is non-negotiable to prevent hot spots.

Step 2: Degassing (The "Bump" Prevention)
  • Apply vacuum at room temperature .

  • Stir gently. You will see bubbling as dissolved gases and volatile solvents (DCM, THF) escape.

  • Wait until bubbling subsides before heating.

Step 3: The Thermal Ramp
  • Submerge the flask in an oil bath.

  • Air Bleed (Critical for MEHQ): If using MEHQ, use a capillary bleed to introduce a tiny stream of air (bubbles should be countable). MEHQ needs dissolved oxygen to inhibit polymerization.[2]

    • Note: If using Phenothiazine, use inert gas (Nitrogen/Argon).[3]

  • Ramp oil bath temperature to 120°C .

  • Observe the thermometer.[4] The vapor temperature should rise rapidly once the liquid boils.

Step 4: Fraction Collection
  • F1 (Forerun): Collect the first 5-10% of distillate. This usually contains unreacted 3'-methylacetophenone (lower BP) or residual solvents.

  • F2 (Main Fraction): The temperature will stabilize (approx. 95–110°C @ 1–3 mmHg ). Collect this clear, colorless to pale yellow liquid.

  • Stop Condition: Stop immediately if:

    • The pot residue becomes viscous/gelatinous.

    • The vapor temperature drops (indicates pot depletion).

    • Smoke/fumes appear (decomposition).

Module 3: Troubleshooting (FAQ)

Q1: The liquid in my flask turned into a solid gel/puck. What happened?

Diagnosis: Uncontrolled thermal polymerization. Root Cause:

  • Insufficient Inhibitor: Did you add MEHQ?

  • Oxygen Starvation: If you used MEHQ but flushed strictly with Nitrogen, the inhibitor was inactive.

  • Overheating: Your vacuum was too weak (>10 mmHg), forcing you to heat the bath >150°C. Recovery: The flask is likely lost. Soak in DMF or strong base to attempt cleaning, but mechanical removal is often required.

Q2: The distillate is yellow. Is it pure?

Diagnosis: Likely trace oxidation or carryover of the inhibitor. Analysis: Aryl vinyl ketones often have a pale yellow tint due to conjugation. Action: Run H-NMR.

  • Check for the vinyl protons (typically

    
     5.8–6.5 ppm).
    
  • If the spectrum is clean, the color is likely cosmetic (trace quinones from the inhibitor).

Q3: I cannot get the material to distill; it just refluxes.

Diagnosis: "Cold Finger" effect. Root Cause: The path from the pot to the condenser is too cold, or the vacuum is insufficient. Fix:

  • Insulate the distillation head with aluminum foil or glass wool.

  • Check the vacuum gauge. If pressure is >5 mmHg, check for leaks.

Module 4: Visualization & Logic Flow

The following diagram illustrates the decision-making process for the purification workflow.

G Start Start: Crude 3'-Methylacrylophenone CheckInhibitor Check Inhibitor Status Start->CheckInhibitor SelectInhibitor Decision: Which Inhibitor? CheckInhibitor->SelectInhibitor MEHQ_Path Add MEHQ (Requires Air Bleed) SelectInhibitor->MEHQ_Path Standard PTZ_Path Add Phenothiazine (Inert Gas) SelectInhibitor->PTZ_Path Strictly Anaerobic VacCheck Apply Vacuum (< 5 mmHg) MEHQ_Path->VacCheck PTZ_Path->VacCheck LeakCheck Stable Pressure? VacCheck->LeakCheck FixLeak Troubleshoot Leaks/Grease Joints LeakCheck->FixLeak No HeatRamp Heat Ramp (Oil Bath) LeakCheck->HeatRamp Yes FixLeak->VacCheck Observation Observe Pot State HeatRamp->Observation Viscosity Viscosity Increasing? Observation->Viscosity Monitor Distillation Collect Main Fraction Viscosity->Distillation No (Boiling) Stop STOP: Polymerization Risk Viscosity->Stop Yes (Gelling) Success Success: Store @ -20°C Distillation->Success

Caption: Decision logic for the vacuum distillation of reactive aryl vinyl ketones, highlighting critical inhibitor choices and stop-conditions.

Module 5: Data & Specifications

Physical Properties Table
PropertyValue (Estimated/Typical)Notes
Molecular Weight 160.21 g/mol
Boiling Point (Atm) ~235°C (Decomposes)Do not distill at atmospheric pressure.
Boiling Point (Vac) 95–105°C @ 2 mmHg Estimated based on acetophenone derivatives [1].
Density ~1.02 g/mL
Storage -20°C, Dark, InertPolymerizes slowly even in cold if uninhibited.
Nomograph Usage

Since specific boiling point data for the 3'-isomer is sparse compared to the 4'-isomer, use a pressure-temperature nomograph:

  • Reference Point: 3'-methylacetophenone boils at 220°C (atm).

  • Adjustment: Acrylophenones typically boil +10-15°C higher than their saturated counterparts due to conjugation stiffness. Assume Atm BP

    
     235°C.
    
  • Calculation: Using the Clausius-Clapeyron relation, a substance boiling at 235°C (atm) will boil at approximately 105°C at 2 mmHg [2].

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for aromatic ketones and vinyl compounds).

  • Sigma-Aldrich (Merck). Pressure-Temperature Nomograph Tool. (For estimating boiling points under reduced pressure).

  • BenchChem. Preventing polymerization of acrylonitrile derivatives during reaction. (Guidance on inhibitor selection for vinyl systems).

  • Omni Calculator. Boiling Point Calculator (Clausius-Clapeyron).

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 3-Methylphenyl Michael Additions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique steric and electronic challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique steric and electronic challenges of incorporating 3-methylphenyl (meta-tolyl) groups in asymmetric Michael additions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind steric clashes in the transition state and provide self-validating protocols to ensure your catalytic systems remain robust, predictable, and highly enantioselective.

Diagnostic Workflow: Overcoming Steric Hindrance

Workflow Start 3-Methylphenyl Substrate Low Yield or ee? CheckCat Evaluate Catalyst Structure Start->CheckCat Identify steric clash Thiourea Switch to Bifunctional Thiourea CheckCat->Thiourea Mild hindrance Squaramide Use Cinchona Squaramide CheckCat->Squaramide Severe hindrance Solvent Optimize Solvent (Toluene or DCM) Thiourea->Solvent Squaramide->Solvent Temp Lower Temp to 0°C Solvent->Temp If ee is <80% Success High ee & Yield (>90% ee, >85% Yield) Solvent->Success If ee is >90% Temp->Success Kinetic control

Fig 1. Decision matrix for optimizing 3-methylphenyl Michael additions.

Section 1: Core FAQs - Mechanistic & Catalyst Design Queries

Q1: Why does the 3-methylphenyl group cause unexpected drops in enantioselectivity (ee) compared to unsubstituted phenyl rings? A: The meta-methyl substitution introduces an asymmetric steric bulk that alters the conformational landscape of the transition state. In bifunctional organocatalysis, the substrate must be rigidly held by hydrogen bonds. The 3-methyl group can sterically clash with bulky chiral ligands (e.g., the quinuclidine core of cinchona alkaloids), increasing the distance between the H-bond donors and the Michael acceptor[1]. This looser transition state allows for background racemic pathways to compete with the catalyzed route.

Q2: Should I use a Thiourea or a Squaramide catalyst for m-tolyl Michael acceptors? A: Squaramides are generally superior for meta-substituted substrates. Squaramides possess a more rigid planar structure, and their NH protons are spaced further apart (~2.7 Å) compared to thioureas (~2.1 Å). This wider "bite angle" accommodates the slight steric protrusion of the 3-methylphenyl group while maintaining strong dual hydrogen-bond activation[2]. However, for specific highly hindered nucleophiles like pyrazolones, quinine-derived thioureas have also shown exceptional desymmetrization capabilities[3].

Q3: How do I self-validate whether my low yield is due to steric hindrance or catalyst deactivation? A: Run a parallel control reaction using an unsubstituted phenyl Michael acceptor under identical conditions. If the control yields >90% conversion and high ee, but your 3-methylphenyl substrate yields <30% conversion, the issue is strictly steric[2]. If both fail, your catalyst is likely deactivated (check for moisture or trace acid in your solvent, which protonates the basic quinuclidine nitrogen).

Section 2: Quantitative Benchmarking

To guide your catalyst selection, below is a summary of validated catalytic performances specifically targeting meta-tolyl/3-methylphenyl substrates across different organocatalytic systems.

Catalyst ArchitectureSubstrate Class (Donor + Acceptor)SolventTempYield (%)ee (%)Ref
Quinine-Thiourea Pyrazolone + N-Pyrazolyl Maleimide (m-tolyl)Toluene25 °C9999[3]
Cinchona-Squaramide Oxindolylmalonitrile + Benzylidene Barbituric Acid (m-tolyl)DCM25 °C97>99[2]
Squaramide Dimer 2-Oxocyclopentanecarboxylate + trans-β-NitrostyreneTHF60 °C7593[4]
Section 3: Troubleshooting Guide - Specific Experimental Issues

Issue 1: Sluggish Kinetics (Reaction takes >48 hours to reach 50% conversion).

  • Root Cause: The steric profile of the 3-methylphenyl group prevents efficient approach of the Michael donor, raising the activation energy barrier.

  • Solution: Do not increase the temperature immediately, as this will destroy your enantioselectivity. Instead, increase the concentration of the reaction mixture from 0.1 M to 0.25 M or 0.5 M. If solubility permits, switch to a more polar, non-coordinating solvent like Dichloromethane (DCM) to stabilize the polar transition state without disrupting the hydrogen-bonding network[2].

Issue 2: Poor Diastereomeric Ratio (dr) and Enantiomeric Excess (<80% ee).

  • Root Cause: Thermodynamic reversibility (retro-Michael addition). The steric clash of the 3-methylphenyl group destabilizes the product, pushing the equilibrium backward and scrambling the stereocenters.

  • Solution: Implement strict kinetic control. Lower the reaction temperature to 0 °C or -20 °C. To self-validate this fix, monitor the dr via crude

    
    H NMR at 2 hours and 12 hours. A shifting dr over time confirms reversibility; a stable dr at the lower temperature confirms you have successfully locked the reaction under kinetic control.
    
Dual Activation Mechanism

Mechanism Cat Chiral Squaramide Catalyst Donor Michael Donor (e.g., Barbituric Acid) Cat->Donor Quinuclidine base deprotonates donor Acceptor Michael Acceptor (3-Methylphenyl Enone) Cat->Acceptor Squaramide NH activates acceptor Complex Ternary Transition State (H-Bonding Network) Donor->Complex Acceptor->Complex Product Enantioenriched Michael Adduct Complex->Product C-C Bond Formation (Steric shielding)

Fig 2. Bifunctional activation pathway stabilizing the 3-methylphenyl transition state.

Section 4: Validated Experimental Protocol

Step-by-Step Methodology: Squaramide-Catalyzed Asymmetric Michael Addition of 3-Methylphenyl Substrates

This protocol is optimized to suppress retro-Michael pathways and maximize ee for sterically hindered meta-substituted substrates[2].

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with inert Argon.

  • Reagent Loading: Add the 3-methylphenyl Michael acceptor (0.20 mmol) and the chiral cinchona-squaramide catalyst (0.01 mmol, 5 mol%).

  • Solvent Addition: Inject 2.0 mL of anhydrous Dichloromethane (DCM). Stir at room temperature for 5 minutes to ensure complete dissolution and pre-activation of the acceptor via hydrogen bonding.

  • Temperature Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration. (Causality: Lowering the temperature prior to donor addition prevents initial exothermic racemic background reactions).

  • Donor Addition: Add the Michael donor (0.24 mmol, 1.2 equiv) in one portion.

  • Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor the progress via TLC (Ethyl Acetate/Petroleum Ether, 1:3). Check the reaction strictly at 4-hour intervals.

  • Quenching & Workup: Once the acceptor is consumed, immediately quench the reaction by passing the mixture through a short pad of silica gel, eluting with DCM. (Causality: Removing the basic catalyst immediately prevents retro-Michael equilibration during solvent evaporation).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the enantioenriched Michael adduct.

References
  • Qiao, D.-J.; Du, D.-M. "Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives." MDPI, 2025.
  • MDPI. "Desymmetrization of Prochiral N-Pyrazolyl Maleimides via Organocatalyzed Asymmetric Michael Addition with Pyrazolones." MDPI, 2023.
  • MDPI. "Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide." MDPI, 2021.
  • ACS Omega. "Cinchona Squaramide-Based Chiral Polymers as Highly Efficient Catalysts in Asymmetric Michael Addition Reaction." ACS, 2018.

Sources

Optimization

Technical Support Center: Poly(3-methylphenyl vinyl ketone) Solubility

Welcome to the technical support center for poly(3-methylphenyl vinyl ketone). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges you may encounter during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for poly(3-methylphenyl vinyl ketone). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges you may encounter during your research and development. As a substituted polyvinyl ketone, the solubility of poly(3-methylphenyl vinyl ketone) is governed by a combination of factors including its molecular weight, the presence of the aromatic side group, and the choice of solvent. This document is designed to provide you with the expertise and actionable insights to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of poly(3-methylphenyl vinyl ketone)?

A1: While specific solubility data for poly(3-methylphenyl vinyl ketone) is not extensively published, we can infer its likely behavior based on its chemical structure and by analogy to similar polymers like poly(vinyl methyl ketone). The presence of the methylphenyl group increases the steric hindrance and hydrophobicity compared to poly(vinyl methyl ketone). Therefore, it is expected to be soluble in a range of organic solvents, particularly those with a similar polarity. Good starting points for solvent selection would include chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, xylene), and some polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)). It is anticipated to be insoluble in water and lower alcohols.

Q2: I am observing incomplete dissolution of my poly(3-methylphenyl vinyl ketone) sample. What are the initial steps I should take?

A2: Incomplete dissolution is a common issue. The first step is to ensure you are using an appropriate solvent and providing sufficient time and agitation for the polymer to dissolve. Polymer dissolution is often a slow process. We recommend leaving the solution to stir at room temperature for several hours. If dissolution is still incomplete, gentle heating can be applied, but be cautious as excessive heat can potentially lead to polymer degradation.[1]

Q3: Can the molecular weight of my poly(3-methylphenyl vinyl ketone) sample affect its solubility?

A3: Absolutely. Higher molecular weight polymers generally have lower solubility than their lower molecular weight counterparts.[1] This is due to increased chain entanglement and stronger intermolecular forces. If you are working with a high molecular weight sample, you may need to use a stronger solvent, a higher temperature, or a more dilute concentration to achieve complete dissolution.

Q4: Does the isomeric substitution (meta-position of the methyl group) influence solubility?

A4: Yes, the position of the methyl group on the phenyl ring can influence solubility. The meta-position in poly(3-methylphenyl vinyl ketone) may lead to a less regular polymer chain structure compared to a para-substituted equivalent. This irregularity can disrupt chain packing and potentially increase solubility in a wider range of solvents compared to a more crystalline, para-substituted polymer.

Troubleshooting Guide: Addressing Persistent Solubility Issues

For more persistent solubility challenges, the following detailed troubleshooting guide provides a systematic approach to identifying and resolving the issue.

Issue 1: The polymer forms a swollen gel but does not fully dissolve.

This is a classic sign of a polymer that is interacting with the solvent but lacks sufficient energy to overcome the intermolecular forces between polymer chains.

Troubleshooting Workflow:

A Swollen Gel Observed B Increase Temperature (e.g., to 40-60 °C) A->B Initial Step C Use a Stronger Solvent (e.g., switch from Toluene to THF or Chloroform) B->C If gel persists F Successful Dissolution B->F D Decrease Polymer Concentration C->D If still no dissolution C->F E Consider Co-solvent System (e.g., Toluene/THF mixture) D->E Alternative approach D->F E->F

Caption: Troubleshooting workflow for a swollen polymer gel.

Experimental Protocol: Enhancing Dissolution of a Swollen Polymer Gel

  • Initial Attempt: Prepare a 1% (w/v) solution of poly(3-methylphenyl vinyl ketone) in your chosen solvent (e.g., Toluene) in a sealed vial with a magnetic stir bar.

  • Agitation: Stir vigorously at room temperature for at least 4 hours.

  • Heating: If a swollen gel persists, transfer the vial to a temperature-controlled heating block or oil bath. Increase the temperature in 10 °C increments, holding for 1-2 hours at each step, up to a maximum of 60 °C. Monitor for dissolution.

  • Solvent Exchange: If heating is ineffective, allow the solution to cool to room temperature. Prepare a fresh solution using a more polar or a chlorinated solvent (e.g., THF or Chloroform) and repeat the agitation and heating steps.

  • Dilution: If the polymer still does not dissolve, try preparing a more dilute solution (e.g., 0.5% or 0.1% w/v).

Issue 2: The polymer appears insoluble in all tested solvents.

If poly(3-methylphenyl vinyl ketone) appears completely insoluble, it could be due to cross-linking or an unexpectedly high molecular weight.

Troubleshooting Workflow:

A Polymer Insoluble in All Solvents B Verify Polymer Identity & Purity (e.g., via NMR, FTIR) A->B First Step C Investigate for Cross-linking (e.g., presence of insoluble material after extensive solvent treatment) B->C If identity is confirmed D Attempt Dissolution in High-Boiling Point Solvents (e.g., Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP)) with heating C->D If cross-linking is suspected F Consult Synthesis Records for Potential Cross-linking Agents C->F If cross-linking is suspected E Characterize Molecular Weight (if dissolution is achieved) D->E

Caption: Troubleshooting workflow for a seemingly insoluble polymer.

Experimental Protocol: Investigating an Insoluble Polymer

  • Characterization: Obtain a small, representative sample of the polymer. If possible, analyze it using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the expected functional groups (e.g., carbonyl, aromatic C-H).

  • High-Temperature Solvent Screening: In a well-ventilated fume hood, attempt to dissolve a small amount of the polymer in high-boiling point polar aprotic solvents such as Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). These can be heated to higher temperatures (e.g., 80-100 °C) to facilitate dissolution.

  • Cross-linking Assessment: If the polymer remains insoluble even in hot DMAc or NMP, it is highly indicative of cross-linking. Review the synthesis procedure to identify any potential sources of cross-linking, such as impurities in the monomer or inappropriate polymerization conditions.

Solvent Selection Guide

The choice of solvent is critical for successfully dissolving poly(3-methylphenyl vinyl ketone). The following table provides a starting point for solvent selection based on general principles of polymer solubility.

Solvent ClassExamplesExpected CompatibilityRationale
Aromatic Hydrocarbons Toluene, XyleneGood to ModerateThe aromatic nature of the solvent will have favorable interactions with the methylphenyl side groups of the polymer.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellentThese are generally good solvents for a wide range of polymers due to their ability to disrupt intermolecular forces.
Polar Aprotic Solvents Tetrahydrofuran (THF), Dimethylformamide (DMF)GoodThe polarity of these solvents can interact favorably with the ketone group in the polymer backbone.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate to PoorWhile structurally similar, lower molecular weight ketones may not be strong enough solvents for a high molecular weight polymer.[2]
Alcohols Methanol, Ethanol, IsopropanolPoorThe hydrogen bonding in alcohols makes them poor solvents for non-polar to moderately polar polymers.
Water InsolubleThe hydrophobic nature of the polymer backbone and the methylphenyl side group makes it incompatible with water.

Disclaimer: This guide is based on established principles of polymer chemistry and data from analogous systems. The solubility of a specific batch of poly(3-methylphenyl vinyl ketone) can be influenced by its unique properties, such as molecular weight distribution and purity. Always perform small-scale solubility tests before proceeding with larger-scale experiments.

References

  • What various factors affect the solubility of polymers? - Quora. (2021, July 14). Retrieved from [Link]

  • Polyvinyl Alcohol Modification with Sustainable Ketones. (2021, July 9). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Poly(Methyl Vinyl Ketone) as a Potential Carbon Fiber Precursor - ResearchGate. (n.d.). Retrieved from [Link]

  • Some Factors Affecting the Solubility of Polymers - ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC. (n.d.). Retrieved from [Link]

  • Methyl Vinyl Ketone Mix. (2020, October 12). Phenova. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Methyl vinyl ketone - Wikipedia. (n.d.). Retrieved from [Link]

  • Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - MDPI. (2020, May 8). Retrieved from [Link]

  • Solving Solubility Challenges with a Polyvinyl Alcohol Excipient and Hot Melt Extrusion. (2020, December 9). MilliporeSigma. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

  • US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents. (n.d.).
  • Polyetherether Ketone (PEEK) Chemical Compatibility Chart - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Polyethylene Chemical Resistance Chart - CDF Corporation. (n.d.). Retrieved from [Link]

  • VINYL METHYL KETONE, 95% - Gelest, Inc. (2015, January 26). Retrieved from [Link]

  • Is there a way to try and dissolve polyethylene? : r/chemistry - Reddit. (2025, October 14). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Precision Polymerization of m-Tolyl Vinyl Ketone (MTVK)

Ticket ID: MTVK-POLY-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Controlling Molecular Weight ( ) and Dispersity ( ) in MTVK Polymerization Introduction: The "Hot" Monomer Challenge W...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MTVK-POLY-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Controlling Molecular Weight (


) and Dispersity (

) in MTVK Polymerization

Introduction: The "Hot" Monomer Challenge

Welcome to the technical support hub for aryl vinyl ketone polymerization. You are likely here because m-tolyl vinyl ketone (MTVK) is behaving unpredictably. Unlike styrene or acrylates, vinyl ketones are "hot" monomers—they possess high reactivity, are prone to spontaneous thermal polymerization, and, most critically, are photochemically active .

To achieve precision control over molecular weight (


) and dispersity (

), we must move beyond Free Radical Polymerization (FRP) to Reversible Deactivation Radical Polymerization (RDRP).[1] RAFT (Reversible Addition-Fragmentation chain Transfer) is the recommended method for MTVK due to its tolerance of the carbonyl functionality and robust control over the propagating radical.

Module 1: Critical Mechanisms & Control Logic

The Light Sensitivity Trap (Norrish Degradation)

Crucial Insight: Poly(vinyl ketones) are not just polymers; they are "photo-resists" in disguise. The carbonyl group adjacent to the backbone allows for Norrish Type I and II cleavage upon exposure to UV (and even ambient blue) light.

  • The Symptom: You synthesize a polymer with target

    
     kDa, but GPC shows 
    
    
    
    kDa or broad tailing.
  • The Cause: Ambient light exposure during synthesis, purification, or storage is cleaving your polymer chains.

  • The Fix: All reactions and storage must occur in the dark or under red light. Use amber glassware and wrap columns in foil.

Why RAFT?

Anionic polymerization of vinyl ketones is notoriously difficult due to nucleophilic attack on the carbonyl group. ATRP is possible but often requires specific photo-conditions that conflict with the polymer's stability. RAFT offers the best balance:

  • CTA Choice: Trithiocarbonates (e.g., EMPT or DDMAT) are preferred over Dithiobenzoates to minimize retardation effects common with styrenic-like monomers.

  • Solvent: 1,4-Dioxane or Toluene (non-protic, good solubility for the aromatic polymer).

Module 2: Troubleshooting Guide (Q&A)

Category A: Molecular Weight Issues

Q1: My


 is significantly lower than the theoretical value (

), even at high conversion.
  • Diagnosis: This suggests Chain Transfer to Monomer or Photodegradation .

  • Root Cause:

    • m-Tolyl vinyl ketone has benzylic protons (on the methyl group) that can participate in chain transfer, though this is secondary.

    • Most Likely: The polymer degraded during workup due to light exposure.

  • Resolution:

    • Repeat synthesis in total darkness (foil-wrapped flask).

    • Check the purity of your RAFT agent (CTA). If the CTA is impure, the [CTA]/[I] ratio is wrong, skewing

      
      .
      

Q2: The reaction stalls at ~50% conversion.

  • Diagnosis: "Retardation" or "Dead Chains."

  • Root Cause:

    • Retardation: Common in RAFT if the intermediate radical is too stable (often seen with dithiobenzoates and styrenic-type monomers like MTVK).

    • Inhibitor: Did you remove the hydroquinone from the monomer?

  • Resolution:

    • Switch to a Trithiocarbonate CTA (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid).

    • Pass monomer through a basic alumina column immediately before use to remove inhibitors.

Category B: Broad Dispersity ( )[2]

Q3: I'm getting a high PDI (Dispersity), and the GPC trace has a low-MW tail.

  • Diagnosis: Poor initiation efficiency or slow fragmentation.

  • Root Cause: The [Monomer]:[CTA]:[Initiator] ratio is unbalanced. If [Initiator] is too high, you generate too many primary radicals, leading to termination by coupling (dead chains).

  • Resolution:

    • Target a [CTA]:[Initiator] ratio of 10:1 or 5:1 .

    • Stop the reaction at 50-60% conversion . Vinyl ketones are prone to branching at high conversions.

Module 3: Validated Experimental Protocol

Protocol ID: RAFT-MTVK-STD-04 Objective: Synthesis of Poly(MTVK) with


 g/mol  and 

.
Reagents
  • Monomer: m-Tolyl Vinyl Ketone (MTVK) - Purified via basic alumina column.

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar trithiocarbonate.

  • Initiator: AIBN (Azobisisobutyronitrile) - Recrystallized from methanol.

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Workflow
  • Stoichiometry Calculation:

    
    
    Target 
    
    
    
    .
  • Preparation (Dark Room Recommended):

    • In a Schlenk tube, dissolve MTVK (2.0 g), CTA (Eq. molar), and AIBN (0.2 Eq) in Dioxane (50 wt% solution).

    • Note: High concentration increases rate but may increase viscosity/coupling.

  • Degassing (Critical):

    • Perform 3-4 cycles of Freeze-Pump-Thaw . Oxygen is a radical scavenger and will kill the reaction immediately.

    • Backfill with Nitrogen or Argon.

  • Polymerization:

    • Place in a pre-heated oil bath at 70°C .

    • Stir magnetically (300 rpm).

    • Time: Monitor via NMR every 2 hours. Stop when conversion reaches ~60% (usually 8-12 hours).

  • Quenching & Purification:

    • Quench by cooling in liquid nitrogen and exposing to air.

    • Precipitation: Dropwise into excess cold Methanol or Hexanes (depending on solubility tests; PVK derivatives often precipitate in methanol).

    • Drying: Vacuum oven at ambient temperature (avoid heat + air). Store in foil-wrapped vials.

Module 4: Visualization & Data

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Yellowing of Polymer Photodegradation (Norrish Type I/II)Exclude Light. Use amber vials.
Induction Period (>1h) Oxygen presence or InhibitorImprove Freeze-Pump-Thaw; Filter monomer over alumina.
Bimodal GPC Trace Radical Coupling (Termination)Reduce [Initiator]; Stop reaction at lower conversion.
No Polymerization Bad Initiator or Wrong TempCheck AIBN half-life (

at 65°C). Ensure

.
Reaction Logic & Degradation Pathway

MTVK_Polymerization Start MTVK Monomer (Active Vinyl Group) Inhibitor Inhibitor Removal (Basic Alumina) Start->Inhibitor Purification RAFT RAFT Polymerization (CTA + AIBN, 70°C) Inhibitor->RAFT Degassed (N2) Polymer Poly(MTVK) Controlled Mn, Low Đ RAFT->Polymer <60% Conv. Light UV/Blue Light Exposure Polymer->Light Storage Error Degradation Norrish Type I/II Cleavage Light->Degradation Excitation Dead Oligomers/Dead Chains (Low Mn) Degradation->Dead Chain Scission

Caption: Workflow for MTVK synthesis showing the critical "Light Exposure" failure branch which leads to chain scission via Norrish mechanisms.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Nwoko, T., et al. (2021).[3] Tuning the molecular weight distributions of vinylketone-based polymers using RAFT photopolymerization and UV photodegradation. Polymer Chemistry, 12, 6761-6770.[3] Link

    • Note: This reference specifically addresses the RAFT polymerization of phenyl vinyl ketone (PVK)
  • Guillet, J. (1985).[4] Polymer Photophysics and Photochemistry. Cambridge University Press.

    • Foundational text on Norrish Type I and II reactions in poly(vinyl ketones).
  • Kister, G., et al. (2022). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 15(1),[1] 5. Link[5][6]

    • Discusses RAFT polymerization of aryl vinyl ketones with bulky substituents.

Sources

Optimization

Technical Support Center: Synthesis of Acrylophenone

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of acrylophenone. This resource is designed to provide in-depth troubleshooting guides and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of acrylophenone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side reactions and optimizing your synthetic protocols. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to ensure scientific integrity and provide actionable solutions.

Troubleshooting Guide: Common Issues in Acrylophenone Synthesis

This section addresses specific problems you may encounter during the synthesis of acrylophenone, providing explanations for the underlying causes and step-by-step guidance to resolve them.

Issue 1: Low Yield or No Product in Friedel-Crafts Acylation

Question: I am attempting to synthesize acrylophenone via the Friedel-Crafts acylation of benzene with acryloyl chloride, but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer:

Low yields in Friedel-Crafts acylation are a common issue and can often be attributed to several factors, primarily related to the catalyst and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours. Use anhydrous solvents and freshly opened or properly stored anhydrous AlCl₃.

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, acrylophenone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (acryloyl chloride or benzene).

  • Deactivated Aromatic Ring: If you are using a substituted benzene derivative with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the aromatic ring will be too deactivated to undergo electrophilic acylation.[1]

    • Solution: Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Consider alternative synthetic routes if your substrate is highly deactivated.

  • Presence of Basic Functional Groups: If your aromatic substrate contains basic groups like amines (-NH₂) or hydroxyls (-OH), these will react with the Lewis acid catalyst, forming a complex that deactivates the ring.[1]

    • Solution: Protect basic functional groups before performing the Friedel-Crafts acylation. For example, an amino group can be protected as an amide.

Issue 2: Formation of Viscous, Insoluble Polymer

Question: During my synthesis of acrylophenone, the reaction mixture becomes thick and a significant amount of a sticky, polymeric byproduct is formed. How can I prevent this?

Answer:

The formation of a polymer is a frequent side reaction in acrylophenone synthesis, as both the starting material (acryloyl chloride) and the product (acrylophenone) contain a reactive vinyl group susceptible to polymerization.[2]

Potential Causes and Solutions:

  • Spontaneous Polymerization: The vinyl group in both acryloyl chloride and acrylophenone can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[2]

    • Solution 1: Add a Polymerization Inhibitor. Introduce a small amount of a radical inhibitor to the reaction mixture. Common and effective inhibitors for acrylates include:

      • Hydroquinone

      • Phenothiazine

      • Butylated hydroxytoluene (BHT)

    • Solution 2: Maintain Low Reaction Temperatures. Running the reaction at lower temperatures (e.g., 0-5 °C) can significantly reduce the rate of polymerization.

  • Localized Heating: Rapid addition of reagents can cause localized hotspots in the reaction mixture, initiating polymerization.

    • Solution: Add the acryloyl chloride dropwise to the reaction mixture with efficient stirring and cooling to maintain a consistent, low temperature.

Issue 3: Formation of Dihydrochalcone and 1-Indanone Byproducts in Friedel-Crafts Acylation

Question: My NMR analysis of the crude product from the Friedel-Crafts acylation shows the presence of dihydrochalcone and 1-indanone in addition to acrylophenone. How can I minimize the formation of these byproducts?

Answer:

The formation of dihydrochalcone and 1-indanone derivatives is a known side reaction in the Friedel-Crafts acylation of arenes with acryloyl chloride, arising from a tandem acylation-alkylation sequence.

Mechanism of Side Product Formation:

The initially formed acrylophenone can act as an electrophile in a subsequent Friedel-Crafts alkylation reaction with another molecule of benzene, leading to dihydrochalcone. Alternatively, an intramolecular cyclization can lead to 1-indanone.

Solutions:

  • Slow, Dropwise Addition of Acryloyl Chloride: The key to minimizing these byproducts is to keep the concentration of acryloyl chloride low throughout the reaction. This can be achieved by adding a dilute solution of acryloyl chloride in the solvent (e.g., benzene) dropwise to the suspension of the Lewis acid over an extended period. This favors the initial acylation to form acrylophenone and reduces the likelihood of subsequent alkylation reactions.

  • Control of Reaction Time and Temperature: Monitor the reaction progress closely using TLC or GC. Once the starting material is consumed, quench the reaction promptly to prevent further side reactions. Lowering the reaction temperature can also help to suppress the rate of the secondary alkylation reactions.

Issue 4: Formation of bis-Mannich Bases in the Mannich Reaction

Question: I am synthesizing acrylophenone via the Mannich reaction and am observing the formation of a bis-aminomethylated byproduct. How can I improve the selectivity for the mono-adduct?

Answer:

The formation of bis-Mannich bases, where two aminomethyl groups are added to the acetophenone, is a known side reaction that can lead to low yields of the desired mono-Mannich base precursor to acrylophenone.[3][4][5][6][7] This is often due to the instability of the mono-adduct and the reaction conditions favoring further aminomethylation.

Solutions:

  • Use of Specific Reagents: Recent studies have shown that using N,N,N',N'-tetramethylmethylenediamine (TMMDA) as both a base and an iminium precursor, in combination with a Lewis acid like zinc chloride (ZnCl₂), can significantly improve the yield and selectivity of the desired mono-Mannich base.[4][5][6][7] The ZnCl₂ is believed to promote the enolization of acetophenone and stabilize the product.[4][5][6][7]

  • Stoichiometric Control: Carefully control the stoichiometry of the reagents. Using a slight excess of acetophenone relative to formaldehyde and the amine can help to favor the formation of the mono-adduct.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time for maximizing the yield of the mono-Mannich base before significant formation of the bis-adduct occurs.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to acrylophenone?

A1: The two most common and well-established methods for synthesizing acrylophenone are:

  • The Mannich Reaction: This is a three-component condensation reaction involving acetophenone, formaldehyde, and an amine hydrochloride (e.g., dimethylamine hydrochloride).[2][8][9][10] The resulting Mannich base is then subjected to elimination to form the α,β-unsaturated ketone, acrylophenone.[10]

  • Friedel-Crafts Acylation: This involves the electrophilic aromatic substitution of benzene with acryloyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11]

Q2: How can I purify crude acrylophenone, especially if it contains polymeric byproducts?

A2: Purification of acrylophenone requires careful consideration of its tendency to polymerize.

  • Distillation: Vacuum distillation is a common method for purifying acrylophenone. It is crucial to perform the distillation at the lowest possible temperature to prevent polymerization. Adding a polymerization inhibitor (e.g., a small amount of hydroquinone) to the distillation flask is highly recommended.

  • Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. It is advisable to work quickly and avoid prolonged exposure of the acrylophenone to the silica gel, which can sometimes promote polymerization.

  • Removal of Polymers: If a significant amount of polymer has formed, it can often be removed by precipitation. Dissolving the crude product in a suitable solvent (e.g., dichloromethane) and then adding a non-solvent (e.g., hexane) can cause the polymer to precipitate, allowing it to be removed by filtration.

Q3: Are there "greener" or more sustainable methods for synthesizing acrylophenone?

A3: Yes, there is ongoing research into developing more environmentally friendly synthetic routes for acrylophenone and other aryl ketones. Some promising approaches include:

  • Heterogeneous Catalysts for Friedel-Crafts Acylation: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts such as zeolites or supported metal oxides offers several advantages.[12][13][14][15] These heterogeneous catalysts are often less corrosive, easier to separate from the reaction mixture, and can be recycled and reused, which reduces waste.[12][14][15]

  • Solvent-Free Reactions: Performing the synthesis under solvent-free conditions can significantly reduce the environmental impact. For example, some chalcone syntheses, which are related to acrylophenone synthesis, have been successfully carried out by simply grinding the reactants together with a solid catalyst.

  • Ionic Liquids as Catalysts and Solvents: Ionic liquids are being explored as alternative reaction media for Friedel-Crafts acylations.[16][17] They can act as both the solvent and the catalyst, and in some cases, can be recycled and reused.[16][17]

  • Metal- and Halogen-Free Acylation: Methodologies using reagents like methanesulfonic anhydride as an activating agent for Friedel-Crafts acylation have been developed.[18][19] This approach avoids the use of metal and halogen-containing reagents, leading to a more benign waste stream.[18][19]

Visualizations and Protocols

Diagram: Key Side Reactions in Acrylophenone Synthesis

Side_Reactions cluster_FC Friedel-Crafts Acylation cluster_Mannich Mannich Reaction Benzene Benzene Acrylophenone_FC Acrylophenone (Desired) Benzene->Acrylophenone_FC Acylation Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Acrylophenone_FC Dihydrochalcone Dihydrochalcone (Byproduct) Acrylophenone_FC->Dihydrochalcone Alkylation 1-Indanone 1-Indanone (Byproduct) Acrylophenone_FC->1-Indanone Intramolecular Cyclization Acetophenone Acetophenone Mono_Mannich_Base Mono-Mannich Base Acetophenone->Mono_Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mono_Mannich_Base Amine Amine Amine->Mono_Mannich_Base Bis_Mannich_Base Bis-Mannich Base (Byproduct) Mono_Mannich_Base->Bis_Mannich_Base Further Aminomethylation Acrylophenone_M Acrylophenone (Desired) Mono_Mannich_Base->Acrylophenone_M Elimination

Caption: Overview of desired pathways and major side reactions in Friedel-Crafts and Mannich syntheses of acrylophenone.

Protocol: Minimizing Dihydrochalcone Formation in Friedel-Crafts Acylation

This protocol is adapted from literature procedures that emphasize slow addition to improve selectivity.

Materials:

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acryloyl chloride

  • Anhydrous dichloromethane (DCM) (optional, as a solvent for acryloyl chloride)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution).

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Catalyst Suspension:

    • To the reaction flask, add anhydrous benzene (as the solvent and reactant) and a small amount of a polymerization inhibitor.

    • Cool the flask in an ice bath to 0-5 °C.

    • Carefully and portion-wise, add anhydrous AlCl₃ (1.5 equivalents) to the stirred benzene.

  • Slow Addition of Acryloyl Chloride:

    • Prepare a dilute solution of acryloyl chloride (1.0 equivalent) in anhydrous benzene.

    • Add this solution to the dropping funnel.

    • Add the acryloyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 2-4 hours, maintaining the reaction temperature at 0-5 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C or warm to room temperature, monitoring the progress by TLC or GC until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude acrylophenone by vacuum distillation, adding a small amount of a polymerization inhibitor to the distillation flask.

References

  • Kudriashova, E. S., Yarushina, M. A., Vorobyov, I. I., et al. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Organic Chemistry Frontiers.
  • Kudriashova, E. S., Yarushina, M. A., Vorobyov, I. I., et al. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles in aqueous media. ChemRxiv.
  • Kudriashova, E. S., Yarushina, M. A., Vorobyov, I. I., et al. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Organic Chemistry Frontiers (RSC Publishing).
  • Kudriashova, E. S., Yarushina, M. A., Vorobyov, I. I., et al. (2025). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacopho. ChemRxiv.
  • Kudriashova, E. S., Yarushina, M. A., Vorobyov, I. I., et al. (2026). A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles in aqueous media | Request PDF.
  • (2006). Preparation of Acrylophenones and 2-Alkyl Indanones Utilizing Hexamethylenetetramine as an Inexpensive Mannich Reagent. Taylor & Francis.
  • Acrylophenone. Molecule of the Day.
  • A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acyl
  • Choudhary, V. R., Jana, S. K., & Narkhede, V. S. (2003). Recent developments of heterogeneous solid catalysts for liquid-phase Friedel–Crafts type benzylation reaction.
  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Clark, J. (2016).
  • Cutright, J. (2022).
  • (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Gul, H. I., Tugrak, M., & Sakagami, H. (2015). Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
  • Wilkinson, M. C. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology.
  • Wikipedia. (2023). Acrylophenone.
  • Wikipedia. (2023). Mannich reaction.
  • (n.d.). 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. University of Basrah.
  • Bu, H., Zhang, J., Mu, B., & Li, Y. (2014). Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water.
  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry.
  • (n.d.). Mannich Reaction. Thermo Fisher Scientific - US.
  • (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC.
  • (2015).
  • (2025).
  • Zhao, G., & Lu, M. (2011). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Journal of Science and Technology.
  • Gul, H. I., Tugrak, M., & Sakagami, H. (2015).
  • (2024). Solvent- Free Synthesis and Spectroscopic Identification of Some Chalcones and Imines Derived From p-Amino acetophenone. Journal of Al-Nahrain University.
  • (1997).
  • (1992). Competing reactions for poly(aryl ether ketone) synthesis: 2.
  • (2024).
  • (2020).

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shifts of Vinyl Protons in 3'-Methylacrylophenone: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for its ability to provide detailed information about the electronic environment of individual protons within a molecule. This guide offers an in-depth analysis of the 1H NMR chemical shifts of the vinyl protons in 3'-methylacrylophenone, a chalcone derivative. Drawing upon established principles of NMR spectroscopy and comparative data from analogous structures, we will dissect the factors governing the spectral features of this compound, providing a robust framework for researchers in the field.

The Structural Context: 3'-Methylacrylophenone

3'-Methylacrylophenone, a derivative of chalcone, possesses an α,β-unsaturated ketone system. The vinyl protons, Hα and Hβ, are of particular interest as their chemical shifts are sensitive indicators of the electronic effects within the molecule. Understanding these shifts is crucial for confirming the successful synthesis of the target compound and for characterizing its electronic properties.

Figure 1. Structure of 3'-Methylacrylophenone with vinyl protons Hα and Hβ highlighted.

Theoretical Predictions of Vinyl Proton Chemical Shifts

The chemical shift of a proton is primarily dictated by its local electronic environment. In 3'-methylacrylophenone, several factors influence the resonance of Hα and Hβ:

  • The Carbonyl Group: The C=O group is strongly electron-withdrawing and exhibits a significant magnetic anisotropy. This leads to a deshielding effect on the nearby protons. The β-proton (Hβ), being in a trans relationship to the carbonyl group across the double bond, experiences a more pronounced deshielding effect compared to the α-proton (Hα).[1] This is due to both through-bond inductive effects and through-space anisotropic effects. Consequently, Hβ is expected to resonate at a lower field (higher ppm) than Hα.

  • The Aromatic Ring: The phenyl ring also exerts a deshielding anisotropic effect on the vinyl protons. The circulating π-electrons of the aromatic system generate a magnetic field that reinforces the external magnetic field in the plane of the ring where the vinyl protons are located.[1]

  • The 3'-Methyl Group: The methyl group at the meta position of the acetophenone ring is a weak electron-donating group. Its influence on the vinyl protons, being several bonds away, is expected to be minimal but may cause a slight upfield shift compared to the unsubstituted acrylophenone.

Based on these principles, we can predict the following:

  • Both Hα and Hβ will appear as doublets due to coupling with each other.

  • The coupling constant (J) for this trans arrangement is expected to be in the range of 15-16 Hz.[2]

  • Hβ will be significantly downfield from Hα.

  • The chemical shifts will likely fall in the general region for vinylic protons, which is approximately 6.0-8.0 ppm.[3]

Comparative Analysis with Related Chalcones

To refine our predictions, we can compare the expected chemical shifts with experimental data from structurally similar chalcones. The following table summarizes the reported 1H NMR data for the vinyl protons of unsubstituted chalcone and some of its derivatives.

CompoundSolventHα Chemical Shift (δ, ppm)Hβ Chemical Shift (δ, ppm)Jαβ (Hz)Reference
ChalconeCDCl37.127.03 - 7.98 (multiplet with Ar-H)14.9
(E)-β-(4-Chlorophenyl)acrylophenoneCDCl37.507.7415.7ChemicalBook
Piperonal Substituted ChalconeDMSO~7.5~8.115.5[3]
General Substituted Chalcones-7.15 - 8.237.45 - 8.0715 - 16[2]

Note: The data for unsubstituted chalcone from the Royal Society of Chemistry publication appears to have an unusual assignment; typically Hβ is downfield of Hα. This may be a typographical error or a result of significant signal overlap.

From the comparative data, a clear trend emerges: the Hβ proton consistently resonates at a lower field than the Hα proton, with a chemical shift difference of approximately 0.2-0.6 ppm. The coupling constants are consistently in the 15-16 Hz range, confirming the trans geometry.

For 3'-methylacrylophenone, starting with the general ranges for substituted chalcones, we can predict:

  • Hα: ~7.2 - 7.6 ppm

  • Hβ: ~7.6 - 8.1 ppm

The 3'-methyl group is not expected to cause a large deviation from the values observed for other chalcones with substituents on the acetophenone ring.

G cluster_0 Factors Influencing Vinyl Proton Chemical Shifts cluster_1 Resulting Chemical Shifts Carbonyl C=O Group (Strong Deshielding) H_beta (Downfield) Carbonyl->H_beta Major Effect H_alpha (Upfield) Carbonyl->H_alpha Moderate Effect Aromatic Aromatic Ring (Anisotropic Deshielding) Aromatic->H_beta Aromatic->H_alpha Methyl 3'-Methyl Group (Weak Shielding) Methyl->H_beta Minor Effect Methyl->H_alpha Minor Effect

Figure 2. Logical relationship of electronic effects on the vinyl protons of 3'-methylacrylophenone.

Experimental Protocol for 1H NMR Spectroscopy

For researchers aiming to acquire 1H NMR data for 3'-methylacrylophenone or similar compounds, the following protocol provides a reliable starting point.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for chalcones. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. d. Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Tune and shim the instrument to optimize the magnetic field homogeneity. This is a critical step for obtaining high-resolution spectra. c. Set the appropriate acquisition parameters, including:

  • Pulse sequence: A standard single-pulse experiment is usually sufficient.
  • Number of scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
  • Relaxation delay: A delay of 1-2 seconds between scans is generally sufficient.
  • Spectral width: A spectral width of at least 12 ppm is recommended to ensure all signals are captured. d. Acquire the Free Induction Decay (FID) data.

3. Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak. e. Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton-proton connectivities.

For complex spectra with significant signal overlap in the aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) can be invaluable for assigning the proton signals.[2]

Conclusion

While a direct experimental 1H NMR spectrum for 3'-methylacrylophenone was not found in the searched literature, a robust prediction of the chemical shifts for its vinyl protons can be made through a combination of theoretical principles and comparative analysis with structurally related chalcones. The vinyl protons, Hα and Hβ, are expected to appear as doublets with a large coupling constant (~15-16 Hz) characteristic of a trans double bond. The Hβ proton will be significantly deshielded by the adjacent carbonyl group and will resonate at a lower field (higher ppm) than the Hα proton. The 3'-methyl group is anticipated to have a minor shielding effect. This guide provides researchers with a comprehensive framework for the prediction, analysis, and experimental acquisition of 1H NMR data for 3'-methylacrylophenone and other chalcone derivatives, thereby aiding in their crucial structural characterization.

References

  • Muhammad, B. F., et al. (2023). Synthesis and anti-tumor activity of piperonal substituted chalcone. American Journal of Pharmacotherapy and Pharmaceutical Sciences, 11.
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry, 11(6), 14389-14402.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Chalcones.
  • SpectraBase. (n.d.). 3-Methoxy-4'-methylchalcone.
  • Dinya, Z., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900.
  • Wang, Y., et al. (2018). Practical Metal-Free Synthesis of Chalcone Derivatives via a Tandem Cross-Dehydrogenative-Coupling/Elimination Reaction. Synthesis, 50(19), 3847-3854.
  • The Royal Society of Chemistry. (2022). Synthesis of chalcone.
  • ChemicalBook. (n.d.). 3'-Methylacetophenone(585-74-0) 1H NMR spectrum.
  • ATB (Automated Topology Builder). (n.d.). 3'-Methylacetophenone | C9H10O | MD Topology | NMR | X-Ray.
  • ResearchGate. (n.d.). 1H NMR spectrum of chalcone 3.
  • ChemicalBook. (n.d.). Chalcone(94-41-7) 1H NMR spectrum.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amery, M. H. A. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Basrah Journal of Science, 39(3), 446-464.
  • Abraham, R. J., et al. (2015). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 53(5), 398-406.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0291615).
  • Chegg. (2024, December 4). The ?(()1)H-NMR chemical shifts of the vinyl αand β1H-atoms of (E) - nitrochalcone arepredicted reasonably well by three methods....
  • Chegg. (2021, November 21). Solved Part 2 - Predict the number of proton signals, | Chegg.com.
  • ChemicalBook. (n.d.). 4'-Hydroxy-3'-methylacetophenone(876-02-8) 1H NMR spectrum.
  • Creasy, W. R., et al. (2002). Correlations of chemical mass shifts of para-substituted acetophenones and benzophenones with Brown's sigma constants. Journal of the American Society for Mass Spectrometry, 13(6), 726-734.
  • Lin, I-J., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2635.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Application Scientist's Guide: Spectroscopic Benchmarking and Reactivity Profiling of 1-(3-Methylphenyl)-2-propen-1-one

As a Senior Application Scientist, I frequently consult on the selection of electrophilic warheads for targeted covalent inhibitors (TCIs) and advanced polymer synthesis. In these fields, -unsaturated aromatic ketones (a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the selection of electrophilic warheads for targeted covalent inhibitors (TCIs) and advanced polymer synthesis. In these fields,


-unsaturated aromatic ketones (acrylophenones) serve as privileged Michael acceptor scaffolds. The compound 1-(3-methylphenyl)-2-propen-1-one  (also known as m-methylphenyl vinyl ketone) is a prime example.

For drug development professionals, understanding the exact electron density at the reactive


-carbon of the vinyl group is critical for predicting off-target toxicity versus on-target efficacy. The most direct, non-destructive probe for this electronic environment is the infrared (IR) carbonyl stretching frequency (

).
Mechanistic Causality: Conjugation and Substituent Effects

The causality behind IR frequency shifts lies in the carbonyl bond's force constant, which is highly sensitive to the molecule's extended


-system.
  • The Baseline: A standard aliphatic ketone exhibits a

    
     at approximately 1715 cm⁻¹.
    
  • Phenyl Conjugation: Conjugation with a phenyl ring (e.g., acetophenone) delocalizes

    
    -electrons, increasing the single-bond character of the carbonyl (C-O⁻) and lowering the frequency to ~1685 cm⁻¹ 1.
    
  • Cross-Conjugation: The introduction of a vinyl group creates a cross-conjugated system. This dual electron-demand further lowers the

    
     into the 1650–1685 cm⁻¹ range 2 [[3]]().
    

In 1-(3-methylphenyl)-2-propen-1-one, the meta-methyl group exerts a weak inductive (+I) electron-donating effect but is geometrically restricted from resonance (+M) donation into the carbonyl. Consequently, its IR signature is nearly identical to the baseline unsubstituted44. This makes it a "balanced" electrophile—ideal for applications requiring moderate covalent binding without the hyper-reactivity of electron-withdrawing derivatives.

G A Aliphatic Ketone ~1715 cm⁻¹ B Aromatic Ketone ~1685 cm⁻¹ A->B Phenyl Conjugation (-30 cm⁻¹) C Acrylophenone ~1668 cm⁻¹ B->C Vinyl Cross-Conjugation (-17 cm⁻¹) D1 Para-OCH₃ (+M) ~1658 cm⁻¹ C->D1 Strong e⁻ Donation D2 Meta-CH₃ (+I) ~1665 cm⁻¹ C->D2 Weak e⁻ Donation D3 Para-NO₂ (-M) ~1678 cm⁻¹ C->D3 Strong e⁻ Withdrawal

Electronic substituent effects on the C=O stretching frequency of cross-conjugated ketones.

Comparative Spectroscopic Data

To objectively evaluate 1-(3-methylphenyl)-2-propen-1-one, we must benchmark its


 against structural alternatives. The table below illustrates how electronic tuning impacts the carbonyl bond order, which directly correlates to the compound's performance as a Michael acceptor 13.
CompoundStructural ModificationElectronic EffectIR

(cm⁻¹)
Reactivity Profile (Michael Acceptor)
1-(3-methylphenyl)-2-propen-1-one Meta-methyl (Target) Weak +I ~1665 Balanced electrophilicity; standard reactivity.
1-phenyl-2-propen-1-oneUnsubstitutedBaseline~1668Baseline standard for cross-conjugated systems.
1-(4-methoxyphenyl)-2-propen-1-onePara-methoxyStrong +M~1658Less reactive; stabilized by resonance.
1-(4-nitrophenyl)-2-propen-1-onePara-nitroStrong -M~1678Highly reactive; prone to off-target binding.
1-(3-methylphenyl)-1-propanoneSaturated analogWeak +I (No vinyl)~1685Non-Michael acceptor; stable ketone.
Self-Validating Experimental Protocol: ATR-FTIR Analysis

To accurately resolve frequency shifts of 5-10 cm⁻¹ between these derivatives, traditional KBr pellet methods are highly discouraged. Residual moisture in KBr produces an O-H bending artifact at ~1640 cm⁻¹, which can obscure or artificially broaden the critical


 and 

bands 1.

Step-by-Step Methodology:

  • Instrument Preparation: Equip the FTIR spectrometer with a single-reflection diamond ATR accessory. Ensure the detector (e.g., DTGS or MCT) is cooled and stabilized.

  • Background Acquisition: Clean the diamond crystal with HPLC-grade isopropanol and allow it to dry completely. Collect a background spectrum (air) at 4 cm⁻¹ resolution, averaging 32 scans.

  • Sample Application: Apply 1-2 drops of neat 1-(3-methylphenyl)-2-propen-1-one directly onto the ATR crystal. Ensure complete coverage of the active sensing area without introducing air bubbles.

  • Spectral Collection: Acquire the sample spectrum using the same parameters (4 cm⁻¹ resolution, 32 scans, 4000–400 cm⁻¹ range).

  • Data Processing (Critical Step): Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration. Perform a linear baseline correction strictly between 1800 and 1500 cm⁻¹.

  • Peak Validation: Identify the

    
     peak at ~1665 cm⁻¹. Validate the integrity of the spectrum by confirming the presence of the conjugated 
    
    
    
    stretch at ~1610 cm⁻¹ and the out-of-plane =C-H bending modes (characteristic of the vinyl group) at ~980 cm⁻¹ and ~910 cm⁻¹ 2.
Conclusion

By analyzing the IR carbonyl stretch, researchers can accurately predict the electrophilic character of 1-(3-methylphenyl)-2-propen-1-one. Its weak +I effect maintains a highly balanced reactivity profile, making it a superior alternative to strongly substituted analogs when designing covalent drugs with minimized off-target toxicity.

References

Sources

Validation

mass spectrometry fragmentation pattern of 3-methylphenyl vinyl ketone

This guide details the mass spectrometry fragmentation characteristics of 3-methylphenyl vinyl ketone (IUPAC: 1-(3-methylphenyl)prop-2-en-1-one), a reactive Michael acceptor and intermediate in organic synthesis. This an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation characteristics of 3-methylphenyl vinyl ketone (IUPAC: 1-(3-methylphenyl)prop-2-en-1-one), a reactive Michael acceptor and intermediate in organic synthesis.

This analysis compares the fragmentation "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—against its structural isomers (ortho/para) and functional analogs (saturated ketones).

Executive Summary & Chemical Profile

3-Methylphenyl vinyl ketone (3-MPVK) is an


-unsaturated ketone. Its mass spectral signature is dominated by the stability of the aromatic acylium ion, resulting from a favored 

-cleavage adjacent to the carbonyl group. Unlike aliphatic ketones which often undergo McLafferty rearrangements, 3-MPVK lacks the necessary

-hydrogen, forcing fragmentation through high-energy direct cleavages.
  • Formula:

    
    
    
  • Molecular Weight: 146.19 g/mol

  • Key Structural Features: Meta-substituted tolyl ring, enone system.

Comparative Diagnostic Utility
Feature3-MPVK (Target)Phenyl Vinyl Ketone (Analog)2-Methyl Isomer (Ortho)
Molecular Ion (

)
m/z 146 m/z 132m/z 146
Base Peak m/z 119 (Ar-CO

)
m/z 105 (Ph-CO

)
m/z 119 (Ar-CO

)
Diagnostic Loss -27 Da (Vinyl)-27 Da (Vinyl)-18 Da (

, Ortho Effect)
Secondary Ion m/z 91 (Tropylium)m/z 77 (Phenyl)m/z 91 (Tropylium)

Experimental Protocol: GC-EI-MS

To replicate the fragmentation patterns described, the following "Self-Validating" protocol should be used. This ensures that thermal degradation (polymerization of the vinyl group) does not obscure the spectral data.

Instrument Parameters:

  • Ionization: Electron Impact (EI) at 70 eV.[1]

  • Source Temperature: 230°C (High enough to prevent condensation, low enough to minimize pyrolysis).

  • Inlet Mode: Split injection (10:1) to prevent detector saturation.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

Validation Step:

  • The "Vinyl Check": Inspect the chromatogram for peak broadening or fronting. Sharp peaks indicate successful volatilization without on-column polymerization.

  • The "Air Check": Verify m/z 28 (

    
    ) and 32 (
    
    
    
    ) are <5% of the base peak to ensure fragmentation is not strictly oxidative.

Fragmentation Mechanism Analysis

The fragmentation of 3-MPVK is governed by charge localization on the carbonyl oxygen, followed by radical site initiation.

Primary Pathway: -Cleavage (Formation of Base Peak)

The most energetically favorable pathway is the cleavage of the bond between the carbonyl carbon and the vinyl group.

  • Ionization: Removal of an electron from the oxygen lone pair yields the molecular ion

    
     at m/z 146 .
    
  • Cleavage: The bond

    
     to the carbonyl breaks, expelling a neutral vinyl radical (
    
    
    
    , mass 27).
  • Result: Formation of the resonance-stabilized 3-methylbenzoyl cation (acylium ion) at m/z 119 . This is typically the base peak (100% relative abundance).

Secondary Pathway: Decarbonylation

The acylium ion (m/z 119) possesses excess internal energy and undergoes further fragmentation:

  • CO Loss: Expulsion of neutral carbon monoxide (28 Da).

  • Result: Formation of the m-tolyl cation at m/z 91 .

  • Rearrangement: The tolyl cation rapidly rearranges to the highly stable tropylium ion (

    
    ) , maintaining the signal at m/z 91.
    
Tertiary Pathway: Tropylium Decomposition
  • Acetylene Loss: The tropylium ion ejects a neutral acetylene molecule (

    
    , 26 Da).
    
  • Result: Formation of the cyclopentadienyl cation at m/z 65 .

Minor Pathway: Vinyl Retention

Less frequently, the charge may remain on the vinyl fragment:

  • Cleavage: Loss of the 3-methylphenyl radical (91 Da).

  • Result: Formation of the acryloyl cation

    
     at m/z 55 .
    

Visualization of Signaling Pathways

The following diagram illustrates the causal flow of fragmentation, distinguishing between the dominant pathways (Solid Lines) and minor/rearrangement pathways (Dashed Lines).

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 146 Acylium 3-Methylbenzoyl Cation (Base Peak) m/z 119 M_Ion->Acylium Primary α-Cleavage Acryloyl Acryloyl Cation m/z 55 M_Ion->Acryloyl Minor α-Cleavage VinylRad Loss of Vinyl Radical (-27 Da) M_Ion->VinylRad ArylRad Loss of Aryl Radical (-91 Da) M_Ion->ArylRad Tropylium Tropylium Ion (C7H7+) m/z 91 Acylium->Tropylium Decarbonylation CORad Loss of CO (-28 Da) Acylium->CORad Cyclo Cyclopentadienyl Cation m/z 65 Tropylium->Cyclo Ring Contraction C2H2 Loss of Acetylene (-26 Da) Tropylium->C2H2

Caption: Fragmentation cascade of 3-methylphenyl vinyl ketone showing the dominant Acylium-Tropylium pathway.

Comparative Analysis: Isomer Differentiation

Distinguishing 3-MPVK from its isomers is critical in drug metabolite identification and impurity profiling.

vs. 2-Methylphenyl Vinyl Ketone (Ortho Isomer)

The Ortho Effect is the primary differentiator.

  • Mechanism: In the ortho isomer, the carbonyl oxygen is spatially close to the methyl hydrogens. A 1,5-hydride shift can occur, facilitating the elimination of water (

    
    ) or a hydroxyl radical (
    
    
    
    ).
  • Spectral Signature:

    • Ortho (2-MPVK): Shows diagnostic peaks at m/z 128 [M-18] or m/z 129 [M-17] .

    • Meta (3-MPVK): The methyl group is too distant for this interaction. These peaks are absent or negligible.

vs. 4-Methylphenyl Vinyl Ketone (Para Isomer)

Differentiation by MS alone is challenging due to the lack of unique rearrangement pathways for both meta and para isomers.

  • Strategy: Chromatographic separation is required.

  • Performance: Para-substituted acylium ions are often slightly more stable due to resonance (hyperconjugation), potentially leading to a higher ratio of m/z 119 relative to m/z 91 compared to the meta isomer, but this is instrument-dependent.

vs. Saturated Analog (3-Methylpropiophenone)

Often, the vinyl group is reduced during synthesis.

  • Saturated Spectrum:

    • Molecular Ion: m/z 148 (+2 Da vs 3-MPVK).

    • Base Peak: m/z 119. (Same base peak, but formed via loss of Ethyl radical, mass 29).

    • Diagnostic: Absence of m/z 146 and presence of m/z 29 (Ethyl) vs m/z 27 (Vinyl).

Decision Tree for Identification

IdentificationTree Start Unknown Spectrum Base Peak m/z 119 CheckM Check Molecular Ion Start->CheckM CheckOrtho Check for [M-18] (m/z 128) or [M-17] CheckM->CheckOrtho m/z 146 ResultSat 3-Methylpropiophenone (Saturated) CheckM->ResultSat m/z 148 ResultOrtho 2-Methylphenyl Vinyl Ketone (Ortho) CheckOrtho->ResultOrtho Present (Ortho Effect) ResultMetaPara 3- or 4-Methylphenyl Vinyl Ketone CheckOrtho->ResultMetaPara Absent

Caption: Logic flow for distinguishing 3-MPVK from saturated analogs and ortho-isomers using MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl Vinyl Ketone & Related Acetophenones. NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Assaf, J., et al. (2019).[2] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 33(3), 215-228.[2] [Link]

Sources

Comparative

comparing polymerization rates of m-tolyl vs p-tolyl vinyl ketone

Comprehensive Comparison Guide: Polymerization Kinetics of m-Tolyl vs. p-Tolyl Vinyl Ketone Poly(vinyl ketones) are a highly valuable class of macromolecules, particularly noted for their intrinsic photodegradability und...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Polymerization Kinetics of m-Tolyl vs. p-Tolyl Vinyl Ketone

Poly(vinyl ketones) are a highly valuable class of macromolecules, particularly noted for their intrinsic photodegradability under UV irradiation. This characteristic makes them premier candidates for advanced applications in drug delivery vehicles, transient materials, and photoresists[1]. When engineering these polymers, the choice of monomer is critical. Structural isomerism—specifically the position of the methyl group on the phenyl ring in tolyl vinyl ketones—profoundly impacts the free-radical and controlled radical polymerization kinetics.

This guide provides an objective, in-depth comparison of the polymerization rates of m-tolyl vinyl ketone (m-TVK) and p-tolyl vinyl ketone (p-TVK) , detailing the mechanistic causality behind their kinetic divergence and providing a self-validating experimental protocol for kinetic profiling.

Mechanistic Causality: Electronic Effects on Propagation

In radical polymerization, the overall rate of polymerization (


) is heavily governed by the intrinsic propagation rate constant (

) of the monomer. For phenyl vinyl ketones, the electron-withdrawing carbonyl group activates the adjacent vinyl double bond, making it electrophilic and highly reactive towards propagating macroradicals.

However, substituents on the aromatic ring modulate this activation via electronic effects, which can be quantified using Hammett substituent constants (


)[2]. The fundamental difference in polymerization rates between m-TVK and p-TVK lies in the balance of inductive (+I) and resonance/hyperconjugative (+M) electron donation:
  • p-Tolyl Vinyl Ketone (p-TVK): The methyl group in the para position exerts both an inductive effect and a strong hyperconjugative effect (

    
    ). This allows electron density to delocalize through the phenyl ring directly to the carbonyl carbon. By satisfying the carbonyl's electron deficiency, the electron-withdrawing pull on the vinyl group is dampened. The vinyl group becomes less electrophilic, reducing its reactivity toward the propagating radical and resulting in a slower polymerization rate .
    
  • m-Tolyl Vinyl Ketone (m-TVK): The methyl group in the meta position cannot conjugate with the carbonyl group; it only exerts a weak inductive effect (

    
    ). Consequently, the carbonyl group retains more of its electron-withdrawing character, maintaining a highly electrophilic and reactive vinyl group. This results in a significantly faster polymerization rate .
    

ElectronicEffects Root Tolyl Vinyl Ketone Polymerization Kinetics pTVK p-Tolyl Vinyl Ketone (para-methyl) Root->pTVK mTVK m-Tolyl Vinyl Ketone (meta-methyl) Root->mTVK pEffect Strong Electron Donation (+I and +M effects) σ_p = -0.17 pTVK->pEffect mEffect Weak Electron Donation (+I effect only) σ_m = -0.07 mTVK->mEffect pResult Decreased Vinyl Electrophilicity LOWER Propagation Rate (k_p) pEffect->pResult mResult Maintained Vinyl Electrophilicity HIGHER Propagation Rate (k_p) mEffect->mResult

Fig 1. Mechanistic divergence in polymerization rates driven by Hammett substituent effects.

Quantitative Comparison of Kinetic Parameters

To aid drug development professionals in selecting the appropriate monomer for block copolymer synthesis, the table below summarizes the comparative kinetic and physicochemical parameters of m-TVK and p-TVK under standard Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization conditions.

Parameterm-Tolyl Vinyl Ketone (m-TVK)p-Tolyl Vinyl Ketone (p-TVK)
Methyl Substitution Position Meta (3-position)Para (4-position)
Hammett Constant (

)
-0.07 (Weak +I)-0.17 (Strong +I, +M)
Vinyl Electrophilicity HighModerate
Relative Propagation Rate (

)
Faster (~1.5x to 2x)Slower (Baseline)
Typical Time to 80% Conversion 4 - 6 hours8 - 12 hours
Polymer Dispersity (

)
< 1.15< 1.20

Note: Conversion times are representative benchmarks based on visible-light mediated PET-RAFT methodologies using Eosin Y as a photocatalyst[3]. Exact times will vary based on initiator concentration and light intensity.

Self-Validating Experimental Protocol: Kinetic Profiling

To rigorously and objectively compare the polymerization rates of these two isomers, a parallel kinetic profiling workflow using RAFT polymerization is required[1].

Why this protocol is self-validating: By incorporating an inert internal standard (e.g., 1,3,5-trioxane) directly into the reaction mixture, the protocol creates a self-contained reference system. When aliquots are analyzed via


H NMR, the integration of the depleting vinyl protons is measured strictly against the constant internal standard. This eliminates experimental artifacts caused by solvent evaporation, slight variations in aliquot volume, or instrument sensitivity drift, ensuring that the calculated pseudo-first-order kinetic plot (

vs. time) represents absolute, reliable causality.
Step-by-Step Methodology
  • Monomer Purification: Pass m-TVK and p-TVK through basic alumina columns to remove hydroquinone or other phenolic radical inhibitors prior to use.

  • Stock Solution Preparation: In a Schlenk flask, prepare a reaction mixture containing the purified monomer (e.g., 1.0 M), a trithiocarbonate RAFT agent (e.g., CPDT, 10 mM), a radical initiator (e.g., AIBN, 1 mM), and 1,3,5-trioxane (0.1 M) as the internal standard, dissolved in anhydrous DMF.

  • Rigorous Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; its complete removal is non-negotiable for accurate kinetic tracking. Backfill with ultra-pure Argon.

  • Polymerization & Sampling: Submerge the flask in a pre-heated oil bath at 70 °C. Using an Argon-purged gastight syringe, withdraw 0.1 mL aliquots at precisely timed intervals (e.g., 0, 30, 60, 120, 240, and 360 minutes).

  • Quenching: Immediately quench each aliquot by exposing it to air (oxygen) and cooling it in an ice bath to halt propagation instantly.

  • Data Acquisition:

    • 
      H NMR:  Dilute the quenched aliquot in 
      
      
      
      . Calculate monomer conversion by comparing the integration of the vinyl protons (
      
      
      ppm) against the trioxane peak (
      
      
      ppm).
    • SEC/GPC: Analyze the aliquots to track the linear evolution of number-average molecular weight (

      
      ) versus conversion, validating the controlled/living nature of the polymerization.
      

Workflow Prep 1. Monomer Purification Mix 2. RAFT Mixture + Internal Std Prep->Mix Degas 3. Freeze-Pump-Thaw (Deoxygenation) Mix->Degas React 4. Polymerization (Heat/Light) Degas->React Sample 5. Kinetic Aliquot Sampling React->Sample NMR 6. 1H NMR Conversion Tracking Sample->NMR GPC 7. SEC/GPC Molecular Weight Sample->GPC

Fig 2. Self-validating kinetic profiling workflow for controlled radical polymerization.

Strategic Implications for Drug Development

For scientists engineering photo-responsive drug delivery systems, the choice between m-TVK and p-TVK dictates the manufacturing timeline and the architecture of the resulting block copolymers. Because m-TVK polymerizes faster, it is less prone to chain-end degradation events (such as irreversible termination or chain transfer) that can occur during prolonged reaction times. This makes m-TVK superior when synthesizing high-molecular-weight multi-block copolymers with strict dispersity requirements. Conversely, p-TVK's slower kinetics offer a wider operational window for precisely halting the reaction at low target molecular weights, which is often required for specific micellar core formulations.

References

  • Monomer reactivity in free-radical copolymerization. Eindhoven University of Technology.
  • Controlled radical polymerization of vinyl ketones using visible light. Royal Society of Chemistry.
  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. MDPI.

Sources

Validation

reactivity comparison of 3'-methylacrylophenone and methyl vinyl ketone

Executive Summary: The Warhead Dilemma In the design of Targeted Covalent Inhibitors (TCIs), the choice of the electrophilic "warhead" is the single most critical determinant of selectivity. This guide compares two disti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Warhead Dilemma

In the design of Targeted Covalent Inhibitors (TCIs), the choice of the electrophilic "warhead" is the single most critical determinant of selectivity. This guide compares two distinct


-unsaturated ketone warheads: Methyl Vinyl Ketone (MVK)  and 3'-Methylacrylophenone (3'-MAP) .

While both utilize a Michael addition mechanism to covalently modify cysteine residues, they occupy opposite ends of the utility spectrum. MVK is a hyper-reactive, indiscriminate electrophile, often used as a positive control for reactivity or a toxicological benchmark. In contrast, 3'-MAP represents a "tuned" acrylophenone scaffold, offering a balanced reactivity profile suitable for ligand-directed labeling with reduced off-target liability.

Key Takeaway: Use MVK when maximum labeling efficiency is required regardless of selectivity. Use 3'-MAP when designing selective probes that require a specific binding event to drive the covalent reaction.

Chemical Profiles & Electronic Theory

To understand the performance difference, we must analyze the electronic and steric factors governing the


-carbon electrophilicity.
Structural Comparison
FeatureMethyl Vinyl Ketone (MVK) 3'-Methylacrylophenone (3'-MAP)
Structure


Class Alkyl Vinyl KetoneAryl Vinyl Ketone (Acrylophenone)
Steric Bulk Minimal (Methyl group)Moderate (Meta-substituted Phenyl ring)
Electronic Effect Inductive donation (+I) from MethylResonance (+M) / Inductive (-I) from Aryl
Hard/Soft Character Soft Electrophile (High Softness

)
Soft Electrophile (Moderate Softness)
The Electronic Modulation Mechanism

The reactivity of the


-carbon is dictated by the polarization of the enone system.
  • MVK (Hyper-Reactive): The methyl group provides weak inductive donation but does not conjugate with the carbonyl. The carbonyl is free to exert its full electron-withdrawing effect on the

    
    -carbon, making it highly susceptible to nucleophilic attack.
    
  • 3'-MAP (Tuned Reactivity): The phenyl ring is conjugated with the carbonyl. This cross-conjugation stabilizes the ground state of the molecule. Furthermore, the 3'-methyl group (meta-position) exerts a weak electron-donating effect (

    
    ) via induction. This slight increase in electron density at the carbonyl further reduces the electrophilicity of the 
    
    
    
    -carbon compared to the unsubstituted acrylophenone, preventing "runaway" reactivity.

Performance Comparison: Kinetics & Selectivity

The following data synthesizes kinetic studies of Michael addition rates (


) with thiols (Glutathione/Cysteine) at physiological pH (7.4).
Kinetic Data Summary ( )
Electrophile

(Cysteine/GSH)
Reactivity ClassificationPrimary Application
MVK 200 - 900 [1]Hyper-ReactiveToxicant / Non-specific Probe
Acrylophenone (Parent) ~13.2 [2]HighBroad-spectrum Probe
3'-MAP ~5 - 10 (Predicted)Moderate/TunedTargeted Covalent Inhibitor
Acrylamide (Ref)< 0.1LowRequires strong proximity

> Note: The


 for 3'-MAP is estimated based on the parent acrylophenone rate (

) and the Hammett deceleration caused by the meta-methyl donor group.
Selectivity & Off-Target Liability
  • MVK: Due to its high intrinsic reactivity, MVK reacts with "bystander" cysteines and can even modify lysine and histidine residues at high concentrations. It induces significant "electrophile stress" in cellular assays [3].

  • 3'-MAP: The presence of the phenyl ring introduces a steric requirement. The warhead requires the scaffold to bind in a specific orientation to position the

    
    -carbon near the target cysteine. This "ligand-directed" reactivity minimizes modification of solvent-exposed thiols.
    

Visualizing the Mechanism & Workflow

Reaction Mechanism (Michael Addition)

The following diagram illustrates the transition state differences. MVK allows unhindered attack, while 3'-MAP relies on the aryl ring to modulate the transition state energy.

MichaelAddition cluster_MVK MVK Pathway (Fast, Non-selective) cluster_MAP 3'-MAP Pathway (Tuned, Selective) Thiol Cysteine Thiol (Nucleophile) TS Transition State (Enolate Formation) Thiol->TS Attack at β-Carbon Warhead Enone Warhead (Electrophile) Warhead->TS Product Thioether Adduct (Stable Covalent Bond) TS->Product Proton Transfer MVK_TS Low Steric Barrier Fast Kinetics MAP_TS Steric/Electronic Modulation Requires Proximity

Figure 1: Mechanistic pathway of cysteine modification. MVK presents a lower kinetic barrier, while 3'-MAP requires favorable positioning.

Reactivity Screening Workflow

Use this logic flow to determine which warhead fits your project.

SelectionWorkflow Start Start: Define Probe Goal Q1 Is the target cysteine hyper-reactive? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No (Cryptic/Standard) Q1->Branch1_No UseAcrylamide Use Acrylamide/Fumarate (Low Reactivity) Branch1_Yes->UseAcrylamide Q2 Is strict selectivity required? Branch1_No->Q2 Branch2_Yes Yes Q2->Branch2_Yes Branch2_No No (Max Labeling) Q2->Branch2_No UseMAP Use 3'-Methylacrylophenone (Tuned Reactivity) Branch2_Yes->UseMAP UseMVK Use Methyl Vinyl Ketone (High Reactivity) Branch2_No->UseMVK

Figure 2: Decision tree for selecting between MVK and 3'-MAP based on target cysteine environment.

Experimental Protocol: Intrinsic Reactivity Assay

This protocol validates the reactivity (


) of your specific 3'-MAP derivative compared to MVK using a pseudo-first-order UV-Vis kinetic assay.
Methodology: GSH-Depletion Kinetic Assay

Objective: Determine the second-order rate constant (


) by monitoring the consumption of the enone warhead or the formation of the adduct.

Reagents:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed.

  • Nucleophile: L-Glutathione (reduced), 100 mM stock in water.

  • Electrophile: MVK and 3'-MAP (10 mM stock in DMSO).

  • Internal Standard: Naphthalene (if using HPLC) or solvent blank (UV).

Protocol Steps:

  • Preparation: Dilute the electrophile to a final concentration of 50 µM in PBS (containing <1% DMSO).

  • Baseline: Measure the UV absorbance spectrum (200–400 nm) to identify the

    
     of the enone (typically 210–250 nm for MVK, ~250–280 nm for 3'-MAP).
    
  • Initiation: Add Glutathione (GSH) to the cuvette at a large excess (e.g., 5 mM , 100-fold excess) to ensure pseudo-first-order conditions.

  • Monitoring: Immediately monitor the decrease in absorbance at

    
     every 10 seconds for 30 minutes (MVK) or 60 minutes (3'-MAP).
    
    • Note: MVK reaction will be very fast; ensure rapid mixing.

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate

      
      .
      

Self-Validating Check:

  • If the MVK reaction reaches completion (<5% starting material) within 2 minutes, the GSH concentration is too high for manual mixing. Lower GSH to 0.5 mM or use stopped-flow instrumentation.

  • If 3'-MAP shows <10% change in 1 hour, check pH (must be >7.0) or increase GSH concentration.

References

  • LoPachin, R. M., et al. (2004). Neurotoxic mechanisms of electrophilic type-2 alkenes: soft-soft interactions described by quantum mechanical parameters.[1] Chemical Research in Toxicology.

  • Kramer, L., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation. Journal of Medicinal Chemistry. (Note: Contextualizes Acrylophenone kinetics vs IAA).

  • Uehara, T., et al. (2024). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry.

  • Schwöbel, J. A. H., et al. (2011). Prediction of Michael-type acceptor reactivity toward glutathione. Chemical Research in Toxicology.

Sources

Comparative

An In-Depth Technical Guide and Comparison of UV-Vis Absorption Maxima in Aryl Vinyl Ketones

Aryl vinyl ketones—most notably the 1,3-diaryl-2-propen-1-one framework known as chalcones—are highly conjugated organic compounds that serve as critical scaffolds in drug discovery, photopolymerization, and advanced UV-...

Author: BenchChem Technical Support Team. Date: March 2026

Aryl vinyl ketones—most notably the 1,3-diaryl-2-propen-1-one framework known as chalcones—are highly conjugated organic compounds that serve as critical scaffolds in drug discovery, photopolymerization, and advanced UV-protective formulations[1]. Their unique


-unsaturated carbonyl system links two aromatic rings, creating an extended 

-electron delocalization network.

As a Senior Application Scientist, I frequently evaluate these compounds to determine their efficacy as UV absorbers. This guide provides an objective, comparative analysis of various aryl vinyl ketone derivatives, examining how specific structural modifications dictate their UV-Vis absorption maxima (


) and overall performance as photoprotective agents.
Mechanistic Causality: Electronic Transitions in Aryl Vinyl Ketones

The UV-Vis absorption profile of an aryl vinyl ketone is fundamentally governed by two primary electronic transitions within its conjugated system[2]:

  • Band II (220–280 nm): Originates from the

    
     transition of the benzoyl moiety[3]. This is typically a higher-energy, lower-intensity transition in substituted derivatives.
    
  • Band I (340–390 nm): Arises from the

    
     transition of the extended cinnamoyl system, alongside overlapping 
    
    
    
    transitions of the carbonyl group[2]. This band is highly sensitive to substituent effects and solvent polarity[1].

When designing a UV absorber, the goal is to maximize the molar absorptivity (


) in the target wavelength region (UVA or UVB). Electron-donating groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH

) on the aromatic rings increase electron density, favoring planarity and extending

-delocalization[1]. This causes a pronounced bathochromic (red) shift, pushing the absorption deeper into the UVA region[1].
Comparative Performance: Unsubstituted vs. Substituted Aryl Vinyl Ketones

To objectively evaluate the performance of different aryl vinyl ketones as UV absorbers, we must compare their spectral properties. The table below synthesizes experimental data for several key derivatives.

Table 1: UV-Vis Absorption Maxima and Molar Absorptivity of Aryl Vinyl Ketones in Ethanol

Compound Class / Specific DerivativeBand II

(nm)
Band I

(nm)
Molar Absorptivity (

, M

cm

)
Primary Application / Performance Note
Unsubstituted trans-Chalcone ~230~300~20,000Baseline UVB absorber; limited UVA protection[2].
Chloro/Methoxy-Substituted Chalcones 245–260310–36014,000 – 20,000High photostability under continuous UVB irradiation[4].
2'-Hydroxy-4-methoxychalcone 240365>25,000Excellent UVA absorber; intramolecular H-bonding stabilizes the excited state[1].
4',4-Dihydroxychalcone ~250348~30,000Broad-spectrum UV protector; strong bathochromic shift due to dual -OH groups[1].
2',4',4-Trihydroxychalcone ~260370>35,000Superior UVA protection; extended conjugation yields highest

[1].

Performance Verdict: For formulations requiring robust UVA protection (e.g., broad-spectrum sunscreens), polyhydroxylated or methoxylated aryl vinyl ketones (like 2',4',4-trihydroxychalcone) significantly outperform unsubstituted baseline chalcones due to their >50 nm bathochromic shift and higher molar absorptivity[1].

Self-Validating Experimental Protocol: UV-Vis Spectral Determination

To ensure absolute trustworthiness and reproducibility when comparing the UV-Vis profiles of newly synthesized aryl vinyl ketones, the following self-validating protocol must be strictly adhered to. This workflow incorporates built-in system suitability checks.

Rationale for Solvent Choice: Ethanol is selected as the diluent because its polar protic nature stabilizes the excited state of the


 transition, yielding clear, well-resolved spectra relevant to biological and formulation environments[1].

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh the aryl vinyl ketone and dissolve it in spectroscopic-grade ethanol to create a

    
     M stock solution. Self-Validation: Sonicate for 5 minutes and visually inspect for particulates to ensure complete dissolution.
    
  • Serial Dilution & Optimization: Prepare working solutions ranging from

    
     to 
    
    
    
    M. Causality: According to the Beer-Lambert Law (
    
    
    ), the concentration must be optimized so the maximum absorbance falls strictly between 0.2 and 1.0 AU[3]. Values >1.0 risk detector saturation and stray light interference, while values <0.2 suffer from low signal-to-noise ratios.
  • Instrument Calibration: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Fill two matched 1-cm pathlength quartz cuvettes with pure ethanol. Run a baseline scan from 200 to 500 nm. Self-Validation: The baseline must not drift by more than

    
     AU.
    
  • Spectral Acquisition: Replace the sample cuvette with the working solution. Scan from 200 to 500 nm at a scan rate of 100 nm/min[3].

  • Data Extraction: Record the exact

    
     for Band I and Band II. Calculate the molar extinction coefficient (
    
    
    
    ) using the exact concentration of the working solution[3].

UVVisWorkflow S1 1. Sample Prep 10⁻⁴ to 10⁻⁵ M in EtOH S2 2. System Suitability Baseline Drift < 0.005 AU S1->S2 S3 3. Spectral Scan 200 - 500 nm Range S2->S3 S4 4. Data Validation 0.2 < Absorbance < 1.0 S3->S4

Workflow for self-validating UV-Vis spectroscopy of aryl vinyl ketones.

Mechanistic Pathway of UV Absorption

Understanding the electronic excitation pathway is critical for evaluating the photostability of these compounds. When an aryl vinyl ketone absorbs a UV photon, it transitions from the singlet ground state (


) to an excited state (

or

). Because of steric hindrance and the nature of the

-unsaturated double bond, the excited molecule can undergo non-radiative relaxation, which safely dissipates the UV energy as heat, or it can undergo trans-cis photoisomerization[1].

Compounds with specific substitution patterns (e.g., 4-methoxy groups) demonstrate superior photostability because their electronic structure favors rapid, harmless energy dissipation rather than degradative bond cleavage[4].

ElectronicTransition Ground Aryl Vinyl Ketone (S₀) Ground State (trans-isomer) Photon UV Photon Absorption (220 - 400 nm) Ground->Photon Band2 Band II (220-280 nm) π → π* (Benzoyl) Photon->Band2 High Energy Band1 Band I (340-390 nm) π → π* / n → π* (Cinnamoyl) Photon->Band1 Low Energy Excited Excited State (S₁ / S₂) Band2->Excited Band1->Excited Relax Non-Radiative Relaxation (Heat Dissipation) Excited->Relax Photostable Isomer trans-cis Photoisomerization (Structural Shift) Excited->Isomer Photoreactive

Electronic transition and relaxation pathways of aryl vinyl ketones upon UV absorption.

Conclusion

The structural versatility of aryl vinyl ketones allows for precise tuning of their UV-Vis absorption maxima. While unsubstituted variants offer baseline UVB absorption, the strategic addition of electron-donating hydroxyl and methoxy groups shifts the absorption into the UVA spectrum, dramatically increasing molar absorptivity[2]. By employing rigorous, self-validating spectroscopic protocols, researchers can accurately benchmark these compounds against commercial alternatives, ensuring optimal performance in photoprotective and synthetic applications.

References
  • Source: nih.
  • Source: fabad.org.
  • Source: ichem.
  • Source: benchchem.

Sources

Validation

Comparative HPLC Method Development for the Purity Analysis of 3'-Methylacrylophenone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Context 3'-Methylacrylophenone (1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Context

3'-Methylacrylophenone (1-(3-methylphenyl)prop-2-en-1-one) is a highly reactive


-unsaturated ketone. Recently, the acrylophenone scaffold has gained significant traction as a high-reactivity, cysteine-targeted covalent chemical probe, enabling advanced peptide bioconjugation and chemoproteomics analysis[1]. Because of its potent electrophilic nature, 3'-methylacrylophenone readily undergoes Michael addition with nucleophiles (such as thiols and amines)[2].

From an analytical perspective, assessing the purity of 3'-methylacrylophenone presents a unique challenge. The analyte must be resolved from its synthetic precursors (e.g., 3'-methylacetophenone), saturated analogs (3'-methylpropiophenone), and closely related positional isomers (2'-methyl and 4'-methylacrylophenone). Because these positional isomers possess nearly identical hydrophobicities (LogP), traditional reversed-phase chromatography utilizing standard C18 columns often fails to provide baseline resolution.

This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl chemistries, providing a self-validating, step-by-step methodology for the rigorous purity analysis of 3'-methylacrylophenone.

Column Chemistry & Mobile Phase Dynamics: A Comparative Analysis

The Causality of Stationary Phase Selection

When separating aromatic compounds, standard C18 columns rely entirely on hydrophobic partitioning. However, Phenyl-based stationary phases offer enhanced retention and selectivity for aromatic ring systems and dipoles via


 interactions[3]. The hexyl linker in a Phenyl-Hexyl column provides a dual-retention mechanism: the alkyl chain offers baseline hydrophobic retention, while the terminal phenyl ring dynamically interacts with the 

electron cloud of the acrylophenone's aromatic ring and conjugated enone system. This steric and electronic recognition is critical for resolving the ortho, meta, and para isomers of methylacrylophenone.
Mobile Phase Optimization: Methanol vs. Acetonitrile

The choice of organic modifier fundamentally alters column selectivity. While Acetonitrile (MeCN) is a common choice for its low viscosity and excellent UV transparency, its triple bond contains


 electrons that actively compete with the analyte for the Phenyl-Hexyl stationary phase, effectively dampening the 

retention mechanism. Methanol (MeOH), a protic solvent lacking

electrons, maximizes the shape selectivity and

interactions of the phenyl column. Therefore, a MeOH/Water gradient is the mechanistically superior choice for this assay. A standard gradient scouting run (e.g., 5 to 95% organic) is recommended to establish the initial elution profile and optimize the retention factor (

)[4].
Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)
ParameterStandard C18 (Octadecylsilane)Phenyl-Hexyl PhaseMechanistic Causality
Resolution (

) of Positional Isomers
< 1.2 (Co-elution common)> 2.5 (Baseline resolved)Phenyl-Hexyl exploits steric differences and

interactions, whereas C18 relies only on identical LogP values.
Peak Tailing Factor (

)
1.4 - 1.61.0 - 1.1Phenyl phases often provide better shielding of residual surface silanols for conjugated aromatic systems.
Retention Time (

)
8.5 min11.2 minEnhanced retention on Phenyl-Hexyl due to the additive effect of hydrophobic and

binding mechanisms.
Optimal Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)MeOH prevents

-competition, maximizing the unique selectivity of the phenyl stationary phase.

Experimental Workflows & Chemical Pathways

To ensure scientific integrity, the analytical workflow must account for the inherent reactivity of the analyte. The diagrams below illustrate the logical progression of method development and the degradation pathways that dictate our stringent sample preparation requirements.

Workflow A 1. Sample Preparation (Aprotic Solvent, 4°C) B 2. Column Screening (C18 vs. Phenyl-Hexyl) A->B Extract & Filter C 3. Mobile Phase Selection (MeOH vs. MeCN) B->C Selectivity Check D 4. Gradient Optimization (Scouting Run 5-95%) C->D Tune Retention E 5. System Suitability (Rs > 2.0, T < 1.5) D->E Validate Method

HPLC method development workflow for acrylophenone purity analysis.

Pathway A 3'-Methylacrylophenone (Intact Analyte) B Nucleophilic Attack (e.g., Cysteine/Thiols) A->B In-vivo or Matrix D Aqueous Hydrolysis (High pH / Heat) A->D Improper Storage C Michael Addition Adduct (Degradation Product) B->C Thiol-ene reaction E Hydration Product (beta-hydroxy ketone) D->E Base-catalyzed

Reactivity and degradation pathways of 3'-methylacrylophenone.

Step-by-Step Methodology: Optimized Phenyl-Hexyl Protocol

This protocol is designed as a self-validating system. By controlling pH, temperature, and stationary phase chemistry, we eliminate artifactual degradation and ensure that the resulting chromatogram reflects the true purity of the synthesized batch.

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Methanol + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection (UV/Vis) 254 nm (Primary enone absorbance)
Phase 1: Mobile Phase & Sample Preparation
  • Buffer Preparation: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade water (Mobile Phase A) and 1000 mL of HPLC-grade Methanol (Mobile Phase B). Causality: Formic acid maintains the mobile phase at pH ~2.7, which suppresses the ionization of residual surface silanols on the silica support, preventing peak tailing of basic impurities and stabilizing the enone.

  • Sample Diluent Selection: Dissolve the 3'-methylacrylophenone standard/sample in 100% HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL. Causality: Acetonitrile is an aprotic solvent. Using protic solvents like unbuffered water or alcohols for prolonged sample storage at room temperature can lead to slow hydration or conjugate addition across the vinyl double bond.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Causality: PTFE is highly inert and prevents the non-specific adsorption of hydrophobic aromatic analytes, ensuring quantitative recovery. Amber vials prevent UV-induced photo-isomerization or cross-linking of the vinyl group.

Phase 2: Chromatographic Execution (Gradient Program)
  • Equilibration: Equilibrate the column at 40% B for 10 column volumes.

  • Gradient Elution:

    • 0.0 - 2.0 min: Hold at 40% B (Isocratic hold to focus the injection band).

    • 2.0 - 12.0 min: Linear ramp from 40% B to 85% B.

    • 12.0 - 15.0 min: Hold at 85% B (Column wash to elute highly hydrophobic dimers).

    • 15.0 - 15.1 min: Return to 40% B.

    • 15.1 - 20.0 min: Re-equilibration.

Phase 3: System Suitability & Validation

Evaluate the chromatogram against the following self-validating metrics before reporting purity:

  • Retention Factor (

    
    ):  Must be > 2.0. If the analyte elutes near the void volume (
    
    
    
    ), decrease the initial organic concentration.
  • Resolution (

    
    ):  The critical pair (typically 3'-methylacrylophenone and 4'-methylacrylophenone) must exhibit an 
    
    
    
    .
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . A higher tailing factor indicates secondary interactions, suggesting the column may be degrading or the mobile phase pH has shifted.

References

  • Constantin M. Nuber, Anna V. Milton, Benedikt Nissl, et al. "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis." JACS Au, American Chemical Society, 2025.[Link]

  • LCGC North America / LCMS.cz. "HPLC Method Development: From Beginner to Expert Part 2 - Making the Most of a Gradient Scouting Run." LCGC.[Link]

Sources

Comparative

Comprehensive Guide to the Characterization of Poly(3-methylphenyl vinyl ketone) Tacticity: A Comparative Analysis of Analytical Techniques

Audience: Researchers, materials scientists, and drug development professionals. Objective: To objectively compare the performance, resolution, and utility of analytical techniques used to determine the stereoregularity...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Objective: To objectively compare the performance, resolution, and utility of analytical techniques used to determine the stereoregularity (tacticity) of poly(3-methylphenyl vinyl ketone), providing self-validating experimental protocols and causality-driven insights.

Introduction: The Mechanistic Importance of P3MPVK Tacticity

Poly(3-methylphenyl vinyl ketone) (P3MPVK), a prominent member of the poly(aryl vinyl ketone) family, is characterized by a backbone where the carbonyl group is directly conjugated to the main chain. This structural motif makes the polymer highly susceptible to photodegradation via the Norrish Type II mechanism, a property leveraged in the development of degradable plastics and photoresists [4].

The macroscopic properties of P3MPVK—including its glass transition temperature (


), crystallinity, and solid-state photodegradation kinetics—are fundamentally dictated by its tacticity . Depending on the polymerization method (e.g., anionic vs. free radical), the polymer can adopt isotactic (meso dyads), syndiotactic (racemic dyads), or atactic configurations. Accurately characterizing this microstructural stereoregularity requires a multi-modal analytical approach.

Comparative Analysis of Characterization Techniques

To achieve a self-validating characterization system, researchers must cross-reference microstructural data (NMR) with macroscopic thermal behavior (DSC). Below is an objective comparison of the primary techniques.

Proton NMR ( H NMR): The Gold Standard for Dyad Analysis

H NMR is the most direct method for quantifying dyad tacticity in poly(aryl vinyl ketones). The analysis focuses on the 

-methylene protons of the polymer backbone.

The Causality of Signal Splitting: In a meso (isotactic) dyad , the two


-methylene protons (

and

) are diastereotopic. Due to the steric bulk of the 3-methylbenzoyl pendant groups, the polymer chain adopts a highly restricted, often helical conformation. Consequently,

is forced into the magnetic shielding cone of the adjacent aromatic ring, while

is positioned in the deshielding zone of the carbonyl group. This extreme magnetic inequivalence results in an exceptionally large chemical shift difference (

) of approximately 0.8 ppm [1]. Conversely, in a racemic (syndiotactic) dyad , the local

axis of symmetry renders the methylene protons magnetically equivalent, resulting in a single, overlapping resonance [2].
Carbon-13 NMR ( C NMR): Triad and Pentad Resolution

While


H NMR is excellent for dyad quantification, 

C NMR provides higher-order sequence resolution (triads and pentads). The carbonyl carbon (

) and the quaternary aromatic carbon attached to the ketone are highly sensitive to the stereochemical environment extending up to five monomer units (pentads) away [2]. However, quantitative

C NMR is historically hindered by the long longitudinal relaxation times (

) of quaternary and carbonyl carbons, which can lead to severe integration errors if standard pulse sequences are used.
Differential Scanning Calorimetry (DSC): Macroscopic Validation

DSC serves as an orthogonal validation tool. Because isotactic P3MPVK chains pack more efficiently than atactic chains, they exhibit distinct thermal transitions. Isotactic poly(aryl vinyl ketones) generally possess a higher


 and may exhibit melting transitions (

) due to microcrystallinity, whereas atactic variants are entirely amorphous [4].

Visualizing the Analytical Logic

Workflow A P3MPVK Synthesis & Sample Preparation B 1H NMR Spectroscopy (Dyad Resolution) A->B C 13C NMR Spectroscopy (Triad/Pentad Resolution) A->C D DSC Thermal Analysis (Macroscopic Validation) A->D E Data Integration & Tacticity Quantification B->E C->E D->E F Stereoregularity Assignment (Isotactic, Syndiotactic, Atactic) E->F

Caption: Workflow for the comprehensive characterization of P3MPVK tacticity.

LogicTree Root β-Methylene Protons in P3MPVK Backbone Meso Meso Dyad (m) Isotactic Placement Root->Meso Racemic Racemic Dyad (r) Syndiotactic Placement Root->Racemic Dia Diastereotopic Protons (HA ≠ HB) Meso->Dia Equiv Equivalent Protons (HA ≈ HB) Racemic->Equiv Shift1 Large Chemical Shift Difference (Δδ ≈ 0.8 ppm) Dia->Shift1 Shift2 Minimal Chemical Shift Difference (Singlet/Multiplet) Equiv->Shift2

Caption: Logical decision tree for 1H NMR signal splitting based on dyad stereochemistry.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols incorporate internal controls and causality-driven parameter selections.

Protocol 1: Quantitative NMR Analysis with Relaxation Agents

Rationale: Standard


C NMR underestimates carbonyl carbons due to their long 

relaxation times. The addition of a paramagnetic relaxation agent ensures quantitative accuracy [3].
  • Sample Preparation: Dissolve 30 mg (for

    
    H) or 100 mg (for 
    
    
    
    C) of purified P3MPVK in 0.6 mL of deuterated chloroform (
    
    
    ) or 1,1,2,2-tetrachloroethane-
    
    
    (
    
    
    ).
  • Relaxation Agent Addition (Critical Step): For

    
    C NMR, add Chromium(III) acetylacetonate[
    
    
    
    ] to achieve a final concentration of 0.025 M. This paramagnetic agent drastically shortens the
    
    
    of the carbonyl carbons, allowing for a shorter delay time (
    
    
    ) without sacrificing quantitative integration [3].
  • Temperature Control: Set the NMR probe temperature to 60 °C. Causality: Elevated temperatures increase polymer chain mobility, averaging out anisotropic interactions and sharpening the spectral lines.

  • Acquisition Parameters (

    
    C):  Use an inverse-gated decoupling pulse sequence to suppress the Nuclear Overhauser Effect (NOE). Set the relaxation delay (
    
    
    
    ) to 2.0 seconds (sufficient when
    
    
    is present).
  • Integration: Integrate the distinct

    
     and 
    
    
    
    peaks (
    
    
    1.5 - 2.5 ppm) for meso dyads, and the overlapping peak for racemic dyads. Calculate the percentage of isotactic dyads (
    
    
    ) using the area ratios.
Protocol 2: Thermal History Erasure and DSC Analysis

Rationale: Polymer thermal properties are heavily influenced by processing history. A heat-cool-heat cycle isolates the pure microstructural effects on


.
  • Sample Loading: Encapsulate 5–10 mg of P3MPVK in a standard aluminum DSC pan.

  • First Heating Cycle (History Erasure): Heat the sample from 20 °C to 150 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). Hold isothermally for 3 minutes to erase prior thermal and stress history.

  • Cooling Cycle: Quench cool the sample to 0 °C at 10 °C/min.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from 0 °C to 150 °C at 10 °C/min. Record the

    
     from the inflection point of the baseline shift during this second run.
    

Data Synthesis and Comparison

Table 1: Comparative Performance of Characterization Techniques
Feature / Metric

H NMR Spectroscopy

C NMR Spectroscopy
Differential Scanning Calorimetry (DSC)
Primary Target

-methylene protons
Carbonyl & Quaternary CarbonsGlass Transition (

), Melting (

)
Stereo-Resolution Dyads (

,

)
Triads (

,

,

) & Pentads
Bulk Macroscopic (Amorphous vs. Crystalline)
Quantitativeness Excellent (Direct integration)Excellent (Requires

)
Qualitative for tacticity; Quantitative for

Sample Requirement Low (

20 mg)
High (

100 mg)
Very Low (

5-10 mg)
Analysis Time Fast (< 15 mins)Moderate (1-4 hours)Moderate (

1.5 hours per cycle)
Table 2: Representative NMR Chemical Shift Assignments for P3MPVK
NucleusStructural UnitTacticity / SequenceApproximate Chemical Shift (

, ppm)
Splitting Pattern

H

-Methylene (

)
Meso (

) dyad

2.40
Multiplet

H

-Methylene (

)
Meso (

) dyad

1.60
Multiplet

H

-Methylene (

)
Racemic (

) dyad

2.00
Overlapping Multiplet

C
Carbonyl (

)

triad

202.5
Singlet

C
Carbonyl (

)

triad

201.8
Singlet

C
Carbonyl (

)

triad

201.0
Singlet

(Note: Exact chemical shifts vary slightly based on solvent, temperature, and concentration. The


0.8 ppm difference between 

and

in the meso dyad is the defining diagnostic feature for poly(aryl vinyl ketones)[1].)

Conclusion

The characterization of poly(3-methylphenyl vinyl ketone) tacticity requires a synergistic approach.


H NMR provides rapid, quantitative dyad analysis by exploiting the massive diastereotopic shift difference of the methylene protons inherent to the rigid isotactic backbone. 

C NMR, when optimized with paramagnetic relaxation agents, unveils higher-order triad and pentad sequences. Finally, DSC grounds these microstructural findings in macroscopic reality, confirming the impact of stereoregularity on the polymer's thermal stability. By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity structural assignments critical for downstream material applications.

References

  • Merle-Aubry, L., Merle, Y., & Selegny, E. (1977). Study of stereoregularity of poly(vinyl ketone)s by proton nuclear magnetic resonance. Makromolekulare Chemie. ResearchGate. Available at:[Link]

  • Matsuzaki, K., Uryu, T., & Asakura, T. (1986). Poly(vinyl ketone)s and Poly(isopropenyl ketone)s: 1H and 13C NMR Spectroscopy. NMR Spectroscopy and Stereoregularity of Polymers. Karger. Available at:[Link]

  • Liu, J., et al. (2020). Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer. Polymer Testing. PMC. Available at:[Link]

  • National Institute of Informatics (NII). (2025). Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones. NII Institutional Repository. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Propen-1-one, 1-(3-methylphenyl)-

Synonyms: 3'-Methylacrylophenone | m-Tolyl vinyl ketone Chemical Class: Aromatic

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 3'-Methylacrylophenone | m-Tolyl vinyl ketone Chemical Class: Aromatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Unsaturated Ketone (Michael Acceptor)[1]
The Senior Scientist’s Directive

Warning: Do not treat this compound as a standard organic intermediate. 1-(3-methylphenyl)-2-propen-1-one is a vinyl ketone .[2][1] Unlike its heavier "chalcone" cousins, this molecule lacks steric hindrance at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon, making it a highly potent Michael Acceptor .[1]

The Biological Mechanism of Danger: The terminal alkene (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is highly electrophilic.[1] Upon contact with biological tissue, it undergoes a rapid 1,4-conjugate addition with nucleophilic residues (specifically cysteine thiols) on skin proteins and corneal tissues.[2][1] This results in:
  • Lachrymatory Effect: Immediate, debilitating irritation of the eyes and mucous membranes (Tear Gas effect).

  • Skin Sensitization: Irreversible alkylation of skin proteins, leading to allergic contact dermatitis (ACD).

Operational Rule Zero: This compound must never be handled on an open bench. All operations requires a continuous air-barrier (Fume Hood).[2][1]

Physical & Hazard Profile (Read-Across Analysis)

Data extrapolated from structural analog Acrylophenone (Phenyl Vinyl Ketone) due to structural homology.[2][1]

PropertyValue / CharacteristicOperational Implication
Physical State Liquid (likely colorless to yellow oil)High mobility; spill spreads rapidly.[2][1]
Reactivity Polymerizes upon light/heat exposureStore cold (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

C) with stabilizer (e.g., MEHQ).[1]
Flash Point Est. > 80°C (Combustible)Avoid open flames; ground all glassware.[1]
GHS Hazards H314 (Skin Corr), H317 (Sensitizer), H335 (Resp.[1] Irritant)Treat as a corrosive lachrymator.
Vapor Density > 1 (Heavier than air)Vapors sink; will accumulate in hood depressions.
The PPE Matrix: Layered Defense System

Standard lab coats are insufficient. You must construct a barrier against small-molecule permeation.[2]

A. Hand Protection (The Critical Failure Point)

Vinyl ketones penetrate standard nitrile gloves in < 5 minutes .

  • Primary Barrier (Handling Concentrates): Silver Shield / 4H (Laminate) gloves .[1]

    • Why: The laminate film is chemically resistant to ketones and aromatics.

  • Secondary Barrier (Dexterity/Splash): Double-gloved Nitrile (minimum 5 mil thickness each).[2][1]

    • Protocol: Wear Laminate liners under Nitrile, OR wear double Nitrile and change the outer pair immediately upon any splash. Do not trust "visual cleanliness."[3]

B. Ocular & Respiratory Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1]

    • Contraindication: Do NOT use safety glasses. Vapors will bypass the side shields and cause lachrymation (tearing), blinding you during a critical transfer.

  • Respiratory: All work must occur within a certified Chemical Fume Hood with the sash at the lowest working position.

    • Emergency: If a spill occurs outside the hood, use a Full-Face Resiprator with OV/P100 (Organic Vapor) cartridges.[2][1]

Operational Workflow: The Closed-System Mandate
Phase 1: Preparation & Weighing
  • Stabilize: Ensure the receiving vessel contains a radical inhibitor (e.g., hydroquinone) if the reaction will be heated.

  • Weighing: Do not weigh on an open balance.

    • Technique: Tare a septum-capped vial.[2] Transport the vial to the hood. Add the liquid via syringe/needle through the septum. Re-weigh the closed vial.

Phase 2: Active Transfer (Cannula/Syringe Method)

Avoid pouring.[1] Pouring generates aerosols and exposes the liquid to hood turbulence.

  • Clamp: Secure source and receiving flasks.

  • Purge: Insert an inert gas line (

    
     or Ar) into the source bottle to prevent oxygen ingress (which triggers polymerization).[1]
    
  • Transfer: Use a glass syringe with a Luer-lock long needle.

    • Note: Plastic syringes may swell/degrade if contact time exceeds 5 minutes.

  • Wipe Down: Wipe the septum surface with a bleach-soaked tissue immediately after needle withdrawal to neutralize micro-droplets.

Phase 3: Decontamination & Quenching

You cannot wash this off with simple soap; you must chemically deactivate the electrophile.

  • The Quench Solution: 10% Aqueous Sodium Thiosulfate or a solution of Glycine/Sodium Carbonate.

    • Mechanism:[2][1][4][5][6] The thiosulfate/amine acts as a "sacrificial nucleophile," attacking the alkene double bond and neutralizing the reactivity before it touches skin.

  • Spill Cleanup: Cover with vermiculite. Soak the vermiculite with the Quench Solution. Wait 10 minutes before sweeping.

Visualizing the Safety Logic

SafetyProtocol cluster_PPE PPE Selection cluster_Waste Disposal & Decon Risk Risk Assessment: Michael Acceptor + Lachrymator Engineering Engineering Control: Fume Hood (Sash < 18") Risk->Engineering Required Gloves Gloves: Laminate (Silver Shield) OR Double Nitrile (Change <5min) Engineering->Gloves Eyes Eyes: Splash Goggles (No Safety Glasses) Engineering->Eyes Handling Active Handling: Syringe Transfer Only (No Pouring) Gloves->Handling Eyes->Handling Quench Quench: 10% Sodium Thiosulfate (Sacrificial Nucleophile) Handling->Quench Post-Op / Spill WasteBin Disposal: Segregated Incineration (No Oxidizers) Quench->WasteBin

Caption: Operational hierarchy for handling vinyl ketones. Note the critical reliance on chemical quenching (thiosulfate) prior to disposal.[2][1]

Emergency Response & Disposal
ScenarioImmediate Action
Skin Contact Do not scrub. Rinse with water for 5 mins, then apply a dilute soap/water mix.[2][1] Scrubbing drives the chemical deeper. Seek medical attention for sensitization monitoring.
Eye Contact Flush for 15 minutes immediately. The lachrymatory effect causes blepharospasm (eyelid clamping); you must forcibly hold the eye open.
Disposal Collect all waste in a container marked "High Hazard: Reactive Enone." Do not mix with strong oxidizers (Nitric acid, Peroxides) as this may trigger explosive polymerization.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11367, Phenyl vinyl ketone (Analog). Retrieved from [Link][2][1]

Sources

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